Iridium tetrachloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, alcohol, and dilute hydrochloric acid.insoluble in water, acids, alkalies. /iridium trichloride alpha-form/. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tetrachloroiridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMYRPSSNRCFD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ir](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IrCl4, Cl4Ir | |
| Record name | Iridium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iridium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893602 | |
| Record name | Iridium tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Hawley] | |
| Record name | Iridium tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water, alcohol, and dilute hydrochloric acid., Insoluble in water, acids, alkalies. /Iridium trichloride alpha-form/ | |
| Record name | IRIDIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brownish-black mass | |
CAS No. |
10025-97-5 | |
| Record name | Iridium tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium chloride (IrCl4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRIDIUM TETRACHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCG7KVC21I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IRIDIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Iridium Tetrachloride: Chemical Formula and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, structure, and key properties of iridium tetrachloride. The information is intended to support research and development activities where this compound is of interest.
Chemical Formula and Nomenclature
This compound is an inorganic compound with the empirical chemical formula IrCl₄ .[1] It is also referred to as iridium(IV) chloride. The compound can exist in both an anhydrous form and as a hydrate, denoted as IrCl₄·xH₂O , where the number of water molecules can vary.[2][3]
Chemical Structure and Bonding
The precise molecular structure of solid this compound has been challenging to fully elucidate, primarily because it often exists as a dark brown or black amorphous solid .[1][2] This lack of long-range crystalline order makes techniques like single-crystal X-ray diffraction difficult to apply.
However, based on the known coordination chemistry of iridium in its +4 oxidation state, a polymeric structure is the most probable arrangement for anhydrous this compound. In this configuration, iridium atoms are expected to be six-coordinate, achieving an octahedral geometry through the formation of bridging chloride ligands. This creates a network of interconnected [IrCl₆] octahedra.
In its hydrated form and in solution, this compound is believed to exist as complex aquachloro species. The prevalence of the hexachloroiridate(IV) anion, [IrCl₆]²⁻ , in many well-defined crystalline salts further supports the preference of iridium(IV) for an octahedral coordination environment.
Quantitative Data
The following table summarizes key quantitative data for this compound. Due to its amorphous nature, detailed crystallographic data such as precise bond lengths and angles for the pure solid are not available.
| Property | Value | Citation(s) |
| Chemical Formula | IrCl₄ | [1] |
| Molar Mass (anhydrous) | 334.03 g/mol | [4] |
| Appearance | Dark brown to black amorphous or crystalline solid | [2][3] |
| Solubility | Soluble in water and dilute hydrochloric acid | [4] |
| Oxidation State of Ir | +4 |
Experimental Protocols
Synthesis of this compound
Several methods have been described for the synthesis of this compound. The choice of method may depend on the desired form (anhydrous vs. hydrated) and purity.
Method 1: Direct Chlorination of Iridium Metal
This method is suitable for producing anhydrous this compound.
-
Materials: Fine iridium metal powder, dry chlorine gas.
-
Apparatus: A tube furnace capable of reaching at least 650 °C, a quartz or porcelain combustion tube, and a system for handling chlorine gas safely.
-
Procedure:
-
Place the iridium powder in a combustion boat within the reaction tube.
-
Heat the furnace to approximately 650 °C.
-
Pass a slow stream of dry chlorine gas over the heated iridium powder.
-
The reaction produces iridium trichloride (B1173362) initially, which is then further chlorinated to this compound at higher temperatures or with prolonged reaction times.
-
After the reaction is complete, cool the system under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the product.
-
Method 2: From Ammonium (B1175870) Hexachloroiridate(IV)
This method can be used to prepare this compound from a common iridium salt.
-
Materials: Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆]), chlorine gas or aqua regia.
-
Procedure:
-
Heating ammonium hexachloroiridate(IV) in a stream of chlorine gas can yield this compound.
-
Alternatively, reacting ammonium hexachloroiridate(IV) with aqua regia (a mixture of nitric acid and hydrochloric acid) will also produce this compound in solution. The solid product can then be obtained by careful evaporation of the solvent.
-
Characterization by Powder X-ray Diffraction (XRD)
Given the amorphous nature of this compound, powder XRD is a suitable technique for confirming its non-crystalline state and for identifying any crystalline impurities.
-
Instrument: A standard powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
Sample Preparation:
-
Finely grind the this compound powder to ensure a random orientation of any microcrystalline domains.
-
Mount the powder on a sample holder.
-
-
Data Collection:
-
Collect the diffraction pattern over a wide 2θ range (e.g., 10-90°).
-
Use appropriate scan speed and step size to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
An amorphous material will typically show one or more broad humps (halos) in the diffraction pattern, rather than sharp Bragg peaks characteristic of a crystalline solid.
-
The absence of sharp peaks confirms the amorphous nature of the sample. Any sharp peaks would indicate the presence of crystalline impurities.
-
Visualizations
Caption: Synthesis pathways for iridium chlorides.
Caption: Octahedral coordination of Iridium(IV).
References
Synthesis of Iridium Chlorides from Ammonium Hexachloroiridate(IV): A Technical Guide
Introduction
Iridium tetrachloride (IrCl₄) is an inorganic compound of iridium and chlorine.[1][2] While it is commercially available, typically as a hydrated, amorphous solid, its synthesis in a pure, anhydrous state is challenging due to its thermal instability.[1][3] The compound often serves as a precursor for various iridium catalysts.[1] A common and important starting material in iridium chemistry is ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆], a dark red solid that is a key intermediate in the extraction of iridium from its ores.[4][5] This technical guide details the synthesis of iridium chlorides, with a focus on the more stable iridium(III) chloride, via the thermal decomposition of ammonium hexachloroiridate(IV), and discusses the challenges associated with isolating pure this compound.
Challenges in the Synthesis of this compound
The direct synthesis of pure, anhydrous this compound is not straightforward. Iridium(IV) chloride is noted to be a somewhat ill-defined compound, and its identity as a distinct, stable substance is questionable under many conditions.[2][4] Thermal decomposition of ammonium hexachloroiridate(IV) is a common approach to synthesize iridium chlorides, but the process is complex and can lead to a mixture of products, including iridium(III) chloride, metallic iridium, and various intermediates, depending on the reaction atmosphere and temperature.[6][7][8]
Synthesis of Iridium(III) Chloride via Thermal Decomposition
A more readily achievable and well-documented synthesis is the preparation of iridium(III) chloride (IrCl₃) from ammonium hexachloroiridate(IV). The general principle involves the thermal decomposition of the ammonium salt, often in a controlled atmosphere to prevent oxidation and to facilitate the removal of ammonia (B1221849) and hydrochloric acid byproducts.
Experimental Protocol
The following protocol is a generalized procedure based on common synthetic routes for iridium chlorides from ammonium hexachloroiridate(IV).
Materials:
-
Ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆]
-
Inert gas (e.g., argon or nitrogen)
-
Chlorine gas (optional, for promoting the formation of iridium(III) chloride)
Apparatus:
-
Tube furnace with temperature controller
-
Quartz or porcelain combustion tube
-
Combustion boat
-
Gas flow meters and controllers
Procedure:
-
Preparation: Place a known quantity of finely ground ammonium hexachloroiridate(IV) into a combustion boat and position it in the center of the combustion tube within the tube furnace.
-
Purging: Purge the system with a dry, inert gas (e.g., argon) for 30 minutes to remove any air and moisture.
-
Heating Program:
-
Begin heating the furnace to 350 °C over a period of 5-6 hours.[9]
-
Gradually increase the temperature to 700 °C.[9] The thermal decomposition of (NH₄)₂[IrCl₆] involves the formation of several intermediates.[6][7][10]
-
To favor the formation of iridium(III) chloride, a stream of chlorine gas can be introduced at elevated temperatures (e.g., 650 °C).[11]
-
-
Decomposition: Hold the temperature at the desired final point until the evolution of white smoke (ammonium chloride) ceases, indicating the completion of the decomposition.[9]
-
Cooling: Cool the furnace to room temperature under a continuous flow of inert gas to prevent oxidation of the product.
-
Product Collection: Carefully remove the combustion boat containing the iridium chloride product.
Data Presentation
The thermal decomposition of ammonium hexachloroiridate(IV) is a complex process with several potential products depending on the reaction conditions. The following table summarizes the expected outcomes under different atmospheres.
| Starting Material | Atmosphere | Temperature (°C) | Primary Product(s) | Reference(s) |
| (NH₄)₂[IrCl₆] | Inert (e.g., N₂, Ar) | 350-700 | Metallic Iridium, Iridium(III) Chloride | [6][7][9] |
| (NH₄)₂[IrCl₆] | Hydrogen | >190 | Metallic Iridium | [4][11] |
| Iridium Metal | Chlorine | 650 | Iridium(III) Chloride | [11] |
Signaling Pathways and Logical Relationships
The thermal decomposition of ammonium hexachloroiridate(IV) proceeds through a series of intermediate steps. While the exact pathway can be complex and dependent on specific conditions, a generalized workflow can be visualized.
Caption: Generalized workflow for the synthesis of iridium chlorides.
The synthesis of this compound from ammonium hexachloroiridate(IV) is complicated by the thermal instability of the target compound. A more practical and reproducible approach yields the more stable iridium(III) chloride. The thermal decomposition of ammonium hexachloroiridate(IV) under a controlled atmosphere, potentially with the introduction of chlorine gas, is a viable method for producing iridium chlorides. Careful control of the reaction temperature and atmosphere is crucial for obtaining the desired product. Further purification of the resulting iridium chloride may be necessary depending on the intended application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Iridium » this compound [webelements.com]
- 3. This compound | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Insight into the thermal decomposition of ammonium hexahalogenoiridates(IV) and hexachloroiridate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]
- 10. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Oxidation State and Coordination Chemistry of Iridium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidation state and coordination chemistry of iridium(IV) chloride. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the properties, synthesis, and characterization of this important inorganic compound and its derivatives. The content delves into the structural and magnetic properties of iridium(IV) complexes, outlines detailed experimental protocols, and visualizes key chemical and biological processes.
Iridium(IV) Oxidation State and Electronic Configuration
Iridium, a third-row transition metal, can exist in a wide range of oxidation states, from -3 to +9. The +4 oxidation state is one of the most common and stable for iridium. In iridium(IV) chloride, iridium possesses a d⁵ electron configuration. This half-filled t₂g orbital set in an octahedral ligand field is responsible for the characteristic paramagnetic nature of many iridium(IV) complexes.
Coordination Chemistry of Iridium(IV) Chloride
Iridium(IV) chloride typically exists as a hydrated species, IrCl₄·xH₂O, a black crystalline solid.[1] In the solid state and in solution, iridium(IV) often forms the hexachloroiridate(IV) anion, [IrCl₆]²⁻. This complex anion adopts a regular octahedral geometry, as confirmed by high-resolution synchrotron X-ray diffraction studies on compounds like potassium hexachloroiridate(IV) (K₂IrCl₆).[2]
Structural and Magnetic Properties
The coordination environment around the iridium(IV) center significantly influences its physical and chemical properties. The [IrCl₆]²⁻ anion is a well-characterized example, exhibiting a high degree of symmetry.
Table 1: Structural and Magnetic Data for Potassium Hexachloroiridate(IV) (K₂IrCl₆)
| Parameter | Value | Reference |
| Crystal System | Cubic (antifluorite-type) | [2] |
| Space Group | Fm-3m | [2] |
| Ir-Cl Bond Length (at 300 K) | 2.3164(10) Å | [2] |
| Ir-Cl Bond Length (at 20 K) | 2.3224(11) Å | [2] |
| Cl-Ir-Cl Bond Angle | 90° | [2] |
| Magnetic Behavior | Antiferromagnetic | [2][3] |
| Curie-Weiss Temperature (θCW) | ~ -43 K | [2] |
| Effective Magnetic Moment (µeff) | 1.73 µB | [2] |
Experimental Protocols
Synthesis of Potassium Hexachloroiridate(IV) (K₂IrCl₆)
This protocol describes a common method for the preparation of a stable, crystalline iridium(IV) complex from a commercially available iridium source.
Materials:
-
Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O)
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of iridium(IV) chloride hydrate in a minimal amount of warm, concentrated hydrochloric acid to ensure the formation of the [IrCl₆]²⁻ species and prevent the formation of aquated or hydroxo complexes.
-
In a separate beaker, dissolve a twofold molar excess of potassium chloride in a small amount of deionized water.
-
Slowly add the potassium chloride solution to the iridium-containing solution while stirring.
-
A yellow to brown precipitate of K₂IrCl₆ will form due to its lower solubility.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with small portions of cold deionized water and then with ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
Dry the product in a desiccator over a suitable drying agent.
Synthesis of Iridium Oxide Nanoparticles
Iridium(IV) chloride is a common precursor for the synthesis of iridium oxide (IrO₂) nanoparticles, which have applications in catalysis and electrochemistry.[1]
Workflow for the Synthesis of Iridium Oxide Nanoparticles:
References
A Technical Guide to High-Purity Iridium Tetrachloride for Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of high-purity iridium tetrachloride (IrCl₄), a critical precursor and catalyst in advanced chemical synthesis and materials science. It details commercial sources, key technical data, experimental protocols for handling and use, and its significant applications in research and development.
Introduction to this compound
This compound (CAS No: 10025-97-5) is a dark brown or black, hygroscopic crystalline compound.[1][2] It is a pivotal source of iridium for a multitude of applications, primarily due to its solubility in water, alcohol, and dilute hydrochloric acid, which allows for its integration into various reaction systems.[3][4][5] In research and industry, it is most commonly utilized as a precursor for synthesizing iridium-based catalysts and advanced materials, such as iridium oxides.[1][6][7] Its applications are prominent in fields ranging from organic synthesis and pharmaceuticals to electrochemistry and materials science.[1]
Commercial Suppliers and Specifications
Sourcing high-purity this compound is essential for ensuring reproducibility and success in experimental and developmental work. A variety of chemical suppliers offer this compound in different grades and forms. The following table summarizes the specifications from several commercial vendors to aid in procurement decisions.
| Supplier/Platform | Grade / Purity | Iridium (Ir) Content | Form | CAS Number |
| Thermo Fisher Scientific | 99.95% (metals basis) | ≥56.5% | Glassy amorphous pieces/powder | 10025-97-5 |
| Sigma-Aldrich | Technical Grade | 48-55% | Crystalline | 207399-11-9 (hydrate) |
| American Elements | Up to 99.999% (5N) | Not specified | - | 10025-97-5 |
| Echemi (Uyanchem) | Industrial Grade/99.9% | Not specified | Black powder | 10025-97-5 |
| LookChem (Matrix Scientific) | 95+% | Not specified | - | 10025-97-5 |
| ESPI Metals | Not specified | Not specified | - | 10025-97-5 |
| ATT Advanced Materials | Not specified | 120g/L±5g (in solution) | Brown liquid solution | 10025-97-5 |
Key Applications in Research & Development
High-purity this compound is indispensable in several cutting-edge research areas:
-
Catalysis: It serves as a crucial precursor for developing homogeneous and heterogeneous iridium catalysts.[1][7] These catalysts are highly valued for their efficiency in complex chemical reactions such as the hydrogenation of nitrogen heterocycles, C-H activation in fine chemical synthesis, and the stereoselective reduction of cyclohexanones.[6][7][8]
-
Materials Science: Researchers use IrCl₄ to synthesize novel materials, including iridium oxide (IrO₂) nanoparticles, conductive polymers, and functional nanostructures.[2][6] These materials are integral to the next generation of electronics, sensors, and energy storage devices.[2]
-
Electrochemistry: The compound is used to fabricate advanced electrodes, such as Ir-decorated graphene for vanadium redox flow batteries.[6] It is also a key ingredient in preparing single-atom catalysts for the oxygen evolution reaction (OER), a critical process in water electrolysis for clean hydrogen production.[6][7]
-
Plating and Coatings: In surface treatment applications, this compound is used in plating solutions to create coatings with exceptional corrosion resistance and wear durability.[2][5]
Experimental Protocols and Safety
Proper handling and safety procedures are paramount when working with this compound. It is hygroscopic, an irritant, and harmful if swallowed.[5][9]
-
Engineering Controls: Handle the compound within a controlled, enclosed environment such as a glovebox or a fume hood with adequate ventilation to avoid the formation and inhalation of dust.[10][11]
-
Personal Protective Equipment (PPE): Wear impermeable gloves, safety glasses with side-shields conforming to EN166 standards, and protective work clothing.[10][11] For operations that may generate dust, use a NIOSH-approved N95-type dust mask.[12]
-
Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon) to protect from moisture and air.[9][10][13] It is sensitive to air, light, moisture, and heat.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, alkalis, cyanides, metal powders, and organic solvents.[9][10]
-
Work inside a fume hood or glovebox.
-
Weigh the desired amount of this compound in a clean, dry glass container.
-
Slowly add the desired solvent (e.g., deionized water, ethanol, or dilute hydrochloric acid) to the solid while stirring gently. This compound is soluble in these solvents.[5]
-
Continue stirring until the solid is completely dissolved. The resulting solution is typically brown.[4]
-
Store the prepared solution in a tightly sealed container, protected from light.
This compound waste is classified as hazardous.[9] It must be disposed of in accordance with local, national, and European regulations.[9][13]
-
Do not allow the material to enter drains or sewer systems.[10][13]
-
Collect unused material and residues in their original, properly labeled containers.[13]
-
Engage a licensed professional waste disposal service to handle the disposal of the material, often through dissolution in a combustible solvent followed by incineration in a chemical scrubber.[11]
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows associated with the use of high-purity this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound Solution Wholesale [attelements.com]
- 5. This compound | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]
- 7. uivma.com [uivma.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Iridium Chloride - ESPI Metals [espimetals.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Iridium(IV) chloride technical grade 207399-11-9 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Iridium Tetrachloride (CAS No. 10025-97-5): Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium tetrachloride (CAS No. 10025-97-5), an inorganic compound with the chemical formula IrCl₄, is a significant material in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its burgeoning role in biomedical research, particularly in the development of novel anticancer therapeutics. The document summarizes quantitative data in structured tables and includes detailed methodologies for key experiments. Furthermore, it visualizes complex biological pathways and experimental workflows using the DOT language for clear and concise understanding.
Core Properties of this compound
This compound typically appears as a dark brown or black, hygroscopic solid. It is known for its high stability and resistance to oxidation. The compound is soluble in polar solvents such as water and alcohols, and less so in non-polar solvents.[1] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 10025-97-5 | [1] |
| Molecular Formula | Cl₄Ir | [1] |
| Molecular Weight | 334.02 g/mol | [2] |
| Appearance | Dark brown to black solid | [1][3] |
| Solubility | Soluble in water, alcohol, and dilute hydrochloric acid. | [4][5] |
| Melting Point | Decomposes on heating | [6] |
| Stability | Hygroscopic, stable under normal conditions. | [4][7] |
Synthesis and Manufacturing
While detailed laboratory-scale synthesis protocols for this compound are not abundantly available in open literature, the general manufacturing processes involve the high-temperature chlorination of iridium metal powder.
General Manufacturing Information
Industrially important iridium(IV) chloride salts include hexachloroiridic(IV) acid (H₂[IrCl₆]) and ammonium (B1175870) hexachloroiridate(IV) ((NH₄)₂[IrCl₆]). The latter is crucial in the separation of platinum group metals. A common method for producing iridium metal powder, a precursor for this compound, is the reduction of ammonium hexachloroiridate(IV) in a hydrogen atmosphere at 800 °C.[8]
Electrochemical Synthesis of Iridium Trichloride (B1173362) Hydrate (B1144303) (a related compound)
A patented method for producing iridium trichloride hydrate involves the direct dissolution of iridium powder in hydrochloric acid within a U-shaped electrolytic cell by applying an alternating current. The resulting chloroiridic acid solution is then concentrated and crystallized.[9]
Caption: Workflow for the synthesis of iridium oxide nanoparticles.
Role in Drug Development and Cancer Research
Recent research has highlighted the potential of iridium-based complexes, often synthesized from iridium chlorides, as potent anticancer agents. [10][11]These complexes exhibit several advantages over traditional platinum-based drugs, including activity against resistant cancer cell lines and potentially lower systemic toxicity. [10]
Mechanism of Action in Cancer Cells
Iridium complexes have been shown to induce cancer cell death through various mechanisms, most notably by triggering apoptosis. A common pathway involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction. [12] Mitochondrial Apoptosis Pathway Induced by Iridium Complexes:
Iridium complexes can be taken up by cancer cells and localize in the mitochondria. [6]Upon activation, for instance by light in photodynamic therapy (PDT), these complexes can generate ROS. [1][4]The increased ROS levels disrupt the mitochondrial membrane potential and lead to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. The process is also regulated by the Bcl-2 family of proteins, where iridium complexes can inhibit anti-apoptotic members like Bcl-2. [6] Signaling Pathway: Iridium Complex-Induced Mitochondrial Apoptosis
Caption: Mitochondrial apoptosis pathway induced by iridium complexes.
Iridium Complexes in Photodynamic Therapy (PDT)
Iridium complexes are particularly promising as photosensitizers in PDT. [1]They can be activated by light of specific wavelengths to produce cytotoxic ROS in a targeted manner, minimizing damage to healthy tissues. [1]
Safety and Handling
This compound is harmful if swallowed and can cause skin and eye irritation. [6][7]It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [7][13]As it is hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere. [7] First Aid Measures:
-
Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting. [6]* Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention. [6]* Skin Contact: Wash off immediately with plenty of water. [7]* Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and get medical attention. [7]
Conclusion
This compound is a compound with significant utility in both chemical synthesis and the burgeoning field of medicinal chemistry. Its role as a catalyst and a precursor for advanced materials, including catalytically active nanoparticles, is well-established. For researchers in drug development, iridium-based complexes derived from this compound offer a promising avenue for the design of novel anticancer therapeutics with unique mechanisms of action. Further research into the synthesis of novel iridium complexes and a deeper understanding of their interactions with biological systems will undoubtedly unlock new therapeutic possibilities.
References
- 1. Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mystery of BCL2 family: Bcl-2 proteins and apoptosis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Light activation of iridium(III) complexes driving ROS production and DNA damage enhances anticancer activity in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]
- 10. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
The Core Characteristics of Iridium(IV) Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental characteristics of iridium(IV) chloride, a versatile compound at the forefront of catalysis and materials science. This document consolidates essential data on its physical and chemical properties, outlines key experimental protocols, and illustrates important chemical transformations, serving as a vital resource for professionals in research and development.
Core Properties of Iridium(IV) Chloride
Iridium(IV) chloride, most commonly available as a hydrated salt (IrCl₄·xH₂O), is a dark brown or black crystalline solid.[1][2] It is a pivotal precursor for the synthesis of a wide array of iridium-based catalysts and advanced materials.[2][3] The anhydrous form is less common and is typically prepared through direct chlorination of iridium metal at elevated temperatures.
Quantitative Data Summary
The following table summarizes the key quantitative data for iridium(IV) chloride.
| Property | Value | Citations |
| Chemical Formula | IrCl₄ (anhydrous) / IrCl₄·xH₂O (hydrated) | [4] |
| Molecular Weight | 334.03 g/mol (anhydrous basis) | [3][5] |
| CAS Number | 10025-97-5 (hydrated), 207399-11-9 (hydrated) | [4] |
| Appearance | Black or dark brown crystalline solid | [1][5] |
| Melting Point | >350 °C (decomposes) | [3][6] |
| Density | 5.3 g/cm³ | [5] |
| Solubility | Very soluble in water | [5] |
Spectroscopic and Structural Characteristics
Spectroscopic Analysis:
-
Raman Spectroscopy: The Raman spectrum of iridium(IV) chloride shows characteristic peaks at approximately 81, 177, 306, 333, and 607 cm⁻¹.[1] These peaks are indicative of the vibrational modes within the iridium-chloride framework.
Structural Information:
Reactivity and Stability
Iridium(IV) chloride is a key starting material in iridium chemistry due to its reactivity, particularly its propensity to undergo reduction to the more stable iridium(III) oxidation state.
-
Reduction: The hexachloroiridate(IV) anion, [IrCl₆]²⁻, which is closely related to iridium(IV) chloride, can be readily reduced to the hexachloroiridate(III) anion, [IrCl₆]³⁻.[8] This reduction can be effected by various reagents and even by certain organic solvents.[8]
-
Precursor to Catalysts: Iridium(IV) chloride hydrate (B1144303) is a widely used precursor for the synthesis of various catalysts.[2] For instance, it is employed in the preparation of iridium oxide nanoparticles, which are effective catalysts for the hydrogenation of nitrogen heterocycles.[2] It also serves as a starting material for single-atom iridium catalysts used in the oxygen evolution reaction.[2]
-
Thermal Decomposition: Upon heating, iridium(IV) chloride decomposes. When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[9] Iridium(III) chloride, a related compound, is known to oxidize to iridium(IV) oxide at 763 °C, which then decomposes to iridium metal at 1070 °C.[10]
Experimental Protocols
Synthesis of Anhydrous Iridium(III) Chloride from Iridium Metal
While a direct synthesis for iridium(IV) chloride is less common in laboratory settings, the synthesis of the related and often-used iridium(III) chloride from iridium metal is well-established. This process involves the direct chlorination of iridium metal at high temperatures.
Methodology:
-
Place iridium metal powder in a quartz tube furnace.
-
Heat the furnace to 650 °C.
-
Pass a stream of dry chlorine gas over the heated iridium metal.
-
The reaction produces anhydrous iridium(III) chloride as a red solid.[10]
Preparation of Hydrated Iridium Trichloride
Hydrated iridium(III) chloride, a common starting material, can be prepared from hydrated iridium(III) oxide.
Methodology:
-
Suspend hydrated iridium(III) oxide in hydrochloric acid.
-
Heat the mixture to facilitate the reaction.
-
The hydrated iridium(III) oxide dissolves to form a solution of hydrated iridium(III) chloride.[10]
-
The hydrated salt can be isolated by careful evaporation of the solvent.
Applications in Catalysis and Materials Science
Iridium(IV) chloride is a cornerstone in the development of advanced catalytic systems and functional materials.
-
Homogeneous Catalysis: It serves as a precursor for homogeneous catalysts used in various organic transformations.[3]
-
Heterogeneous Catalysis: It is instrumental in preparing supported iridium catalysts and iridium nanoparticles for a range of applications, including hydrogenation and electrochemical reactions.[2]
-
Materials Synthesis: Iridium(IV) chloride is used in the fabrication of iridium-decorated graphene electrodes for vanadium redox flow batteries and in the synthesis of iridium oxide nanoparticles.[2]
Safety and Handling
Iridium(IV) chloride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS and follow established laboratory safety protocols when working with iridium(IV) chloride.
References
- 1. SYNTHESIS AND CHARACTERIZATION OF IRIDIUM-DOPED MULTI-WALLED CARBON NANOTUBES [lmaleidykla.lt]
- 2. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]
- 3. Iridium(IV) chloride 99.9+ trace metals 207399-11-9 [sigmaaldrich.com]
- 4. strem.com [strem.com]
- 5. Iridium (IV) Chloride, Ir 57% - ProChem, Inc. [prochemonline.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iridium tetrachloride | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. Iridium (IV) Chloride, Ir 57% | Iridium(IV) Chloride Hydrate | IrCl4 · XH2O - Ereztech [ereztech.com]
A Technical Guide to the Discovery and History of Iridium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical development of iridium and its compounds. From its initial isolation in the early 19th century to the synthesis of groundbreaking organometallic complexes, this document details the key scientific milestones. It includes summaries of quantitative data, detailed historical experimental protocols, and visualizations of pivotal chemical processes to serve as a comprehensive resource for researchers in chemistry and drug development.
The Dawn of a New Element: The Discovery of Iridium
The journey of iridium began in 1803 with the English chemist Smithson Tennant.[1] While investigating the black, insoluble residue of platinum ore that remained after dissolution in aqua regia (a mixture of nitric and hydrochloric acids), Tennant suspected the presence of a new element.[1] At the time, this residue was commonly dismissed as graphite. Through a meticulous series of experiments involving alternating treatments with acids and alkalis, Tennant successfully isolated two new elements: iridium and osmium.[1] He named the first "iridium" from the Greek word "iris," meaning rainbow, a nod to the vibrant and varied colors of its salts in solution.[1][2] This discovery was formally announced to the Royal Society in 1804.
Early Challenges and Milestones
The initial years of iridium research were marked by the significant challenge of working with the element due to its extremely high melting point and hardness. It wasn't until 1813 that a group of chemists, including Humphry Davy, first melted iridium using a powerful battery array.[1]
Early Iridium Compounds: Chlorides and Oxides
The first forays into the chemistry of iridium compounds were intrinsically linked to the processes of its extraction and purification. The striking colors of its salts, which gave the element its name, were primarily due to the formation of various chloride complexes in solution.
Iridium Chlorides
Following Tennant's discovery, notable chemists of the era, including Jöns Jacob Berzelius and Louis Nicolas Vauquelin, began to investigate the properties of iridium and its compounds. One of the earliest documented methods for iridium extraction, which involved the formation of its chloride complexes, was published by Friedrich Wöhler in 1833.[2] The deliberate synthesis and characterization of specific iridium chlorides, such as iridium(III) chloride (IrCl₃) and iridium(IV) chloride (IrCl₄), evolved throughout the 19th century.[2]
This protocol, based on Wöhler's early 19th-century work, outlines a foundational method for the extraction of iridium, which involves the formation of iridium chloride complexes.[2]
Objective: To separate iridium from the insoluble residue of platinum ore.
Materials:
-
Insoluble residue from platinum ore digestion
-
Sodium chloride (NaCl)
-
Chlorine gas (Cl₂)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Fusion: The insoluble platinum ore residue was mixed with sodium chloride.
-
Chlorination: The mixture was heated to a high temperature in a stream of chlorine gas. This process converted the iridium metal into sodium hexachloroiridate(IV) (Na₂[IrCl₆]), a water-soluble salt.
-
Dissolution: The resulting fused mass was cooled and then dissolved in water.
-
Acidification: The aqueous solution was then acidified with hydrochloric acid, leading to the formation of various chloro-iridium complexes.
-
Precipitation and Separation: Through controlled adjustments of pH and the addition of other reagents, iridium could be selectively precipitated, separating it from osmium and other platinum group metals.
Caption: Wöhler's 19th-century iridium extraction workflow.
Iridium Oxides
Iridium(IV) oxide (IrO₂), a blue-black solid, is the most well-characterized oxide of iridium. Early synthetic methods involved the direct oxidation of iridium powder at high temperatures.
This protocol is based on early 20th-century methods for the synthesis of iridium dioxide.
Objective: To synthesize iridium(IV) oxide from iridium metal.
Materials:
-
Fine iridium powder ("iridium black")
-
Oxygen gas (O₂) or air
-
Combustion tube
-
Furnace
Procedure:
-
Preparation: A sample of finely divided iridium powder was placed in a combustion tube.
-
Oxidation: The tube was heated to approximately 600-700 °C in a steady stream of oxygen or air.
-
Reaction: The iridium metal was oxidized to form iridium(IV) oxide.
-
Cooling and Collection: The apparatus was cooled, and the resulting blue-black powder of IrO₂ was collected.
The Organometallic Revolution: Vaska's Complex and Crabtree's Catalyst
The mid-20th century witnessed a surge in organometallic chemistry, and iridium complexes played a pivotal role in this revolution. The discovery of Vaska's complex and Crabtree's catalyst, in particular, opened up new frontiers in catalysis and the understanding of chemical bonding and reactivity.
Vaska's Complex
In 1961, Lauri Vaska and J. W. DiLuzio reported the synthesis of trans-chlorocarbonylbis(triphenylphosphine)iridium(I), now famously known as Vaska's complex. This square planar, 16-electron complex was remarkable for its ability to undergo oxidative addition with a variety of small molecules, such as H₂, O₂, and alkyl halides. This reactivity provided a foundational understanding of the elementary steps in many catalytic processes.
The following protocol is adapted from the original 1961 publication by Vaska and DiLuzio.
Objective: To synthesize trans-chlorocarbonylbis(triphenylphosphine)iridium(I).
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dimethylformamide (DMF) as a solvent and carbonyl source
-
Aniline (as a reaction accelerator, optional)
-
Nitrogen gas (N₂) atmosphere
Procedure:
-
Reaction Setup: A solution of iridium(III) chloride hydrate and an excess of triphenylphosphine in dimethylformamide was prepared in a flask under a nitrogen atmosphere.
-
Heating: The mixture was heated to reflux. During this process, the triphenylphosphine acts as both a ligand and a reducing agent, and the DMF decomposes to provide the carbonyl ligand.
-
Crystallization: Upon cooling, the bright yellow, crystalline Vaska's complex precipitated from the solution.
-
Isolation and Purification: The product was isolated by filtration, washed, and dried.
Caption: Oxidative addition of H₂ to Vaska's complex.
Crabtree's Catalyst
In 1977, Robert H. Crabtree and his colleagues developed a highly active iridium-based catalyst for hydrogenation reactions.[2] Now known as Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆ (where COD = 1,5-cyclooctadiene, PCy₃ = tricyclohexylphosphine (B42057), and py = pyridine) proved to be particularly effective for the hydrogenation of sterically hindered and tri- and tetrasubstituted alkenes, substrates that were challenging for existing catalysts like Wilkinson's catalyst.
The following is a generalized protocol based on the work of Crabtree and his coworkers.
Objective: To synthesize [Ir(COD)(PCy₃)(py)]PF₆.
Materials:
-
Cyclooctadiene iridium(I) chloride dimer, [(COD)IrCl]₂
-
Tricyclohexylphosphine (PCy₃)
-
Pyridine (B92270) (py)
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
Acetone or a similar solvent
Procedure:
-
Ligand Exchange: The cyclooctadiene iridium(I) chloride dimer was reacted with tricyclohexylphosphine and pyridine in a suitable solvent like acetone.
-
Anion Metathesis: Ammonium hexafluorophosphate was then added to the reaction mixture. This resulted in the precipitation of the desired product with the hexafluorophosphate counteranion.
-
Isolation: The resulting orange, air-stable solid was isolated by filtration, washed, and dried.
Caption: Hydrogenation cycle of Crabtree's catalyst.
Quantitative Data Summary
The following tables summarize key quantitative data related to the discovery and properties of iridium and its seminal compounds.
| Property | Value |
| Iridium | |
| Year of Discovery | 1803 |
| Discoverer | Smithson Tennant |
| Atomic Number | 77 |
| Atomic Weight | 192.22 |
| Melting Point | 2446 °C |
| Boiling Point | 4428 °C |
| Density | 22.56 g/cm³ |
| Vaska's Complex | |
| Year of Discovery | 1961 |
| Discoverers | Lauri Vaska, J. W. DiLuzio |
| Formula | trans-[IrCl(CO)(PPh₃)₂] |
| Appearance | Bright yellow crystalline solid |
| Key IR peak (νCO) | ~1967 cm⁻¹ |
| Crabtree's Catalyst | |
| Year of Discovery | 1977 |
| Discoverers | Robert H. Crabtree, et al. |
| Formula | [Ir(COD)(PCy₃)(py)]PF₆ |
| Appearance | Orange solid |
| Key Application | Hydrogenation of hindered alkenes |
| Compound | Formula | Oxidation State of Ir | Color | Key Historical Significance |
| Iridium(III) Chloride Hydrate | IrCl₃·xH₂O | +3 | Dark Green | Common starting material in iridium chemistry. |
| Iridium(IV) Chloride | IrCl₄ | +4 | Brownish-black | Formed in early extraction processes. |
| Iridium(IV) Oxide | IrO₂ | +4 | Blue-black | The most stable oxide of iridium. |
| Vaska's Complex | trans-[IrCl(CO)(PPh₃)₂] | +1 | Yellow | Pioneering example of oxidative addition. |
| Crabtree's Catalyst | [Ir(COD)(PCy₃)(py)]PF₆ | +1 | Orange | Highly active catalyst for hydrogenation. |
References
Methodological & Application
Iridium Tetrachloride: A Versatile Precursor for Advanced Catalysis
Iridium tetrachloride (IrCl₄), often in its hydrated form, stands as a pivotal precursor in the synthesis of a diverse array of highly efficient iridium-based catalysts.[1][2] Its utility spans a wide spectrum of chemical transformations crucial for academic research, industrial processes, and the development of novel pharmaceuticals.[2][3] This inorganic compound serves as a foundational building block for generating catalysts capable of facilitating complex organic reactions, including asymmetric hydrogenation, C-H activation, and cross-coupling reactions.[4][5][6] The significance of iridium catalysts derived from this compound lies in their exceptional stability, selectivity, and efficiency, often under demanding reaction conditions.[5]
Application in Asymmetric Hydrogenation
Iridium-catalyzed asymmetric hydrogenation is a cornerstone for the stereoselective synthesis of chiral molecules, particularly chiral amines, which are vital components in many pharmaceutical compounds.[3][4] Catalysts generated in situ from this compound or its derivatives, in combination with chiral ligands, demonstrate remarkable enantioselectivity in the reduction of imines and other prochiral substrates.[4]
Quantitative Data for Asymmetric Hydrogenation of a Dialkyl Imine
| Entry | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Dialkyl Imine | H₂IrCl₆·xH₂O / Chiral Phosphine-Amine-Phosphine Ligand | n-Propanol | High | High | [4] |
Experimental Protocol: Asymmetric Hydrogenation of a Dialkyl Imine
This protocol is adapted from procedures for the asymmetric hydrogenation of dialkyl imines using an iridium catalyst precursor.[4]
1. Catalyst Pre-formation:
-
Under an inert atmosphere (e.g., in a glovebox), add tetrachloroiridium hydrate (B1144303) dihydrochloride (B599025) (0.0015 mmol) and the chiral phosphine-amine-phosphine ligand (0.0015 mmol) to a dry Schlenk flask.
-
Add anhydrous n-propanol (1 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the active catalyst complex.
2. Reaction Setup:
-
In a separate vial, dissolve the dialkyl imine substrate (0.3 mmol) and Mg(OTf)₂ (0.015 mmol) in anhydrous n-propanol (2 mL).
-
Transfer this substrate solution to the flask containing the pre-formed catalyst.
3. Hydrogenation:
-
Place the reaction flask into a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 35 atm with hydrogen gas.
-
Stir the reaction mixture at -10 °C for 24 hours.
4. Work-up and Analysis:
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The conversion and enantiomeric excess can be determined by ¹H NMR spectroscopy and chiral HPLC analysis of the crude product.
References
- 1. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]
- 2. nbinno.com [nbinno.com]
- 3. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]
- 4. benchchem.com [benchchem.com]
- 5. uivma.com [uivma.com]
- 6. Iridium-Catalyzed Hydroarylation via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iridium Oxide Nanoparticle Synthesis Using Iridium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of iridium oxide (IrO₂) nanoparticles using iridium(IV) chloride (IrCl₄) as a precursor. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these nanoparticles, particularly in therapeutic contexts.
Introduction
Iridium oxide nanoparticles are gaining significant attention in various scientific and biomedical fields due to their remarkable physicochemical properties. These include high stability, excellent catalytic activity, and unique optical and electronic characteristics. In the realm of drug development and therapy, IrO₂ nanoparticles are being explored for their potential in photodynamic therapy (PDT), photothermal therapy (PTT), and as sonosensitizers, primarily through the generation of reactive oxygen species (ROS) to induce cancer cell death.[1][2]
This document outlines three common methods for synthesizing IrO₂ nanoparticles from an iridium(IV) chloride precursor: colloidal hydrolysis, hydrothermal synthesis, and photochemical synthesis. Each section provides a detailed, step-by-step protocol to ensure reproducibility. Furthermore, a summary of the quantitative data from these protocols is presented in a structured table for easy comparison. Finally, a detailed signaling pathway illustrating the mechanism of IrO₂ nanoparticle-induced apoptosis in cancer cells is provided, along with diagrams of the experimental workflows.
Experimental Protocols
Colloidal Hydrolysis Method
This method involves the hydrolysis of an iridium chloride precursor in a basic aqueous solution to form iridium hydroxide (B78521), which is subsequently converted to iridium oxide through calcination.[3]
Materials:
-
Iridium(IV) chloride hydrate (B1144303) (IrCl₄ · xH₂O) or Hexachloroiridic acid (H₂IrCl₆)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized (DI) water
Equipment:
-
Glass beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes
-
Oven
-
Tube furnace or muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of the iridium chloride precursor in DI water. For example, a concentration of around 2 mM can be used.[4]
-
Hydrolysis:
-
Place the iridium chloride solution on a magnetic stirrer.
-
Slowly add 1 M NaOH solution dropwise while monitoring the pH. Adjust the pH to approximately 9-10.[4]
-
Heat the solution to 90°C while stirring and maintain this temperature for at least 1 hour to form a stable colloidal suspension of iridium hydroxide.[4]
-
-
Purification:
-
Allow the suspension to cool to room temperature.
-
Centrifuge the suspension to pellet the iridium hydroxide nanoparticles.
-
Discard the supernatant and resuspend the pellet in DI water.
-
Repeat the centrifugation and resuspension steps at least three times to remove residual ions.
-
-
Drying:
-
After the final wash, resuspend the pellet in a minimal amount of DI water and transfer it to a petri dish.
-
Dry the sample in an oven at 60-80°C overnight to obtain a fine powder of iridium hydroxide.[3]
-
-
Calcination:
-
Transfer the dried iridium hydroxide powder to a ceramic crucible.
-
Place the crucible in a tube furnace and heat in an air atmosphere to 400-500°C for 2-4 hours.[3]
-
Allow the furnace to cool down to room temperature naturally. The resulting black powder is iridium oxide (IrO₂) nanoparticles.
-
Hydrothermal Synthesis Method
Hydrothermal synthesis utilizes elevated temperature and pressure to produce crystalline nanoparticles directly from the precursor solution.
Materials:
-
Iridium(IV) chloride hydrate (IrCl₄ · xH₂O)
-
Deionized (DI) water
-
(Optional) A reducing agent such as sodium borohydride (B1222165) (NaBH₄) for metallic iridium core synthesis.
-
(Optional) A support material like carbon nanotubes.
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge and centrifuge tubes
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of the iridium chloride precursor. The concentration can be varied to control the nanoparticle size.
-
Reaction Mixture: Place the precursor solution in the Teflon liner of the autoclave. If a supported catalyst is desired, add the support material to the solution.
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a temperature between 150°C and 240°C and maintain it for several hours to a few days. For example, heating at 180°C for a specified duration has been reported.[5]
-
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the product by centrifugation.
-
Wash the nanoparticles repeatedly with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying: Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 60-80°C).
Photochemical Synthesis Method
This method utilizes light to induce the hydrolysis and formation of iridium oxide nanoparticles.[6]
Materials:
-
Iridium(III) chloride (IrCl₃) or Iridium(IV) chloride (IrCl₄)
-
Sodium hydroxide (NaOH) solution
-
Deionized (DI) water
Equipment:
-
Quartz reaction vessel or a UV-transparent cuvette
-
UV lamp or a light source with a specific wavelength (e.g., shorter than 500 nm)[7]
-
Magnetic stirrer and stir bar
-
Spectrophotometer (for monitoring the reaction)
Procedure:
-
Precursor Solution Preparation: Prepare an alkaline aqueous solution of the iridium chloride precursor. The pH should be adjusted using the NaOH solution.
-
Photochemical Reaction:
-
Place the solution in the quartz reaction vessel and stir continuously.
-
Irradiate the solution with a UV lamp. The reaction progress can be monitored by observing the changes in the UV-Vis absorption spectrum of the solution.[7]
-
The irradiation time will depend on the light intensity and the desired nanoparticle size. A critical wavelength for the reaction to occur has been reported to be shorter than 500 nm.[7]
-
-
Purification:
-
Once the reaction is complete, the resulting colloidal suspension of hydrous iridium oxide nanoparticles can be purified by dialysis against DI water to remove excess ions.
-
Alternatively, centrifugation can be used, similar to the colloidal hydrolysis method.
-
-
Drying: The purified nanoparticles can be dried in an oven at a low temperature.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of iridium oxide nanoparticles using the described methods.
| Parameter | Colloidal Hydrolysis | Hydrothermal Synthesis | Photochemical Synthesis |
| Precursor | IrCl₄ · xH₂O / H₂IrCl₆ | IrCl₄ · xH₂O | IrCl₃ / IrCl₄ |
| Solvent | Deionized Water | Deionized Water | Deionized Water |
| pH | ~9-12[3][4] | Neutral or Alkaline | Alkaline |
| Temperature | RT, then 90°C (hydrolysis); 400-500°C (calcination)[3][4] | 150-240°C[5] | Room Temperature |
| Time | ~2.5 hrs (hydrolysis); 2-4 hrs (calcination)[3] | Several hours to days | Dependent on light intensity |
| Avg. Particle Size | ~2-7 nm[4] | Variable, can be controlled by conditions | ~1.7 nm[6] |
Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflows for IrO₂ nanoparticle synthesis.
Signaling Pathway of IrO₂ Nanoparticle-Induced Apoptosis
Iridium oxide nanoparticles, particularly when stimulated by light (photodynamic therapy) or ultrasound (sonodynamic therapy), can generate high levels of reactive oxygen species (ROS) within cancer cells. This surge in ROS induces oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis (programmed cell death).
Caption: IrO₂ nanoparticle-induced apoptosis signaling pathway.
The generated ROS disrupts the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[8][9] This leads to the translocation of Bax to the mitochondria, which in turn increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[2][3] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[2] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][2]
Conclusion
The synthesis of iridium oxide nanoparticles from iridium(IV) chloride can be achieved through various reliable methods, each offering distinct advantages in terms of nanoparticle characteristics and scalability. The choice of synthesis protocol will depend on the desired properties of the nanoparticles and the specific application. For drug development professionals, understanding the mechanism of action, such as the ROS-mediated apoptotic pathway detailed herein, is crucial for the rational design of novel cancer therapies. The provided protocols and diagrams serve as a valuable resource for the synthesis, characterization, and application of these promising nanomaterials.
References
- 1. NIR-triggered high-efficient photodynamic and chemo-cascade therapy using caspase-3 responsive functionalized upconversion nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2 family proteins as regulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl-2 family proteins as regulators of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Henbest Catalyst from Iridium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henbest catalyst is a highly effective system for the stereoselective reduction of cyclic ketones, particularly cyclohexanones, to their corresponding axial alcohols. This catalyst is typically generated in situ from an iridium salt and a phosphorus-based ligand. This document provides a detailed protocol for the preparation of the Henbest catalyst starting from iridium(IV) chloride (IrCl₄) and its application in the transfer hydrogenation of substituted cyclohexanones. The methodology is based on the pioneering work of H.B. Henbest and his collaborators, adapted for the use of the readily available iridium(IV) precursor.
Iridium(IV) chloride serves as a convenient starting material and is reduced in situ in the presence of phosphorous acid or its esters, which also act as ligands to form the catalytically active iridium(I) or iridium(III) hydride species. The reaction medium, typically an alcohol such as isopropanol (B130326), often serves as the hydride source for the reduction of the ketone.
Data Presentation
| Substrate | Iridium Precursor | Ligand/Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Product Distribution (Axial:Equatorial) |
| 4-tert-Butylcyclohexanone (B146137) | Hydrated Iridium Trichloride | Phosphorous Acid | Aqueous Isopropanol | Reflux | 20 | >96.5 : <3.5 |
| Cholestan-3-one | Hydrated Iridium Trichloride | Phosphorous Acid | Aqueous Isopropanol | Reflux | 20 | 96 : 4 |
| Menthone | Hydrated Iridium Trichloride | Phosphorous Acid | Aqueous Isopropanol | Reflux | 20 | 91 : 9 (neo-Menthol:Menthol) |
Experimental Protocols
Protocol 1: In Situ Preparation of the Henbest Catalyst Solution from Iridium(IV) Chloride
This protocol describes the preparation of the active catalyst solution. It is crucial to perform these steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalytically active species.
Materials:
-
Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O)
-
Phosphorous acid (H₃PO₃) or Triethyl phosphite (B83602) (P(OEt)₃)
-
Isopropanol (reagent grade)
-
Water (deionized)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add iridium(IV) chloride hydrate (1.0 eq.).
-
Add phosphorous acid (approx. 10 eq.) or triethyl phosphite (approx. 10 eq.) to the flask.
-
Under a positive pressure of inert gas, add a mixture of isopropanol and water (e.g., 9:1 v/v) to achieve the desired catalyst concentration (typically in the range of 1-5 mol% relative to the substrate).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Continue heating at reflux for 1-2 hours. During this time, the color of the solution should change, indicating the formation of the active iridium complex. The initial dark color of the Ir(IV) salt is expected to lighten.
-
After cooling to room temperature, the resulting solution contains the active Henbest catalyst and can be used directly for the reduction reaction.
Protocol 2: Henbest-Catalyzed Transfer Hydrogenation of a Substituted Cyclohexanone
This protocol details the use of the freshly prepared Henbest catalyst solution for the stereoselective reduction of a model substrate, 4-tert-butylcyclohexanone.
Materials:
-
Henbest catalyst solution (prepared as in Protocol 1)
-
4-tert-Butylcyclohexanone
-
Isopropanol
-
Standard laboratory glassware for reaction and work-up
-
Analytical equipment for product analysis (e.g., Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
To the Schlenk flask containing the prepared Henbest catalyst solution, add 4-tert-butylcyclohexanone (substrate). The catalyst loading should be in the range of 1-5 mol% with respect to the ketone.
-
Heat the reaction mixture to reflux under an inert atmosphere with continuous stirring.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC). The reaction is typically complete within 20-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by standard methods such as column chromatography on silica (B1680970) gel to isolate the product alcohols.
-
Analyze the product mixture by GC or ¹H NMR to determine the diastereomeric ratio (axial vs. equatorial alcohol).
Mandatory Visualizations
Application Notes and Protocols: Iridium Tetrachloride in Stereoselective Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of iridium tetrachloride as a precursor in the preparation of highly effective chiral iridium catalysts for stereoselective reduction reactions. The focus is on asymmetric transfer hydrogenation (ATH) of ketones and quinolines, critical transformations in the synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical industry.
Overview
Iridium-catalyzed stereoselective reductions have emerged as powerful and versatile methods for the synthesis of enantiomerically enriched compounds. This compound (IrCl₄), while not typically used directly as a catalyst, serves as a convenient and cost-effective precursor for the synthesis of various active iridium catalytic species. Through coordination with chiral ligands, this compound is transformed into sophisticated asymmetric catalysts capable of achieving high enantioselectivities and yields in the reduction of prochiral substrates.
This document will detail the preparation of a key iridium precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), from this compound, and its subsequent in-situ activation with chiral ligands for two representative stereoselective reduction reactions:
-
Asymmetric Transfer Hydrogenation of Ketones: The reduction of acetophenone (B1666503) to chiral 1-phenylethanol (B42297) using an iridium catalyst coordinated with (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).
-
Asymmetric Transfer Hydrogenation of Quinolines: The reduction of 2-methylquinoline (B7769805) to chiral 1,2,3,4-tetrahydro-2-methylquinoline using an iridium catalyst coordinated with (S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole ((S)-SEGPHOS®).
Catalyst Preparation: From this compound to [Ir(COD)Cl]₂
The most common and versatile precursor for many iridium-catalyzed reactions is chloro(1,5-cyclooctadiene)iridium(I) dimer, ([Ir(COD)Cl]₂). This air-stable, orange-red solid can be efficiently synthesized from this compound.
Protocol 1: Synthesis of [Ir(COD)Cl]₂
This protocol is adapted from established literature procedures.
Materials:
-
This compound hydrate (B1144303) (IrCl₄·xH₂O)
-
Distilled water
-
Methanol (cold)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask, dissolve this compound hydrate (e.g., 1.0 g of iridium content) in distilled water (e.g., 15 mL).
-
To this solution, add isopropanol (e.g., 30 mL) followed by 1,5-cyclooctadiene (e.g., 5.5 mL).
-
Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to reflux with stirring for approximately 18-20 hours. The color of the solution will change from dark brown to a vibrant red.
-
After the reaction is complete, allow the mixture to cool to room temperature. Shiny red crystals of [Ir(COD)Cl]₂ will precipitate.
-
Filter the crystals and wash them with a small amount of cold methanol.
-
Dry the resulting orange-red solid under vacuum.
Expected Yield: ~90%
Application in Stereoselective Reductions
The prepared [Ir(COD)Cl]₂ can be used to generate active chiral catalysts in-situ by reacting it with a suitable chiral ligand.
Asymmetric Transfer Hydrogenation of Ketones
This protocol details the asymmetric transfer hydrogenation of acetophenone using an in-situ generated iridium/(S,S)-TsDPEN catalyst with a formic acid/triethylamine mixture as the hydrogen source.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | H-Source | Solvent | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile (B52724) | 23 | 74 | - | 82 |
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Ir(COD)Cl]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid
-
Triethylamine
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol). Add anhydrous acetonitrile (2 mL) and stir the mixture at 40 °C for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate reaction flask, add acetophenone (1.0 mmol).
-
Hydrogen Source Preparation: Prepare the formic acid/triethylamine (5:2 molar ratio) azeotrope by carefully adding formic acid to cooled triethylamine.
-
Reaction Execution: To the flask containing acetophenone, add the pre-formed catalyst solution. Then, add the formic acid/triethylamine mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Experimental Workflow for Asymmetric Transfer Hydrogenation of Ketones
Caption: Workflow for the synthesis of the iridium precursor and its application in the asymmetric transfer hydrogenation of ketones.
Asymmetric Transfer Hydrogenation of Quinolines
This protocol describes the asymmetric transfer hydrogenation of 2-methylquinoline using an in-situ generated iridium/(S)-SEGPHOS catalyst with Hantzsch ester as the hydrogen source.[1]
Table 2: Asymmetric Transfer Hydrogenation of 2-Methylquinoline [1]
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | H-Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | 1.0 | (S)-SEGPHOS | Hantzsch Ester | Toluene (B28343)/Dioxane (2:1) | 60 | 24 | 85 | 88 |
Protocol 3: Asymmetric Transfer Hydrogenation of 2-Methylquinoline [1]
Materials:
-
[Ir(COD)Cl]₂
-
(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole ((S)-SEGPHOS®)
-
Iodine (I₂)
-
2-Methylquinoline
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous toluene and dioxane
-
Argon or Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
Catalyst Generation: In a dry Schlenk tube under an inert atmosphere, add [Ir(COD)Cl]₂ (0.0025 mmol), (S)-SEGPHOS® (0.0055 mmol), and iodine (0.0125 mmol).
-
Reaction Setup: In a separate reaction vessel, dissolve 2-methylquinoline (0.25 mmol) and Hantzsch ester (0.5 mmol) in a mixture of anhydrous toluene (1.67 mL) and dioxane (0.83 mL).
-
Reaction Execution: Add the catalyst mixture to the substrate solution.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: The enantiomeric excess of the resulting 1,2,3,4-tetrahydro-2-methylquinoline is determined by chiral HPLC analysis.[1]
Reaction Mechanism
The asymmetric transfer hydrogenation of ketones catalyzed by iridium complexes with N-sulfonated diamine ligands is believed to proceed through an outer-sphere mechanism, often referred to as the Noyori-Ikariya mechanism.
Catalytic Cycle for Asymmetric Transfer Hydrogenation of a Ketone
Caption: A simplified representation of the outer-sphere mechanism for iridium-catalyzed asymmetric transfer hydrogenation of a ketone.
In this mechanism, the active catalyst is an iridium(III)-hydride species. The ketone coordinates to the metal center, and in a concerted step, a hydride is transferred from the iridium and a proton is transferred from the protonated amine of the chiral ligand to the carbonyl group, forming the chiral alcohol. The iridium(I) species is then regenerated to the active iridium(III)-hydride by the hydrogen source.
Conclusion
This compound is a valuable starting material for the generation of highly active and selective chiral iridium catalysts for stereoselective reduction reactions. The protocols provided herein for the asymmetric transfer hydrogenation of ketones and quinolines demonstrate the utility of these catalysts in producing valuable chiral building blocks for the pharmaceutical and fine chemical industries. The operational simplicity of the in-situ catalyst generation and the mild reaction conditions make these methods attractive for both academic research and industrial applications.
References
Application Notes and Protocols for the Preparation of Iridium-Decorated Graphene Electrodes for Vanadium Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis, characterization, and application of iridium-decorated graphene (Ir-G) nanocomposites as high-performance electrode materials in Vanadium Redox Flow Batteries (VRFBs). The incorporation of iridium nanoparticles onto graphene nanosheets has been demonstrated to significantly enhance the electrochemical activity and kinetics of the vanadium redox reactions, leading to improved battery performance.
Introduction
Vanadium Redox Flow Batteries (VRFBs) are a promising technology for large-scale energy storage due to their long cycle life, scalability, and high efficiency. The performance of VRFBs is critically dependent on the electrochemical activity of their electrodes towards the V(II)/V(III) and V(IV)/V(V) redox couples. Graphene, with its high surface area and excellent electrical conductivity, is a promising electrode material. Decoration of graphene with catalytic nanoparticles, such as iridium, can further enhance its performance by providing active sites for the vanadium redox reactions.[1] This document outlines a robust method for the preparation of Ir-decorated graphene electrodes and their subsequent electrochemical evaluation.
Data Presentation
The following table summarizes the key performance metrics of Ir-decorated graphene electrodes compared to a baseline graphene electrode in a VRFB single-cell configuration.
| Parameter | Graphene Electrode | Ir-Decorated Graphene Electrode |
| Iridium Nanoparticle Size | N/A | ~3 nm[1] |
| Redox Current Density vs. Vulcan XC-72 | - | ~4 times higher[1] |
| Energy Efficiency @ 50 mA/cm² | ~75% | ~85% |
| Voltage Efficiency @ 50 mA/cm² | ~80% | ~90% |
| Coulombic Efficiency @ 50 mA/cm² | ~94% | ~95% |
| Energy Efficiency @ 100 mA/cm² | ~68% | ~78% |
| Voltage Efficiency @ 100 mA/cm² | ~72% | ~82% |
| Coulombic Efficiency @ 100 mA/cm² | ~94% | ~95% |
Experimental Protocols
Synthesis of Iridium-Decorated Graphene (Ir-G) Nanocomposite
This protocol describes the synthesis of Ir-G via a synchronous chemical reduction method.
Materials:
-
Graphite (B72142) oxide (GO)
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Hydrazine (B178648) hydrate (N₂H₄·H₂O)
-
Ammonia (B1221849) solution (25-28 wt%)
-
Deionized (DI) water
Procedure:
-
Dispersion of Graphite Oxide: Disperse 100 mg of graphite oxide in 100 mL of DI water by ultrasonication for 2 hours to obtain a homogeneous GO dispersion.
-
Addition of Iridium Precursor: To the GO dispersion, add a specific amount of IrCl₃·xH₂O solution (e.g., to achieve a 20 wt% Ir loading on the final product) and stir for 30 minutes.
-
pH Adjustment: Adjust the pH of the mixture to 10-11 by adding ammonia solution dropwise while stirring.
-
Reduction Reaction: Heat the mixture to 95 °C in an oil bath. Add 1 mL of hydrazine hydrate to the heated solution and maintain the reaction at 95 °C for 1 hour with continuous stirring.
-
Isolation and Purification: After the reaction, allow the mixture to cool to room temperature. Collect the black precipitate by filtration and wash it thoroughly with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final Ir-G nanocomposite in a vacuum oven at 60 °C for 12 hours.
Fabrication of Ir-Decorated Graphene Electrodes
This protocol details the preparation of the working electrode for the VRFB.
Materials:
-
Ir-G nanocomposite powder
-
Carbon felt (pre-treated by heating in air at 400 °C for 5 hours)
-
Nafion® solution (5 wt%)
-
Isopropyl alcohol (IPA)
Procedure:
-
Catalyst Ink Preparation: Prepare a catalyst ink by dispersing 20 mg of the Ir-G nanocomposite powder in a solution containing 1 mL of IPA and 100 µL of 5 wt% Nafion® solution.
-
Sonication: Sonicate the mixture for 30 minutes to ensure a homogeneous dispersion.
-
Coating on Carbon Felt: Uniformly coat the catalyst ink onto a piece of pre-treated carbon felt (e.g., 2 cm x 2 cm) using a brush or spray coating method.
-
Drying: Dry the coated electrode in an oven at 80 °C for 2 hours to remove the solvent. The final catalyst loading should be approximately 1 mg/cm².
Electrochemical Characterization
This protocol outlines the procedure for evaluating the electrochemical performance of the prepared electrodes.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode setup (Ir-G as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode) or a VRFB single cell.
-
Electrolyte: 1.6 M VOSO₄ in 3.0 M H₂SO₄ for the positive half-cell and 1.6 M V³⁺ in 3.0 M H₂SO₄ for the negative half-cell.
Cyclic Voltammetry (CV):
-
Assemble the three-electrode cell with the Ir-G electrode as the working electrode.
-
Use a 0.1 M VOSO₄ in 3.0 M H₂SO₄ solution as the electrolyte for testing the positive redox reaction.
-
Scan the potential from 0 V to 1.4 V vs. Ag/AgCl at a scan rate of 10 mV/s.
-
For the negative redox reaction, use a 0.1 M V³⁺ in 3.0 M H₂SO₄ solution and scan the potential from -0.8 V to 0 V vs. Ag/AgCl.
VRFB Single-Cell Testing:
-
Assemble a VRFB single cell using the prepared Ir-G electrodes for both the positive and negative sides, separated by a Nafion® 115 membrane.
-
Circulate the positive and negative electrolytes through their respective half-cells at a constant flow rate (e.g., 40 mL/min).
-
Perform charge-discharge cycling at various current densities (e.g., 20, 50, 80, 100 mA/cm²) within a voltage window of 1.0 V to 1.65 V.
-
Calculate the coulombic efficiency (CE), voltage efficiency (VE), and energy efficiency (EE) for each cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of Ir-decorated graphene electrodes.
Proposed Catalytic Mechanism
Caption: Proposed mechanism of Ir-catalyzed vanadium redox reactions on the graphene support.
References
Application Notes and Protocols for Iridium-Catalyzed Hydrogenation of Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic hydrogenation of nitrogen heterocycles using iridium-based catalysts. The information is curated for professionals in research, scientific, and drug development fields, focusing on practical application and data interpretation.
Introduction
The reduction of nitrogen-containing heterocyclic compounds is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry, where saturated N-heterocyles are prevalent structural motifs in many drug candidates. While various methods exist for this transformation, iridium-catalyzed hydrogenation has emerged as a powerful and versatile tool, offering high efficiency and selectivity under mild conditions. This document focuses on the application of iridium catalysts, with a particular emphasis on systems derived from the common precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂.
Data Presentation
The following tables summarize the quantitative data for the iridium-catalyzed hydrogenation of various quinoline (B57606) derivatives. These results highlight the substrate scope and the typical efficiencies achieved with this catalytic system.
Table 1: Asymmetric Transfer Hydrogenation of 2-Substituted Quinolines
| Entry | Substrate (Quinoline Derivative) | Product | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline (B7769805) | 1,2,3,4-Tetrahydro-2-methylquinoline | 95 | 85 |
| 2 | 2-Ethylquinoline | 1,2,3,4-Tetrahydro-2-ethylquinoline | 92 | 86 |
| 3 | 2-Propylquinoline | 1,2,3,4-Tetrahydro-2-propylquinoline | 90 | 88 |
| 4 | 2-Phenylquinoline | 1,2,3,4-Tetrahydro-2-phenylquinoline | 98 | 80 |
| 5 | 2-(4-Methoxyphenyl)quinoline | 1,2,3,4-Tetrahydro-2-(4-methoxyphenyl)quinoline | 97 | 82 |
| 6 | 2-(4-Chlorophenyl)quinoline | 1,2,3,4-Tetrahydro-2-(4-chlorophenyl)quinoline | 96 | 78 |
Conditions: 0.25 mmol quinoline, [Ir(COD)Cl]₂ (1 mol%), (S)-SegPhos (2.2 mol%), I₂ (5 mol%), Hantzsch ester (2.0 equiv), in a given solvent at room temperature. Data compiled from representative literature.[1]
Table 2: Hydrogenation of Substituted Quinolines with H₂ Gas
| Entry | Substrate (Quinoline Derivative) | Catalyst System | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Quinoline | [Ir(COD)Cl]₂/MeO-Biphep/I₂ | 50 | 25 | 12 | >99 |
| 2 | 2-Methylquinoline | [Ir(COD)Cl]₂/MeO-Biphep/I₂ | 50 | 25 | 12 | >99 |
| 3 | 6-Methylquinoline | Pyridonate Cp*Ir complex | 3 | 80 | 20 | 100 |
| 4 | 2-Benzylquinoline | [Ir(COD)Cl]₂/(S)-MeO-Biphep/I₂ | 48 | 25 | 12 | >99 |
Data represents a collection of results from various sources to illustrate the scope of iridium catalysis.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments in the iridium-catalyzed hydrogenation of nitrogen heterocycles.
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Methylquinoline
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of a quinoline derivative using a Hantzsch ester as the hydrogen source.[1]
Materials:
-
[Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol)
-
(S)-SegPhos (3.4 mg, 0.0055 mmol)
-
Iodine (I₂) (3.2 mg, 0.0125 mmol)
-
2-Methylquinoline (0.25 mmol)
-
Hantzsch dihydropyridine (B1217469) (0.50 mmol)
-
Solvent (e.g., Toluene (B28343), 1 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol) and (S)-SegPhos (3.4 mg, 0.0055 mmol).
-
Add 1 mL of the chosen solvent (e.g., toluene) and stir the mixture at room temperature for 10 minutes.
-
Add I₂ (3.2 mg, 0.0125 mmol) to the mixture and continue stirring for another 10 minutes.
-
Add the 2-methylquinoline (0.25 mmol) and the Hantzsch dihydropyridine (0.50 mmol) to the reaction mixture.
-
Allow the resulting mixture to stir at room temperature for 20-90 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Direct Asymmetric Hydrogenation of Quinolines with H₂ Gas
This protocol provides a general procedure for the direct hydrogenation of quinolines using high-pressure hydrogen gas.
Materials:
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral bisphosphine ligand (e.g., (S)-MeO-Biphep, 1.1 mol%)
-
Iodine (I₂) (10 mol%)
-
Quinoline substrate (1 mmol)
-
Toluene (3 mL)
-
Autoclave or high-pressure reactor
-
Magnetic stirrer
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Ir(COD)Cl]₂ (0.5 mol%), the chiral ligand (1.1 mol%), and I₂ (10 mol%).
-
Add the quinoline substrate (1 mmol) and toluene (3 mL).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
After the reaction, carefully vent the autoclave.
-
The reaction mixture can be concentrated and the product purified by standard methods.
Visualizations
The following diagrams illustrate key aspects of the iridium-catalyzed hydrogenation of nitrogen heterocycles.
Caption: Experimental workflow for iridium-catalyzed hydrogenation.
Caption: Proposed catalytic cycle for quinoline hydrogenation.[2]
References
Application Notes and Protocols for Iridium Electroplating Using Iridium(IV) Chloride-Based Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iridium(IV) chloride (IrCl₄) and its derivatives in the formulation of electroplating solutions. The protocols detailed below are intended to serve as a foundational guide for the deposition of iridium and iridium alloy coatings for a variety of applications, including the fabrication of inert electrodes, corrosion-resistant surfaces, and specialized components in scientific instrumentation.
Introduction to Iridium Electroplating
Iridium, a platinum-group metal, is renowned for its exceptional resistance to corrosion and high-temperature stability.[1] Electrodeposition offers a versatile and cost-effective method for applying thin, functional coatings of iridium onto various substrates.[2] While numerous electrolyte formulations exist, those derived from iridium chloride are common starting points for creating stable and effective plating baths.[1][2] These baths are often modified with complexing agents and additives to improve deposit quality and plating efficiency.
Electroplating Bath Compositions and Operating Parameters
The composition of the electroplating bath and the operating parameters are critical factors that determine the quality, thickness, and properties of the deposited iridium layer. The following tables summarize various bath compositions and their corresponding operating conditions as cited in the literature.
Table 1: Aqueous Iridium Electroplating Bath Formulations
| Bath Component | Concentration | Function | Reference |
| Iridium(III) Chloride (IrCl₃)·4H₂O | 40 mM | Iridium Source | [2] |
| Sulfuric Acid (H₂SO₄) | Varies (to adjust pH) | Supporting Electrolyte | [2] |
| Iridium Chloride | 5 g/L | Iridium Source | [3] |
| Oxalic Acid | Varies | Complexing Agent | [3] |
| Additives (e.g., Fe, Co, Ni, Cu salts) | 0.01 - 10 g/L | Crack Reduction, Alloy Formation | [4][5] |
| Saturated Carboxylic Acids/Salts, Amides, Urea | Varies | Complexing Agent | [4][5] |
Table 2: Operating Parameters for Aqueous Iridium Electroplating
| Parameter | Range | Effect | Reference |
| pH | 1 - 8 | Influences deposition efficiency and deposit quality | [5] |
| Temperature | 50 - 98 °C | Affects reaction kinetics and deposit morphology | [5] |
| Current Density | 0.01 - 3.0 A/dm² | Controls deposition rate and grain structure | [5] |
| Substrate | Copper, Nickel, Platinum, Gold, Titanium | Substrate material influences adhesion and efficiency | [6] |
Table 3: Molten Salt Iridium Electroplating Parameters
| Parameter | Value | Notes | Reference |
| Electrolyte | NaCl-KCl-CsCl with IrCl₃ | Molten salt systems operate at high temperatures. | [7] |
| Temperature | 600 °C | Ensures the salt is in a molten state. | [7] |
| Cathodic Current Density | 0.2 A/cm² | High current density for molten salt deposition. | [7] |
| Anode | Iridium or Graphite | An iridium anode helps maintain the concentration of Ir ions in the melt. | [7] |
Experimental Protocols
The following protocols provide a step-by-step guide for preparing and using an iridium electroplating solution based on iridium chloride.
Protocol for Preparation of an Aqueous Iridium Electroplating Bath
This protocol describes the preparation of a general-purpose aqueous iridium plating bath.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) or Ammonium chloroiridate
-
Hydrobromic acid (HBr) (for bromide bath conversion)
-
Deionized water
-
Additives and complexing agents as required (e.g., oxalic acid, nickel sulfate)
-
pH meter
-
Hot plate with magnetic stirrer
Procedure:
-
Dissolution: Dissolve the iridium salt (e.g., 5 g/L of iridium) in deionized water with stirring.[3]
-
Conversion to Bromide Complex (Optional but Recommended): For improved stability and performance, the chloride complex can be converted to a bromide complex.[2][6] This is achieved by refluxing the iridium chloride solution with hydrobromic acid.[6]
-
Addition of Complexing Agents: Introduce complexing agents such as oxalic acid or sulfamic acid to the solution.[1][3] Stir until fully dissolved. For example, in some formulations, the iridium compound is prepared by adding dicarboxylic acids and stirring for 1 hour at 85°C.[5]
-
Addition of Alloying Agents/Additives: If an iridium alloy is desired or if crack reduction is necessary, add soluble salts of the alloying metal (e.g., nickel sulfate (B86663) hexahydrate to achieve 0.5 g/L Ni).[4][5]
-
pH Adjustment: Adjust the pH of the solution to the desired range (typically between 1 and 8) using an appropriate acid or base.[5]
-
Volume Adjustment: Bring the solution to the final desired volume with deionized water.
-
Filtration: Filter the solution to remove any undissolved particles.
Protocol for Substrate Preparation
Proper substrate preparation is crucial for achieving good adhesion and a uniform coating.
Materials:
-
Substrate material (e.g., copper, titanium)
-
Degreasing agent (e.g., acetone, alkaline cleaner)
-
Etching solution (acid appropriate for the substrate)
-
Deionized water
Procedure:
-
Degreasing: Thoroughly clean the substrate with a degreasing agent to remove organic contaminants.
-
Rinsing: Rinse the substrate with deionized water.
-
Etching/Activation: Immerse the substrate in an appropriate acid solution to remove any oxide layers and to activate the surface. The choice of acid depends on the substrate material.
-
Final Rinsing: Rinse the substrate thoroughly with deionized water and dry it immediately before placing it in the electroplating cell.
Protocol for Iridium Electrodeposition
Apparatus:
-
Electroplating cell (beaker or tank)
-
Anode (Platinum or platinized titanium is recommended)[6]
-
Cathode (the substrate to be plated)
-
DC power supply
-
Thermostatically controlled water bath or hot plate
-
Magnetic stirrer (optional, for solution agitation)
Procedure:
-
Cell Assembly: Assemble the electroplating cell with the anode and cathode positioned parallel to each other. The anode area should ideally be twice the area of the cathode.[6]
-
Electrolyte Filling: Fill the cell with the prepared iridium electroplating solution.
-
Heating: Heat the electrolyte to the desired operating temperature (e.g., 50-98°C).[5]
-
Electroplating: Immerse the prepared substrate (cathode) and the anode into the solution. Connect the electrodes to the DC power supply.
-
Current Application: Apply the calculated current density (e.g., 0.01-3.0 A/dm²) and begin the deposition process.[5]
-
Monitoring: Monitor the process for the desired plating time to achieve the target coating thickness.
-
Post-treatment: After plating, turn off the power supply, remove the plated substrate, rinse it thoroughly with deionized water, and dry it.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the iridium electroplating process.
Caption: Experimental workflow for iridium electroplating.
Caption: Logical relationships in iridium electroplating.
References
- 1. indico.psi.ch [indico.psi.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20120073980A1 - Iridium plating solution and method of plating using the same - Google Patents [patents.google.com]
- 5. CN102400190A - Iridium plating solution and electroplate method thereof - Google Patents [patents.google.com]
- 6. cecri.csircentral.net [cecri.csircentral.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Iridium Single-Atom Catalysts for the Oxygen Evolution Reaction (OER)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and evaluation of Iridium (Ir) single-atom catalysts (SACs) for the Oxygen Evolution Reaction (OER), a critical process in renewable energy technologies such as water splitting. The following sections include experimental protocols for preparing Ir SACs on various supports, a standardized protocol for electrochemical characterization, a summary of performance data, and graphical representations of the synthesis workflow and reaction mechanism.
I. Introduction to Iridium Single-Atom Catalysts for OER
Iridium is a state-of-the-art catalyst for the OER in acidic media, but its high cost and scarcity necessitate the development of catalysts with high atomic efficiency. Iridium single-atom catalysts (SACs) represent a promising solution, offering maximum atom utilization and unique electronic properties that can enhance catalytic activity and stability. In Ir SACs, individual Ir atoms are dispersed on a support material, preventing aggregation and allowing for tailored interactions between the single atom and the support, which can optimize the binding of OER intermediates. Common supports include transition metal oxides, hydroxides, and conductive materials.
II. Experimental Protocols
A. Synthesis of Ir Single-Atom Catalysts on Nickel-Iron Layered Double Hydroxide (B78521) (Ir/NiFe LDH)
This protocol details the synthesis of Ir single atoms supported on NiFe Layered Double Hydroxide grown on Nickel Foam (NF), a common substrate for OER catalysts.
Materials:
-
Nickel Foam (NF)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Urea (CO(NH₂)₂)
-
Ammonium fluoride (B91410) (NH₄F)
-
Iridium(III) chloride (IrCl₃)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized (DI) water
Procedure:
-
Substrate Pre-treatment:
-
Cut Nickel Foam into desired dimensions (e.g., 1 cm x 3 cm).
-
Clean the NF by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each to remove surface impurities.
-
-
Synthesis of NiFe LDH on Nickel Foam:
-
Prepare a precursor solution by dissolving 0.75 mmol of Ni(NO₃)₂·6H₂O, 0.18 mmol of Fe(NO₃)₃·9H₂O, 2.5 mmol of urea, and 2.5 mmol of NH₄F in 20 mL of DI water with magnetic stirring until a homogeneous solution is formed.
-
Place the cleaned NF into a 50 mL Teflon-lined autoclave and pour the precursor solution over it.
-
Seal the autoclave and heat it to 120 °C for 12 hours.
-
After cooling to room temperature, retrieve the NiFe LDH-coated NF.
-
Rinse the coated NF thoroughly with DI water and ethanol, and then dry it in an oven at 60 °C.
-
-
Anchoring of Ir Single Atoms:
-
Prepare a 0.01 M NaOH solution.
-
Dissolve 2 mg of IrCl₃ in 20 mL of the 0.01 M NaOH solution in a centrifuge tube.
-
Immerse the prepared NiFe LDH-coated NF (containing approximately 30 mg of catalyst) into the IrCl₃ solution.
-
Transfer the solution and the coated NF into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120 °C for 2 hours for the solvothermal reaction.
-
After cooling, remove the Ir/NiFe LDH-coated NF, wash it extensively with DI water and ethanol, and dry it for use as the OER electrode.
-
B. Generalized Protocol for Synthesis of Ir Single-Atom Catalysts on Metal Oxides (e.g., CoNiO₂, NiO)
This protocol provides a general framework for the synthesis of Ir SACs on metal oxide supports. Researchers should optimize parameters such as precursor concentrations, temperatures, and durations for specific applications.
1. Synthesis of the Metal Oxide Support (e.g., CoNiO₂):
-
A co-precipitation or hydrothermal method is typically employed. For instance, to synthesize CoNiO₂, stoichiometric amounts of cobalt and nickel salts (e.g., nitrates or chlorides) are dissolved in a solvent, followed by the addition of a precipitating agent (e.g., NaOH or urea) under controlled temperature and pH. The resulting precipitate is then washed, dried, and calcined at an appropriate temperature to form the desired oxide.
2. Anchoring of Ir Single Atoms (Impregnation Method):
-
The synthesized metal oxide support is dispersed in a solvent (e.g., ethanol or water).
-
A solution of an iridium precursor (e.g., H₂IrCl₆ or IrCl₃) is added dropwise to the support suspension under vigorous stirring.
-
The mixture is stirred for several hours to ensure uniform adsorption of the Ir precursor onto the support.
-
The solvent is then removed by evaporation under reduced pressure or gentle heating.
-
The resulting powder is dried and then subjected to a thermal treatment (calcination) in an inert or reducing atmosphere to anchor the Ir single atoms onto the support. The calcination temperature and atmosphere are critical for ensuring the formation of single atoms and preventing nanoparticle aggregation.
C. Protocol for Electrochemical Evaluation of OER Catalysts
This protocol describes a standard three-electrode setup for evaluating the OER performance of the prepared Ir SACs in an alkaline electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: The prepared Ir SAC on its substrate (e.g., Ni foam) or a glassy carbon electrode coated with the catalyst ink.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Mercury/mercuric oxide (Hg/HgO) or Silver/silver chloride (Ag/AgCl).
-
Electrolyte: 1.0 M Potassium hydroxide (KOH) solution.
-
High-purity Argon (Ar) or Nitrogen (N₂) gas.
Procedure:
-
Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH and DI water.
-
Cell Assembly:
-
Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode.
-
Ensure the electrodes are positioned correctly and are not in contact.
-
Fill the cell with the 1.0 M KOH electrolyte.
-
-
Electrolyte Saturation: Purge the electrolyte with Ar or N₂ for at least 30 minutes to remove dissolved oxygen. Maintain a gentle gas flow over the electrolyte surface during the measurements.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans in a potential window where no faradaic reactions occur (e.g., 0.9 to 1.1 V vs. RHE) to electrochemically clean the electrode surface and determine the double-layer capacitance.
-
Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from a low value (e.g., 1.0 V vs. RHE) to a higher value (e.g., 1.8 V vs. RHE) at a slow scan rate (e.g., 5 mV/s).
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a constant overpotential to evaluate the charge transfer resistance of the catalyst.
-
Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by holding a constant potential or current density and monitoring the current or potential over time.
-
-
Data Correction: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH. The data should also be iR-corrected to account for the solution resistance.
III. Data Presentation
The following table summarizes the OER performance of various Ir single-atom catalysts reported in the literature.
| Catalyst | Support | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| Ir-SAC/NiFe LDH | NiFe LDH | 1.0 M KOH | ~213 (at 50 mA/cm²)[1] | 38.9[1] | 1000 h at 100 mA/cm²[1] |
| Ir-SAC/CoNiO₂ | CoNiO₂ | 1.0 M KOH | 183[2] | Not specified | Not specified |
| Ir-SAC/NiO | NiO | Alkaline | 215[3] | Not specified | Not specified |
| Ir-SAC/NFS | NiFe Sulfide | 1.0 M KOH | ~170 | Not specified | 350 h at 100 mA/cm²[4] |
| Ir-SAC/Amorphous NiFe | Amorphous NiFe | 1.0 M KOH | 200 | 44.6 | >12 h at 10 mA/cm²[5] |
IV. Mandatory Visualizations
Caption: General workflow for the synthesis of Ir single-atom catalysts (SACs).
Caption: Adsorbate Evolution Mechanism (AEM) for OER on an Ir single-atom site.
References
- 1. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standardized protocols for evaluating platinum group metal-free oxygen reduction reaction electrocatalysts in polymer electrolyte fuel cells (Journal Article) | OSTI.GOV [osti.gov]
Application Note: Investigating the Analytical Utility of Iridium Tetrachloride for Nitric Acid Determination
Introduction
Nitric acid (HNO₃) is a crucial reagent and analyte in numerous scientific and industrial fields, including pharmaceuticals, materials science, and environmental monitoring. Accurate quantification of nitric acid concentration is essential for process control, quality assurance, and research applications. While various methods exist for nitrate (B79036) and nitrite (B80452) analysis, such as spectrophotometry, chromatography, and electrochemical techniques, the specific use of iridium tetrachloride (IrCl₄) as an analytical reagent for direct nitric acid testing is not well-established in the reviewed literature.[1][2][3][4][5][6][7][8]
This document provides an overview of the known interactions between iridium compounds and nitric acid, summarizes standard analytical methods for nitrate/nitrite determination, and proposes a hypothetical experimental protocol for researchers interested in exploring the potential of this compound as a novel reagent for nitric acid analysis. The reactivity of iridium compounds with nitric acid is primarily documented in synthetic procedures, such as the preparation of iridium nitrate solutions, rather than in analytical applications.[9][10][11]
Established Methods for Nitrate and Nitrite Determination
A variety of well-established methods are available for the quantitative determination of nitrate and nitrite in aqueous samples. These methods are often based on colorimetric reactions, chromatographic separation, or electrochemical detection. A summary of common techniques is presented in Table 1.
| Method | Principle | Typical Working Range | Advantages | Potential Interferences |
| Griess Assay (for Nitrite) | Diazotization reaction with sulfanilamide (B372717) and subsequent coupling to form a colored azo dye, measured spectrophotometrically. | 0.005 - 5 mg/L | High sensitivity, simple procedure. | Samples with strong color or turbidity. |
| Cadmium Reduction Method (for Nitrate) | Nitrate is reduced to nitrite by passing the sample through a copper-coated cadmium column. The resulting total nitrite is then measured by the Griess assay. | 0.03 - 10 mg/L | Reliable and widely used. | Iron, copper, and other metals may interfere. Residual chlorine can reduce column efficiency. |
| UV Spectrophotometry | Direct measurement of nitrate absorption in the UV region (around 220 nm). | Varies; suitable for higher concentrations. | Rapid and does not require reagents. | Interfering absorption from other substances in the sample matrix. |
| Ion Chromatography | Separation of nitrate and nitrite ions on an ion-exchange column followed by conductivity detection. | ppb to ppm levels | High selectivity and can measure multiple anions simultaneously. | High concentrations of chloride can interfere with the nitrate peak. |
| Chemiluminescence | Reduction of nitrate and nitrite to nitric oxide (NO), which then reacts with ozone to produce light. The emitted light is proportional to the NO concentration. | Highly sensitive, down to ppb levels. | High sensitivity and selectivity. | Requires specialized instrumentation. |
Table 1: Summary of Established Analytical Methods for Nitrate and Nitrite Determination. [1][3][4][6][8]
Exploratory Protocol: Spectrophotometric Analysis of Nitric Acid Using this compound
The following is a hypothetical, exploratory protocol designed as a starting point for researchers wishing to investigate the reaction between this compound and nitric acid for potential analytical applications. This protocol is based on general principles of spectrophotometry and redox chemistry and has not been validated.
Objective: To determine if the reaction between this compound and nitric acid results in a measurable change in the UV-Vis absorption spectrum that is proportional to the nitric acid concentration. Nitric acid is a strong oxidizing agent, and it may interact with iridium(IV) chloride in a redox reaction, potentially leading to a change in the oxidation state of iridium and a corresponding color change.[12][13]
Materials:
-
This compound (IrCl₄)
-
Concentrated nitric acid (trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Hypothetical workflow for investigating the analytical potential of IrCl₄ for nitric acid testing.
Procedure:
-
Preparation of Nitric Acid Standards:
-
Prepare a series of nitric acid standards with varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M, 5.0 M) by diluting concentrated nitric acid with deionized water. Use appropriate safety precautions when handling concentrated acid.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent. Given the nature of IrCl₄, a dilute hydrochloric acid solution might be necessary to ensure stability and prevent hydrolysis.
-
-
Reaction and Measurement:
-
For each nitric acid standard, pipette a fixed volume into a clean volumetric flask.
-
Add a fixed volume of the this compound stock solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to incubate for a set period (e.g., 30 minutes) at a controlled temperature to allow any reaction to proceed to completion.
-
Measure the UV-Vis absorption spectrum of each solution from 200 to 800 nm using a quartz cuvette. Use a blank solution (without this compound) for baseline correction.
-
-
Data Analysis:
-
Identify any new absorption peaks or significant shifts in existing peaks that correlate with the nitric acid concentration.
-
Plot the absorbance at the wavelength of maximum change against the concentration of nitric acid.
-
Determine if a linear relationship exists (Beer-Lambert Law) and calculate the correlation coefficient.
-
Data Recording
The quantitative data from this exploratory experiment can be recorded in a structured table for easy comparison and analysis.
| Nitric Acid Concentration (M) | Absorbance at λ_max (AU) | Wavelength of Max. Absorbance (λ_max, nm) | Observations (e.g., color change) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 5.0 |
Table 2: Template for Recording Experimental Data.
Logical Relationship Diagram
The decision to propose a hypothetical protocol is based on the absence of established methods in the literature.
Caption: Rationale for the development of a hypothetical protocol for nitric acid testing with IrCl₄.
Currently, there is no documented standard analytical method that employs this compound for the direct testing of nitric acid. The existing literature primarily details the use of nitric acid in the synthesis of iridium compounds. For researchers and professionals requiring nitric acid or nitrate/nitrite quantification, established methods such as cadmium reduction coupled with Griess colorimetry, ion chromatography, or UV spectrophotometry are recommended. The provided exploratory protocol offers a potential starting point for novel research into the analytical applications of the this compound-nitric acid system, but it requires thorough validation.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN102791830A - Method for determining the concentration of nitric acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4412006A - Method for determination of nitrate and/or nitrite - Google Patents [patents.google.com]
- 5. hpst.cz [hpst.cz]
- 6. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 7. KR20120125523A - Method for determining the concentration of nitric acid - Google Patents [patents.google.com]
- 8. ysi.com [ysi.com]
- 9. A kind of method for preparing iridium nitrate solution - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN108821354B - Method for preparing iridium nitrate solution - Google Patents [patents.google.com]
- 11. Preparation method of iridium nitrate solution - Patent JP-2001106536-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Iridium-Catalyzed Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for iridium-catalyzed hydrogenation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during iridium-catalyzed hydrogenation and provides systematic approaches to diagnose and resolve them.
Q1: My iridium-catalyzed hydrogenation is showing low or no conversion. What are the primary areas to investigate?
Low or no conversion in iridium-catalyzed hydrogenation can often be attributed to four main areas: catalyst integrity, purity of reagents and solvents, reaction conditions, or issues with the substrate itself. A systematic troubleshooting approach is recommended.[1]
-
Catalyst Integrity:
-
Decomposition: Iridium complexes, especially in low oxidation states, can be sensitive to air and moisture.[1] Ensure all manipulations are performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques. If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can confirm this issue.[1]
-
Inactive State: The active catalyst may convert into an inactive form, such as a dimer or cluster. Spectroscopic analysis (e.g., ¹H, ³¹P NMR) can be used to check the integrity of the catalyst by comparing the spectrum of the used catalyst with that of a fresh sample.[1]
-
-
Purity of Reagents and Solvents:
-
Catalyst Poisons: Even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons by irreversibly binding to the active sites.[1] Common poisons include sulfur compounds, carbon monoxide, and heavy metals.
-
Water and Oxygen: Rigorous exclusion of air and moisture is critical as many iridium catalysts are sensitive to oxidation or hydrolysis.[1] Ensure solvents are anhydrous and properly degassed.[2]
-
-
Reaction Conditions:
-
Temperature: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.
-
Hydrogen Pressure: Check for leaks in the H₂ gas line or reaction vessel.[2] For some reactions, an increase in hydrogen pressure can improve conversion. However, for certain substrates, lower hydrogen pressure has been shown to increase enantioselectivity.
-
Concentration: Reaction rates can be dependent on substrate concentration. Some reactions exhibit zero-order kinetics in the substrate, meaning the rate is independent of its concentration.[1] It may be beneficial to analyze the reaction at different substrate concentrations.[1]
-
Additives: Some reactions require additives like acids, bases, or silver salts to activate the catalyst or facilitate the reaction.[1] Ensure all necessary additives are present in the correct stoichiometry.[1]
-
-
Substrate Issues:
-
Purity: Ensure the substrate is pure, as impurities can act as catalyst poisons.[2]
-
Inhibitory Functional Groups: The presence of certain functional groups on the substrate may inhibit the catalyst.
-
Below is a troubleshooting workflow to address low or no catalytic activity:
Q2: The enantioselectivity (ee) of my reaction is low. How can I improve it?
Low enantioselectivity can be influenced by several factors. Here are key areas to investigate for improvement:
-
Ligand Choice: The chiral ligand is crucial for inducing enantioselectivity. If the ee is low, the chosen ligand may not be suitable for the substrate. Screening a library of different ligands is often the most effective strategy.
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity.[2] A solvent screen with a range of solvents of varying polarities and coordinating abilities is recommended. For instance, in the hydrogenation of certain heterocyclic ketone-derived hydrazones, an inversion of enantioselectivity was observed when changing the solvent from MeOH to DCE.[3]
-
Temperature: Temperature can influence enantioselectivity.[2] It is advisable to screen a range of temperatures to find the optimum for your specific reaction.
-
Hydrogen Pressure: For some iridium-catalyzed asymmetric hydrogenations, a decrease in hydrogen pressure can lead to an increase in enantioselectivity.[4]
-
Additives: The presence or absence of certain additives can affect the stereochemical outcome.
Q3: My reaction starts well but then stops before completion. What could be the cause?
This observation often points to catalyst deactivation during the reaction. Potential causes include:
-
Ligand Degradation: The ligand may degrade under the reaction conditions, leading to a loss of catalyst activity and selectivity.
-
Formation of Inactive Species: The active catalyst may convert into an inactive state, such as an iridium hydride dimer or trimer.
-
Product Inhibition: The product of the reaction may coordinate to the iridium center and inhibit further catalytic turnover.
-
Hydrolysis: In reactions involving imine intermediates, hydrolysis can lead to the formation of ammonia (B1221849) or primary amines that strongly coordinate to and deactivate the iridium catalyst.[1]
Data Presentation
The following tables summarize quantitative data on the effects of various reaction parameters on the yield and enantioselectivity of iridium-catalyzed hydrogenation.
Table 1: Effect of Solvent on Asymmetric Hydrogenation of a Ketone
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Ethanol | >99 | 94 |
| 2 | n-Butanol | >99 | 95 |
| 3 | Methanol | >99 | 88 |
| 4 | Isopropanol (B130326) | >99 | 91 |
| 5 | Dichloromethane | 20 | 15 |
| 6 | Toluene | <5 | - |
| Reaction conditions: 0.25 mmol acetophenone, 0.25 mol% catalyst, 2 mL solvent, 50 bar H₂, 25°C, 16 h. |
Table 2: Effect of Hydrogen Pressure on Asymmetric Hydrogenation of an Olefin
| Entry | H₂ Pressure (bar) | Conversion (%) | ee (%) |
| 1 | 1 | 0 | - |
| 2 | 10 | >99 | 90 |
| 3 | 30 | >99 | 92 |
| 4 | 50 | >99 | 93 |
| Reaction conditions: 0.5 mol% catalyst 1a, standard conditions.[4] |
Table 3: Asymmetric Hydrogenation of Various Dialkyl Imines
| Product | Yield (%) | ee (%) |
| 2a | 79 | 87 |
| 2b | 65 | 81 |
| 2c | 79 | 88 |
| 2d | 85 | 90 |
| 2e | 80 | 91 |
| 2f | 86 | 98 |
| Reaction conditions: imine (0.3 mmol), catalyst (0.0015 mmol), Mg(OTf)₂ (0.015 mmol), ⁿPrOH (3 mL), H₂ (35 atm), -10 °C for 24 h.[5][6] |
Experimental Protocols
1. General Protocol for In-situ Catalyst Preparation and Asymmetric Hydrogenation of a Ketone
This protocol describes the in-situ preparation of an iridium catalyst and its use in the asymmetric hydrogenation of an aromatic ketone.
-
Materials:
-
Iridium precursor: [Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral ligand (e.g., N,P ligand) (1.1 mol%)
-
Substrate (e.g., aromatic ketone) (1.0 eq)
-
Solvent (e.g., degassed isopropanol)
-
Base (if required, e.g., t-BuOK)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a glovebox or under a stream of argon, add [Ir(COD)Cl]₂ and the chiral ligand to a dry Schlenk flask or autoclave equipped with a magnetic stir bar.
-
Add degassed isopropanol (e.g., 2 mL per 0.1 mmol of substrate).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add the aromatic ketone substrate.
-
If required, add the base.
-
Purge the flask with H₂ gas 3-4 times and then pressurize to the desired pressure (e.g., 1-50 bar).
-
Stir the reaction at the desired temperature and monitor by TLC or GC-MS.
-
After completion, carefully vent the hydrogen pressure.
-
Quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[2]
-
2. General Protocol for Product Purification
After the reaction is complete, the following general procedure can be used for work-up and purification:
-
Quenching: If the reaction contains reactive species, quench it appropriately (e.g., with saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[7] The eluting system should be determined by TLC analysis.
Visualizations
General Experimental Workflow for Iridium-Catalyzed Hydrogenation
The following diagram illustrates a typical workflow for setting up an iridium-catalyzed hydrogenation experiment.
Plausible Catalytic Cycle for Imine Hydrogenation
This diagram illustrates a plausible outer-sphere mechanism for the iridium-catalyzed hydrogenation of an imine.
References
Technical Support Center: Overcoming Iridium Catalyst Deactivation In Situ
Welcome to the Technical Support Center for iridium catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to iridium catalyst deactivation during experiments.
Frequently Asked Questions (FAQs)
Q1: My iridium-catalyzed reaction has stalled or is showing low conversion. What are the likely causes?
A1: Low or no conversion in iridium-catalyzed reactions is typically traced back to one of several common deactivation pathways affecting the catalyst's integrity. The primary causes include:
-
Ligand Degradation: The organic ligands that are crucial for the catalyst's performance can decompose under reaction conditions. For example, in formic acid dehydrogenation, pyridine-carboxiamide ligands have been observed to undergo hydrogenation, leading to catalyst deactivation.[1]
-
Formation of Inactive Dimers or Clusters: Active monomeric iridium complexes can aggregate to form inactive dimers or higher-order clusters. This is a known issue in some iridium-catalyzed hydrogenations.[1]
-
Poisoning by Impurities: Trace impurities in solvents or reagents, such as sulfur or sulfur-containing compounds, can act as potent poisons by irreversibly binding to the iridium center.
-
Inhibition by Reaction Components: A product, byproduct, or even the starting material can sometimes coordinate strongly to the iridium center, inhibiting substrate access and turnover. For instance, ammonia (B1221849) or primary amines generated from imine hydrolysis can deactivate the catalyst by forming a stable coordination complex.[1]
-
Oxidation: Many iridium catalysts, especially those in a low oxidation state, are sensitive to air and moisture. Exposure can lead to the formation of inactive iridium oxides or hydroxides.
Q2: How can I determine the specific cause of my catalyst's deactivation?
A2: A systematic approach is recommended to diagnose the root cause of catalyst deactivation.
-
Spectroscopic Analysis: In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the reaction. By taking aliquots at various time points, you can observe changes in the catalyst's structure, such as ligand degradation or the formation of new iridium species.[2][3][4][5]
-
Control Experiments: Running control experiments can help isolate the problem. For example, using a freshly purchased or re-synthesized batch of the catalyst can confirm if the issue is with the catalyst's integrity.
-
Purity Analysis: Ensure the purity of your substrates, reagents, and solvents. Even high-grade solvents can contain catalyst poisons.
Q3: What preventative measures can I take to avoid catalyst deactivation?
A3: Proactive measures can significantly improve the longevity and performance of your iridium catalyst.
-
Maintain an Inert Atmosphere: For air and moisture-sensitive catalysts, it is crucial to use rigorous inert atmosphere techniques, such as a glovebox or Schlenk line, for all manipulations.[1]
-
Purify Solvents and Reagents: If catalyst poisoning is suspected, purifying solvents and reagents before use can be beneficial.
-
Optimize Reaction Conditions: Adjusting parameters like temperature, pressure, and concentration can sometimes mitigate deactivation pathways.
-
Use of Additives: In certain cases, additives can be used to stabilize the active catalytic species or prevent the formation of inactive aggregates.
Troubleshooting Guide: Addressing Catalyst Deactivation In Situ
This guide provides a step-by-step approach to troubleshooting and potentially reviving a deactivated iridium catalyst within the reaction vessel.
Problem: Sudden Drop in Reaction Rate
Step 1: Initial Diagnosis
-
Observe: A sharp decrease in product formation or substrate consumption.
-
Hypothesize: Potential causes include strong product/byproduct inhibition or the introduction of a poison.
Step 2: In Situ Analysis (If possible)
-
NMR Spectroscopy: Carefully take a sample from the reaction mixture under inert conditions and acquire an NMR spectrum. Look for new signals that could correspond to a deactivated catalyst-inhibitor complex.
Step 3: Potential In Situ Reactivation Strategies
-
For Amine-Based Inhibition: If you suspect that an amine (e.g., from imine hydrolysis) has coordinated to the iridium center, the addition of a mild Brønsted acid in situ may be effective. The acid can protonate the coordinated amine, weakening its bond to the iridium and potentially reopening the catalytic site. It is crucial to add the acid cautiously and monitor the reaction closely, as excess acid could lead to other undesired side reactions.
-
Displacement of Inhibitor: If a product or byproduct is suspected to be a reversible inhibitor, increasing the concentration of the substrate may help to displace the inhibitor from the catalyst's coordination sphere.
Problem: Gradual Decrease in Reaction Rate
Step 1: Initial Diagnosis
-
Observe: A slow and steady decline in catalytic activity over time.
-
Hypothesize: This could be due to gradual ligand degradation, the slow formation of inactive dimers, or the consumption of a necessary additive.
Step 2: In Situ Analysis
-
NMR Spectroscopy: Monitor the reaction over time using NMR to track changes in the catalyst structure and the appearance of potential degradation products.
Step 3: Potential In Situ Reactivation and Mitigation
-
Ligand Addition: If ligand degradation is suspected, adding a small amount of fresh ligand to the reaction mixture might help to regenerate the active catalyst. This is only feasible if the free ligand does not interfere with the catalytic cycle.
-
Temperature Adjustment: Lowering the reaction temperature might slow down the rate of catalyst decomposition, although it will also likely decrease the reaction rate.
Quantitative Data on Catalyst Performance
While specific quantitative data for in-situ reactivation is highly dependent on the reaction and the cause of deactivation, the following table provides a conceptual framework for evaluating the effectiveness of a reactivation strategy.
| Catalyst State | Metric | Typical Value Range | Notes |
| Active Catalyst | Turnover Frequency (TOF) (h⁻¹) | 100 - 10,000+ | Highly dependent on the specific reaction and conditions. |
| Yield (%) | >95% | Expected yield under optimal conditions. | |
| Deactivated Catalyst | Turnover Frequency (TOF) (h⁻¹) | <10 | Significant drop in activity. |
| Yield (%) | Stalled at a low to moderate value | Reaction does not proceed to completion. | |
| Reactivated Catalyst | Turnover Frequency (TOF) (h⁻¹) | 50 - 5,000+ | Recovery of a significant portion of the initial activity. |
| Yield (%) | Approaches the expected optimal yield | Reaction proceeds to completion after reactivation. |
Key Experimental Protocols
Protocol for In Situ NMR Monitoring of a Catalytic Reaction
Objective: To monitor the structural integrity of an iridium catalyst and observe the formation of any inactive species during a reaction.
Materials:
-
J. Young NMR tube
-
Reaction mixture (substrate, catalyst, solvent, internal standard)
-
Deuterated solvent for locking
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare the reaction mixture directly in the J. Young NMR tube. Add a known amount of an inert internal standard for quantitative analysis.
-
Initial Spectrum (t=0): Acquire an initial NMR spectrum (e.g., ¹H, ³¹P) before initiating the reaction (e.g., before heating or adding a key reagent). This spectrum will serve as a baseline.
-
Initiate the Reaction: If the reaction requires elevated temperature, preheat the NMR probe to the desired temperature. Insert the sample and allow it to equilibrate before starting the acquisition sequence.
-
Time-course Monitoring: Acquire a series of 1D NMR spectra at regular intervals. Modern spectrometers can be programmed to do this automatically.[6] The time between spectra will depend on the reaction rate.
-
Data Analysis: Process the spectra and integrate the signals corresponding to the starting material, product, and key catalyst species relative to the internal standard. Plot the concentrations of these species over time to obtain a reaction profile. Look for the appearance of new peaks or changes in the catalyst's spectral signature that may indicate deactivation.
Visualizing Deactivation and Reactivation Pathways
The following diagrams illustrate common deactivation pathways for iridium catalysts and a conceptual workflow for troubleshooting.
Caption: Common deactivation pathways for homogeneous iridium catalysts.
Caption: A logical workflow for troubleshooting iridium catalyst deactivation.
Caption: Conceptual pathway for deactivation by amine and reactivation by acid.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Irreversible Catalyst Activation Enables Hyperpolarization and Water Solubility for NMR Signal Amplification by Reversible Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04383H [pubs.rsc.org]
- 5. Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization of the reversible method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Optimizing Solvent Choice for Iridium Tetrachloride Reactions: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving iridium tetrachloride?
A1: this compound is most commonly cited as being soluble in polar, coordinating solvents.[1][2][3] These include:
-
Water: this compound is readily soluble in water.[1][3][4][5]
-
Alcohols: Alcohols such as methanol (B129727) and ethanol (B145695) are effective solvents for this compound.[1][2][3] It is important to note that alcohols can also act as reducing agents, particularly at elevated temperatures, which may be a desired or undesired aspect of the reaction.
-
Dilute Hydrochloric Acid: The presence of chloride ions in dilute HCl can help to stabilize the iridium chloro complexes in solution and prevent the formation of iridium oxides or hydroxides.[1][2][3]
Q2: Can I use aprotic solvents for my reaction with this compound?
A2: While less common, aprotic solvents can be used depending on the specific reaction requirements. The solubility of this compound in aprotic solvents is generally lower than in protic solvents. The choice between aprotic and protic solvents can significantly influence reaction pathways (e.g., Sₙ1/Sₙ2/E1/E2). Polar aprotic solvents are known to favor Sₙ2 and E2 reactions.
Q3: How does the choice of solvent affect the reactivity of this compound?
A3: The solvent can play several critical roles in a reaction with this compound:
-
Solvation: The solvent must effectively solvate the iridium salt to enable the reaction to proceed in the homogeneous phase.
-
Coordination: Coordinating solvents can bind to the iridium center, influencing its electronic properties and steric environment. This can affect the rate and selectivity of the reaction.
-
Reactivity: Some solvents can react directly with this compound. For instance, alcohols can reduce Ir(IV) to Ir(III). It is also crucial to be cautious with solvents like DMSO and acetone, as related chloro compounds have been reported to react with them, sometimes vigorously.
Q4: What is the difference between a coordinating and a non-coordinating solvent in the context of iridium chemistry?
A4:
-
Coordinating Solvents: These solvents have lone pairs of electrons (e.g., on oxygen or nitrogen atoms) that can donate to the metal center, forming a coordinate bond. Examples include water, alcohols, DMSO, and acetonitrile. They can stabilize the metal complex and influence the ligand exchange process.
-
Non-coordinating Solvents: These solvents do not readily bind to the metal center. Examples include alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., benzene, toluene). They are often used when a "naked" or highly reactive iridium species is desired.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on solvent-related problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no solubility of this compound | The chosen solvent is not polar enough or is non-coordinating. | 1. Switch to a more polar solvent (e.g., from dichloromethane (B109758) to methanol).2. If a non-polar solvent is required, try adding a co-solvent to increase polarity.3. For reactions in aqueous media, consider adding a small amount of dilute HCl to aid dissolution. |
| Undesired side products or reaction pathways | The solvent is participating in the reaction (e.g., as a reducing agent or nucleophile). | 1. If reduction of Ir(IV) is not desired, avoid using alcohol solvents, especially at high temperatures.2. Consider using a more inert solvent with similar polarity.3. Review the literature for potential reactivity between your chosen solvent and chloro-metal complexes. |
| Formation of a precipitate during the reaction | The product or an intermediate is insoluble in the reaction solvent. | 1. If the precipitate is the desired product, this can be advantageous for purification.2. If the reaction is incomplete, consider using a solvent mixture or a different solvent that can solvate all species.3. Analyze the precipitate to determine its identity. |
| Emulsion formation during workup | Surfactant-like molecules are present, often in reactions involving biological or high-fat content materials. | 1. During liquid-liquid extraction, gently swirl instead of vigorously shaking the separatory funnel.2. Try adding a small amount of a different organic solvent to break the emulsion.3. Consider using supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction.[6] |
| Inconsistent reaction outcomes | The solvent may contain impurities (e.g., water, peroxides) or may not be of sufficient purity. | 1. Always use dry, high-purity solvents, especially for air- and moisture-sensitive reactions.2. Degas the solvent if dissolved oxygen could interfere with the reaction.3. Confirm the results using a fresh bottle of solvent. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Solubility | Notes |
| Polar Protic | Water | Soluble[1][3][4][5] | Can act as a ligand. |
| Alcohols (Methanol, Ethanol) | Soluble[1][2][3] | Can act as a reducing agent. | |
| Dilute Hydrochloric Acid | Soluble[1][2][3] | Stabilizes chloro-complexes. | |
| Polar Aprotic | Acetonitrile | Sparingly Soluble | Coordinating solvent. |
| Dimethylformamide (DMF) | Sparingly Soluble | Coordinating solvent. | |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Coordinating solvent; potential for reactivity. | |
| Non-Polar Aprotic | Toluene | Insoluble | Non-coordinating. |
| Hexane | Insoluble | Non-coordinating. | |
| Dichloromethane (DCM) | Very Sparingly Soluble | Often used in biphasic systems or with phase-transfer catalysts. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction in a Polar Protic Solvent (e.g., Methanol)
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol via a syringe or cannula.
-
Stir the mixture at room temperature until the this compound is fully dissolved.
-
Add the other reagents to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, cool the reaction to room temperature.
-
The product can be isolated by precipitation, extraction, or chromatography, depending on its properties.
Protocol 2: General Procedure for a Reaction in a Mixed Solvent System (e.g., 2-Ethoxyethanol (B86334)/Water)
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
Add the other reactants to the suspension.
-
Heat the reaction mixture to reflux and maintain for the desired period.
-
Monitor the reaction for the formation of a precipitate, which may be the desired product.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the isolated solid with appropriate solvents to remove impurities and dry under vacuum.
Visualizations
Caption: A logical workflow for selecting an appropriate solvent for reactions involving this compound.
Caption: A flowchart to guide troubleshooting of common solvent-related problems in this compound reactions.
References
- 1. This compound | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound Solution Wholesale [attelements.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. americanelements.com [americanelements.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ligand Screening for Asymmetric Catalysis with Iridium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in ligand screening for asymmetric catalysis with iridium.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when starting a new ligand screening for an iridium-catalyzed asymmetric reaction?
A1: When initiating a ligand screening, the most critical parameters to consider are the choice of the iridium precursor, the ligand library, the solvent, and the reaction temperature. The interplay of these factors will significantly influence the reaction's yield and enantioselectivity. It is also crucial to ensure the rigorous exclusion of air and moisture, as many iridium catalysts are sensitive to these elements.[1]
Q2: How does the choice of the iridium precursor affect the catalytic activity?
A2: The iridium precursor plays a significant role in the in situ generation of the active catalyst. Common precursors like [Ir(COD)Cl]2 or [Ir(COD)2]BArF4 exhibit different reactivities based on the ligand and substrate.[2] The choice of precursor can influence the ease of ligand exchange and the formation of the active catalytic species. For instance, cationic iridium complexes are often effective for certain transformations.[2][3]
Q3: What are some common classes of ligands used in iridium-catalyzed asymmetric reactions?
A3: A variety of chiral ligands have been successfully employed in iridium catalysis. Some of the most common classes include:
-
Diphosphine ligands: Especially those with bulky substituents like DTBM-segphos, DTBM-MeO-biphep, and DTBM-binap have proven effective.[2][3]
-
Phosphoramidites: These have been used in a broad scope of nucleophilic substitution reactions.[4]
-
N,P ligands (e.g., PHOX): These are commonly used in the asymmetric hydrogenation of imines and olefins.[5][6]
-
(Phosphoramidite, Olefin) Hybrid Ligands: This class of ligands has been developed for challenging substrates like unprotected allylic alcohols.[7]
Q4: How can I improve the enantioselectivity of my reaction?
A4: Improving enantioselectivity often involves a systematic optimization of reaction conditions. Key strategies include:
-
Ligand Modification: Screening ligands with different steric and electronic properties is the most direct approach.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and thus enantioselectivity.[8]
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantiomeric excess (ee).[9]
-
Additive Screening: The use of additives such as bases, acids, or salts can influence catalyst activation and selectivity.[6]
Troubleshooting Guide
Q5: I am observing low or no catalytic activity. What are the possible causes and how can I troubleshoot this?
A5: Low catalytic activity is a common issue that can stem from several factors. A systematic approach is the best way to identify the root cause.[1]
-
Problem: Catalyst Integrity
-
Possible Cause: The iridium catalyst may have decomposed or is in an inactive state.[1] Ligand degradation can also lead to deactivation.[1]
-
Troubleshooting Steps:
-
Use spectroscopic methods like NMR (¹H, ³¹P) to check the integrity of the catalyst and compare it with a fresh sample.[1]
-
If decomposition is suspected, use a freshly prepared or newly purchased batch of the catalyst.[1]
-
Ensure rigorous exclusion of air and moisture, as many iridium catalysts are sensitive to oxidation or hydrolysis.[1]
-
-
-
Problem: Purity of Reagents and Solvents
-
Possible Cause: Impurities in substrates, solvents, or other reagents can act as catalyst poisons.
-
Troubleshooting Steps:
-
Use high-purity, anhydrous solvents. If necessary, distill solvents before use.
-
Purify substrates and reagents if their purity is questionable. Recrystallization for solids and distillation for liquids are common methods.[1]
-
-
-
Problem: Sub-optimal Reaction Conditions
-
Possible Cause: The reaction conditions may not be optimal for the specific substrate and ligand combination.[1]
-
Troubleshooting Steps:
-
Temperature: Vary the reaction temperature. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may need cooling to improve selectivity.[10]
-
Concentration: Analyze the reaction at different substrate concentrations.[1]
-
Additives: Ensure that all necessary additives (e.g., bases, silver salts) are present in the correct stoichiometry.[1]
-
-
// Nodes start [label="Low Catalytic Activity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_integrity [label="1. Verify Catalyst Integrity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_purity [label="2. Assess Reagent & Solvent Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rxn_conditions [label="3. Review Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate_issues [label="4. Examine Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cat_decomp [label="Decomposition or Inactive Form?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cat_poisons [label="Catalyst Poisons Present?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; rxn_subopt [label="Conditions Sub-optimal?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sub_impure [label="Substrate Impure or Inhibitory?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> cat_integrity; start -> reagent_purity; start -> rxn_conditions; start -> substrate_issues;
cat_integrity -> cat_decomp; reagent_purity -> cat_poisons; rxn_conditions -> rxn_subopt; substrate_issues -> sub_impure; } DOT Caption: A flowchart for troubleshooting low catalytic activity.
Q6: My reaction is giving a low enantiomeric excess (ee). What steps can I take to improve it?
A6: Low enantioselectivity is a common challenge in asymmetric catalysis. Here’s a systematic approach to address this issue:
// Nodes start [label="Low Enantiomeric Excess (ee)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand_screen [label="1. Ligand Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_opt [label="2. Temperature Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_screen [label="3. Solvent Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; additive_screen [label="4. Additive/Co-catalyst Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ligand_details [label="Vary Steric & Electronic Properties\n(e.g., different backbones, substituents)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; temp_details [label="Generally, lower temperature increases ee", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_details [label="Screen solvents with varying polarity and coordinating ability", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; additive_details [label="Test effect of bases, acids, or salts", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> ligand_screen; start -> temp_opt; start -> solvent_screen; start -> additive_screen;
ligand_screen -> ligand_details; temp_opt -> temp_details; solvent_screen -> solvent_details; additive_screen -> additive_details; } DOT Caption: A workflow for improving the enantioselectivity of a reaction.
Q7: I am observing substrate incompatibility or undesired side reactions. What could be the cause?
A7: Substrate scope can be a limitation in some iridium-catalyzed reactions.[10]
-
Sensitive Functional Groups: The presence of certain functional groups, like aldehydes or ketones, on the substrate can lead to side reactions or inhibit the catalyst.[10]
-
Harsh Reaction Conditions: Some substrates may require high temperatures or strong oxidants, which can lead to degradation of the substrate or product.[10]
-
Troubleshooting:
-
Protecting Groups: Consider using protecting groups for sensitive functionalities on the substrate.
-
Milder Conditions: Attempt to optimize the reaction to proceed under milder conditions by screening different ligands or catalyst precursors.
-
Ligand Choice: The choice of ligand can influence the substrate tolerance. For instance, bulky diphosphine ligands have been shown to be effective for a variety of styrene (B11656) derivatives and allylsilanes.[3]
-
Quantitative Data Summary
Table 1: Ligand Screening for the Asymmetric Addition of Phthalimide to Styrene
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (S)-DTBM-segphos | 85 | 92 |
| 2 | (S)-DTBM-MeO-biphep | 91 | 91 |
| 3 | (S)-DTBM-binap | 88 | 89 |
| 4 | (S)-segphos | 55 | 85 |
| 5 | (S)-MeO-biphep | 62 | 82 |
| Reaction conditions: Phthalimide (0.10 mmol), styrene (0.30 mmol), [IrCl(cod)]₂ (5 mol% Ir), Ligand (5 mol%), and NaBArF₄ (10 mol%) in methylcyclohexane (B89554) (0.4 mL) at 140 °C for 48 h.[2][3] |
Table 2: Optimization of Kinetic Resolution of a Racemic Iridium(III) Complex
| Entry | Ligand | Temperature (°C) | Time (h) | ee of Λ-1b (%) | ee of Δ-3b (%) | Conversion (%) | s-factor |
| 1 | L1-L6 | 50 | 24 | - | - | NR | - |
| 2 | L7 | 50 | 12 | 40 | 59 | 41 | 3.6 |
| 3 | L7 | 30 | 24 | 55 | 70 | 44 | 5.3 |
| 4 | Me-L7 | 30 | 24 | 75 | 85 | 47 | 15.7 |
| 5 | MeO-L7 | 30 | 24 | 88 | 92 | 48 | 32.1 |
| Conditions: Rac-1 (0.01 mmol), 2a (0.02 mmol), Pd₂dba₃ (5 mol%), Ligand (12 mol%), and CsF (0.02 mmol) in THF/H₂O (9:1, 0.1 mL) under N₂.[9][11] |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in Iridium-Catalyzed Asymmetric Hydroamination
Objective: To identify the optimal ligand for the enantioselective addition of an N-H bond to an alkene.
Materials:
-
Iridium precursor (e.g., [IrCl(cod)]₂)
-
Chiral ligand library (e.g., diphosphines)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)
-
Substrate 1 (e.g., Phthalimide)
-
Substrate 2 (e.g., Styrene)
-
Anhydrous solvent (e.g., methylcyclohexane)
-
Reaction vials, stir bars, and inert atmosphere glovebox or Schlenk line.
Procedure:
-
Preparation: In a glovebox, add the iridium precursor (e.g., 0.0025 mmol, 5 mol% Ir), a chiral ligand (0.005 mmol, 5 mol%), and NaBArF₄ (0.01 mmol, 10 mol%) to a reaction vial equipped with a stir bar.
-
Reagent Addition: Add the imide (0.10 mmol) and the anhydrous solvent (0.4 mL).
-
Reaction Initiation: Add the alkene (0.30 mmol) to the mixture.
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 140 °C) and stir for the specified time (e.g., 48 h).[2]
-
Quenching and Analysis: After the reaction is complete, cool the vial to room temperature. Quench the reaction if necessary. Analyze the crude reaction mixture by chiral HPLC or GC to determine the yield and enantiomeric excess.
-
Purification: If desired, purify the product by column chromatography.
// Nodes prep [label="1. Preparation\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="2. Reagent Addition\n(Imide, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label="3. Reaction Initiation\n(Add Alkene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="4. Reaction\n(Heat and Stir)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="5. Analysis\n(Chiral HPLC/GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> reagents; reagents -> initiate; initiate -> react; react -> analyze; analyze -> purify; } DOT Caption: A typical experimental workflow for ligand screening.
Protocol 2: Handling of Air- and Moisture-Sensitive Iridium Complexes
Objective: To safely handle sensitive reagents and set up reactions without exposure to air or moisture using a glovebox.
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low levels of oxygen and water.
-
Bringing Items In: Place dried glassware and sealed containers of chemicals into the antechamber. Seal the outer antechamber door and evacuate and refill the antechamber with the inert gas of the glovebox (repeat 3-5 times).[1]
-
Working Inside: Wear appropriate inner gloves. Open the inner antechamber door and move items into the main chamber.
-
Reagent Handling: Unseal containers and weigh out solids or measure out liquids as required.
-
Reaction Setup: Assemble the reaction apparatus inside the glovebox. Add all air- and moisture-sensitive reagents.
-
Sealing: Securely seal the reaction vessel before removing it from the glovebox.
-
Removing Items: Place sealed reaction vessels and waste in the antechamber. Close the inner door and then open the outer door to remove the items.
References
- 1. benchchem.com [benchchem.com]
- 2. Iridium-catalyzed asymmetric addition of imides to alkenes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04406H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 7. Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of stereogenic-at-iridium(III) complexes through Pd-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fastercapital.com [fastercapital.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Low Catalytic Activity with IrCl₄ Precursors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low catalytic activity when using iridium(IV) chloride (IrCl₄) precursors. Below you will find a series of frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction catalyzed by an iridium complex derived from IrCl₄ is showing low or no conversion. What are the primary factors to investigate?
Low catalytic activity can often be attributed to one of the following four areas: the integrity of the iridium precursor, the purity of reagents and solvents, the reaction conditions, or the substrate itself. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Catalytic Activity
Caption: A systematic workflow for troubleshooting low catalytic activity.
Q2: How can I assess the quality of my IrCl₄ precursor?
The quality of the IrCl₄ precursor is critical for achieving high catalytic activity. Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) is a common starting material and its properties can influence the outcome of your reaction.[1]
-
Appearance: High-quality IrCl₄·xH₂O is typically a black crystalline solid.[1]
-
Impurities: Trace metal impurities can act as catalyst poisons. It is advisable to use a high-purity grade of IrCl₄.
-
Hydration State: The water content in IrCl₄·xH₂O can be variable. This can affect the solubility and reactivity of the precursor. If reproducibility is an issue, consider using an anhydrous form or determining the water content of your batch.
-
Storage: IrCl₄ should be stored in a cool, dry place and handled under an inert atmosphere where possible, as moisture can affect its properties.
Q3: My catalyst activation step seems to be failing. What are the common pitfalls when preparing an active catalyst from IrCl₄?
The activation of the IrCl₄ precursor is a crucial step in generating the active catalytic species. This often involves reduction of Ir(IV) to a more catalytically active lower oxidation state (e.g., Ir(I) or Ir(III)) and coordination with appropriate ligands.
-
Incomplete Reduction: Ensure that the reducing agent is added in the correct stoichiometry and that the reaction conditions (temperature, time) are sufficient for complete reduction.
-
Ligand Degradation: The ligands used can be sensitive to the reaction conditions. Ensure they are stable under the activation protocol. The choice of ligand can significantly impact the catalyst's performance.[2]
-
Solvent Effects: The solvent can play a crucial role in the activation process. Coordinating solvents may compete with your desired ligands for binding to the iridium center, potentially leading to an inactive complex.
-
Atmosphere: Many active iridium catalysts are sensitive to air and moisture. Performing the activation and the catalytic reaction under an inert atmosphere (e.g., argon or nitrogen) is often essential.
Q4: What is the role of additives, and how can they improve my reaction?
Additives can play a significant role in improving the catalytic activity of iridium complexes derived from IrCl₄.
-
Bases: Bases are often used to facilitate the deprotonation of ligands or to neutralize acidic byproducts that can inhibit the catalyst.
-
Acids: In some cases, the addition of a Brønsted or Lewis acid can act as an activator, for example, by promoting ligand dissociation to generate a more active catalytic species.[3]
-
Reducing Agents: As mentioned, reducing agents are often necessary to convert the Ir(IV) precursor to a lower, more active oxidation state.
-
Halide Scavengers: In reactions where chloride ligands need to be displaced from the iridium center, silver salts (e.g., AgBF₄, AgOTf) can be used to precipitate the chloride as AgCl, driving the equilibrium towards the formation of the active cationic catalyst.
Factors Influencing Catalytic Activity
Caption: Key factors influencing the formation of an active catalyst from an IrCl₄ precursor.
Data Presentation
While specific comparative data for various activators with IrCl₄ is dispersed across the literature, the following table provides a qualitative summary of the expected impact of different additives on catalyst activity.
| Additive Type | Example | General Effect on Catalytic Activity from IrCl₄ | Potential Issues |
| Reducing Agent | Isopropanol (B130326), H₂ | Essential for reducing Ir(IV) to catalytically active Ir(I) or Ir(III). | Incomplete reduction leads to inactive species. |
| Base | Na₂CO₃, K₂CO₃ | Can facilitate ligand coordination and neutralize acidic byproducts. | Strong bases may degrade sensitive substrates or ligands. |
| Acid (Brønsted) | HCl (generated in situ) | Can activate substrates for reactions like hydrogenation.[3] | May lead to catalyst deactivation at high concentrations. |
| Halide Scavenger | AgBF₄, AgOTf | Promotes formation of cationic, more active catalysts by removing chloride. | Can be expensive; silver salts are light-sensitive. |
| Ligand | Phosphines, N-heterocyclic carbenes (NHCs) | Crucial for tuning steric and electronic properties of the catalyst, impacting activity and selectivity.[2] | Ligand may be labile or prone to degradation under reaction conditions. |
Experimental Protocols
Protocol: Synthesis of a Common Iridium(I) Precatalyst, [Ir(cod)Cl]₂, from IrCl₄
This protocol describes the synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer, a widely used precatalyst for various reactions including hydrogenation. This method is adapted from a patented procedure.[4]
Materials:
-
Iridium(IV) chloride hydrate (IrCl₄·xH₂O)
-
Isopropanol
-
Distilled water
-
Methanol (B129727) (cold)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, dissolve IrCl₄·nH₂O in distilled water under an inert atmosphere.
-
To the aqueous solution, add isopropanol followed by 1,5-cyclooctadiene (cod).
-
Stir the reaction mixture at boiling temperature. A color change from brown to an intense red should be observed.[4]
-
Continue stirring at reflux for several hours (e.g., 6 hours) until the reaction is complete.[4]
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solution by approximately 50% using a rotary evaporator.
-
Crystals of [Ir(cod)Cl]₂ will precipitate out of the solution.[4]
-
Isolate the orange-red crystals by filtration.
-
Wash the crystals with a small amount of cold methanol and dry them under vacuum.
Expected Outcome: The desired product, [Ir(cod)Cl]₂, is an orange-red crystalline solid. The yield can be up to 90%.[4] The purity can be checked by techniques such as ¹H NMR spectroscopy and elemental analysis.
Activation of [Ir(cod)Cl]₂ for a Catalytic Reaction (General Workflow)
Caption: A general workflow for the in situ activation of the [Ir(cod)Cl]₂ precatalyst.
References
- 1. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]
- 2. Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Iridium Catalytic Species with Additives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the crucial role of additives in stabilizing iridium catalytic species and enhancing reaction performance.
Troubleshooting Guide
This section addresses common issues encountered during iridium-catalyzed reactions in a question-and-answer format, with a focus on how additives can be used as a solution.
Question 1: My iridium-catalyzed reaction (e.g., hydrogenation, C-H activation) shows low or no conversion. How can I troubleshoot this, and what is the role of additives?
Answer: Low catalytic activity is a common problem that can often be traced to the catalyst's state, the reaction conditions, or impurities.[1] Additives are frequently essential to activate the catalyst or facilitate the reaction.[1][2] A systematic approach is recommended to diagnose the issue.
Troubleshooting Workflow for Low Catalytic Activity
Caption: A flowchart for troubleshooting low catalytic activity.
Recommended Actions:
-
Verify Catalyst Integrity : Ensure the iridium precursor and ligands are pure. Many iridium complexes are sensitive to air and moisture, requiring handling under an inert atmosphere.[3]
-
Assess Purity of Reagents : Trace impurities in solvents or substrates can act as catalyst poisons.[1] For example, sulfur compounds are notorious for poisoning metal catalysts.[1]
-
Review Reaction Conditions : Parameters like temperature, pressure, and concentration can significantly impact performance.[1]
-
Evaluate Additives : Many iridium-catalyzed reactions require an additive to function optimally.[2][4]
-
Bases : Often required for catalyst activation, such as in the formation of metallacyclic active species, or to neutralize acidic byproducts.[4][5]
-
Acids : In some cases, weak acids can enhance catalytic activity.[4]
-
Salts : Silver or other metal salts are frequently used as halide scavengers to generate a more active, cationic iridium species.[2]
-
Question 2: My iridium catalyst appears to deactivate over time, leading to stalled reactions. What are the common deactivation pathways and how can additives help maintain stability?
Answer: Catalyst deactivation is a significant challenge and can occur via several mechanisms. Additives can play a crucial role in preventing these pathways.
Common Deactivation Mechanisms:
-
Dimerization : Active monomeric iridium species can dimerize to form inactive complexes. This has been observed as an irreversible process in some iridium-catalyzed hydrogenations.[2]
-
Ligand Degradation : The ligands coordinated to the iridium center can undergo unwanted side reactions, leading to catalyst deactivation.[1]
-
Product Inhibition : The reaction product or a byproduct may coordinate strongly to the iridium center, blocking the active site and inhibiting turnover.[4] For instance, ammonia (B1221849) or primary amines generated from imine hydrolysis can be potent inhibitors.[6]
-
Formation of Off-Cycle Species : The catalyst can enter a stable, non-productive state, effectively removing it from the catalytic cycle.
Role of Additives in Enhancing Stability: Additives can stabilize the active catalyst by preventing the formation of inactive species.
Caption: Additives can promote active species and prevent deactivation.
-
Steric Hindrance : Bulky ligands or additives can sterically hinder the approach of two catalyst molecules, thereby preventing dimerization.
-
Electronic Stabilization : Additives can modulate the electronic properties of the iridium center, making it less susceptible to degradation or the formation of stable off-cycle species.
-
Support Materials : For heterogeneous catalysts, the support can act as a stabilizing additive. Strong electron-donor supports like MgO can stabilize atomically dispersed iridium and prevent aggregation under reducing conditions.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of additives used to stabilize or activate iridium catalysts? A1: The choice of additive is highly reaction-dependent. Common classes include:
-
Bases : Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU, triethylamine) are used for deprotonation steps or to neutralize acidic byproducts.[4]
-
Acids : Protons or Lewis acids can facilitate reactions by coordinating to the substrate.[2]
-
Halide Scavengers : Silver salts (e.g., AgBF₄, AgSbF₆) or thallium salts are used to abstract halide ligands from the iridium precursor, generating a more reactive cationic catalyst.[2]
-
Promoters/Co-catalysts : In some systems, like the Cativa process for methanol (B129727) carbonylation, complexes of other metals (e.g., Ru, In, Zn) act as promoters by abstracting iodide ligands from the iridium center.[8]
Q2: Can an additive also act as an inhibitor? A2: Yes. The wrong choice or concentration of an additive can be detrimental. For example, in the iridium-catalyzed carbonylation of methanol, while neutral promoter species are beneficial, simple iodide salts like LiI act as catalyst poisons.[8] Similarly, a base that is too strong might de-coordinate a necessary ligand or react with the substrate. Careful screening is essential.
Q3: How do I determine the optimal additive and its concentration? A3: A systematic screening process is the most effective method. This typically involves running a series of small-scale reactions while varying the type and stoichiometry of the additive. See the experimental protocols section for a detailed guide.
Data Presentation: Effect of Additives
Quantitative data from literature or experiments should be summarized for clear comparison.
Table 1: Representative Data on the Effect of Base Additives on Iridium-Catalyzed Asymmetric Allylic Amination
| Entry | Base Additive | Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | None | - | < 5 | N/A |
| 2 | K₂CO₃ | 10 | 75 | 92 |
| 3 | Cs₂CO₃ | 10 | 92 | 95 |
| 4 | DBU | 10 | 88 | 94 |
| 5 | TEA | 10 | 65 | 89 |
| (Note: Data is illustrative, based on trends reported for similar reactions.[5]) |
Table 2: Influence of Halide Scavenger Additives on Relative Rate in Iridium-Catalyzed Hydrogenation
| Entry | Additive (1.1 eq) | Halide Source | Relative Rate |
| 1 | None | [Ir(cod)Cl]₂ | 1.0 |
| 2 | AgBF₄ | [Ir(cod)Cl]₂ | 15.2 |
| 3 | AgSbF₆ | [Ir(cod)Cl]₂ | 18.5 |
| 4 | NaBArF | [Ir(cod)Cl]₂ | 2.1 |
| (Note: Data is illustrative, based on the principle that halide abstraction by silver salts significantly accelerates many iridium-catalyzed reactions.[2]) |
Experimental Protocols
Protocol 1: General Procedure for Screening Additives
This protocol outlines a method for systematically testing the effect of different additives on an iridium-catalyzed reaction.
-
Glassware Preparation : Rigorously dry all glassware in an oven (e.g., 125°C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.[3]
-
Reaction Setup : In a glovebox or using Schlenk techniques, charge a series of reaction vials with the iridium precursor (e.g., 1 mol%), the ligand (e.g., 1.1 mol%), and the substrate (e.g., 0.2 mmol).
-
Additive Introduction : To each vial, add a different additive from a stock solution or as a solid. Include a control reaction with no additive. Typical additives to screen include a range of inorganic and organic bases, and potentially a silver salt if using a halide-containing precursor.
-
Initiation and Monitoring : Add the degassed solvent to each vial to a final concentration. Seal the vials, remove them from the glovebox (if used), and place them in a temperature-controlled shaker or stirrer block. Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable method (e.g., GC, HPLC, ¹H NMR).
-
Analysis : Once the reactions are complete, quench them appropriately. Analyze the final conversion and selectivity (e.g., yield, ee%) for each reaction. Compare the results to identify the optimal additive for the transformation.
Protocol 2: Spectroscopic Analysis (NMR) for Catalyst Integrity
This protocol is used to determine if an iridium catalyst has decomposed or changed its structure in the presence of an additive or during a reaction.[1]
-
Sample Preparation :
-
Fresh Catalyst : Prepare a sample of the fresh, unreacted iridium catalyst complex in a suitable deuterated solvent (e.g., CD₂Cl₂, C₆D₆) under an inert atmosphere in an NMR tube.
-
Used Catalyst : At the end of a reaction, carefully remove the solvent under vacuum. Extract the residue with a small amount of deuterated solvent and filter it into an NMR tube.
-
-
Data Acquisition : Acquire relevant NMR spectra. For many organometallic iridium complexes, ¹H and ³¹P NMR are highly informative.
-
Spectral Comparison : Compare the spectrum of the used catalyst with that of the fresh sample.[1]
-
Look for :
-
Disappearance of characteristic ligand or precursor peaks.
-
Appearance of new peaks, which could indicate ligand degradation, dimerization, or the formation of an off-cycle species.
-
Significant changes in chemical shifts, which might suggest a change in the oxidation state or coordination environment of the iridium center.
-
-
This comparison can provide direct evidence for the stabilizing (or destabilizing) effect of an additive on the catalyst structure.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities and Catalyst Poisons in Iridium Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during iridium-catalyzed reactions. Below you will find detailed information on identifying and managing impurities, preventing catalyst poisoning, and protocols for purification and catalyst regeneration.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format to help you quickly diagnose and resolve problems in your experiments.
Issue 1: Low or No Catalytic Activity
Q1: My iridium-catalyzed reaction (e.g., hydrogenation, C-H activation) shows low or no conversion. What are the primary areas to investigate?
A1: Low catalytic activity in iridium-catalyzed reactions can often be traced back to four main areas: the integrity of the catalyst, the purity of reagents and solvents, the reaction conditions, or the substrate itself. A systematic approach to troubleshooting is recommended to pinpoint the issue.[1]
Q2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?
A2: Catalyst deactivation is a common problem and can occur through several pathways, including ligand degradation, the formation of inactive dimers, or a change in the metal's oxidation state.[1][2]
-
Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst by comparing the spectrum of the used catalyst with that of a fresh sample.[1]
-
Visual Inspection: The formation of black precipitates can indicate the dissociation of ligands and the formation of inactive iridium species.[2]
-
Fresh Catalyst Comparison: If you suspect decomposition, using a freshly synthesized or newly purchased batch of the catalyst in a control reaction can quickly confirm if the original catalyst was faulty.[1]
Q3: My solvents and reagents are high-grade. Could they still be inhibiting the reaction?
A3: Yes, even trace amounts of impurities in high-grade solvents and reagents can act as potent catalyst poisons.[3] These impurities can irreversibly bind to the active sites of the catalyst, reducing its effectiveness.
-
Common Catalyst Poisons:
-
Sulfur Compounds: Sulfides and sulfites are notorious poisons for metal catalysts as they bind strongly to the metal surface.[3]
-
Oxygen and Water: Many iridium catalysts, especially those in low oxidation states, are sensitive to air and moisture, which can lead to the formation of inactive iridium oxides or hydroxides.[1][3] Rigorous exclusion of air and moisture is critical.[1]
-
Coordinating Species: Small molecules generated during the reaction, such as ammonia (B1221849) or primary amines, can coordinate strongly to the iridium center and inhibit catalytic turnover.[3]
-
Q4: I've confirmed my catalyst and reagents are pure. Could the reaction conditions be the problem?
A4: Absolutely. Sub-optimal reaction conditions are a frequent cause of poor performance in iridium-catalyzed reactions.
-
Temperature: While increasing the temperature generally increases the reaction rate, excessively high temperatures can lead to catalyst decomposition.
-
Concentration: The concentration of the substrate can affect the reaction rate. Some reactions may even exhibit zero-order kinetics with respect to the substrate.[3]
-
Additives: Many iridium-catalyzed reactions require additives such as bases, acids, or silver salts to activate the catalyst or facilitate the reaction.[3] Ensure all necessary additives are present in the correct stoichiometry.
Data on Impurity Effects
The following tables summarize the quantitative impact of common impurities on the performance of iridium-catalyzed reactions.
Table 1: Effect of Oxygen on Iridium-Photoredox/Nickel Dual-Catalyzed Cross-Coupling
| Catalyst System | Presence of O₂ | Yield of Product 3b (%) |
| Ir-A / NiCl₂·dtbbpy | With O₂ | 17 |
| Ir-A / NiCl₂·dtbbpy | Without O₂ | 0 |
| Ir-C / NiCl₂·dtbbpy | With O₂ | 82 |
| Ir-C / NiCl₂·dtbbpy | Without O₂ | 14 |
| Ir-D / NiCl₂·dtbbpy | With O₂ | 0 |
| Ir-D / NiCl₂·dtbbpy | Without O₂ | 0 |
| Data synthesized from a study on dual-catalyzed cross-coupling reactions, highlighting the significant role of oxygen in the catalytic cycle for certain iridium photoredox catalysts.[1] |
Table 2: Performance of Regenerated Iridium Reforming Catalyst
| Catalyst Treatment | Particle Size of Ir (Å) | Catalytic Activity (Conversion %) | C₁ and C₂ Yield (%) | Total Aromatic Yield (%) |
| Deactivated (No. 6) | 13 | 66 | 63 | 8.6 |
| Regenerated (No. 7) | 77 | 25 | 4 | 2.1 |
| This table illustrates the impact of regeneration on the physical and catalytic properties of an iridium-containing reforming catalyst. While regeneration can redisperse the metal, it may not always restore the initial catalytic activity.[4] |
Experimental Protocols
This section provides detailed methodologies for key procedures to manage impurities and handle iridium catalysts effectively.
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, condenser, addition funnel) at a minimum of 125°C overnight to remove any adsorbed water.
-
-
Assembly and Purging:
-
Quickly assemble the hot glassware and connect it to the Schlenk line.
-
Perform a minimum of three vacuum/inert gas (e.g., argon or nitrogen) cycles to remove the atmospheric air and any residual moisture from the flask. To do this, evacuate the flask under vacuum for 5-10 minutes, and then slowly refill it with the inert gas.
-
-
Addition of Reagents:
-
Add the iridium catalyst and any solid reagents to the flask under a positive flow of inert gas.
-
Degassed solvents should be added via cannula transfer or a gas-tight syringe. To degas a solvent, you can use the freeze-pump-thaw method (three cycles are recommended) or sparge the solvent with an inert gas for at least 30 minutes.
-
-
Running the Reaction:
-
Stir the reaction mixture under a positive pressure of the inert gas. This pressure is typically maintained by connecting the Schlenk line to an oil bubbler, which also serves as a visual indicator of gas flow.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature. The reaction can be quenched by the slow addition of a suitable reagent while still under an inert atmosphere if the product is air-sensitive. Continue to use air-free techniques until the product is confirmed to be stable in air.
-
Protocol 2: Purification of an Iridium Complex by Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the iridium complex is sparingly soluble at room temperature but highly soluble when heated. If a single solvent is not suitable, a two-solvent system (one in which the complex is soluble and one in which it is insoluble) can be used.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude iridium complex in the minimum amount of the hot solvent. Gentle heating on a hot plate may be necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.
-
To maximize crystal formation, the flask can be placed in an ice bath or a refrigerator for several hours once it has reached room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a small seed crystal of the pure compound.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove any residual solvent.
-
Protocol 3: Purification of an Iridium Complex by Column Chromatography
-
Stationary and Mobile Phase Selection:
-
Silica gel or alumina (B75360) are common stationary phases. The choice of mobile phase (eluent) is crucial and is typically determined by thin-layer chromatography (TLC) to find a solvent system that provides good separation of the desired complex from its impurities.
-
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of the stationary phase in the initial eluent and pour it into the column. Allow the stationary phase to settle, ensuring an even and compact packing without any air bubbles. Add another thin layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude iridium complex in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting the eluate in fractions. The polarity of the eluent can be gradually increased during the separation to elute more strongly adsorbed compounds.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure iridium complex.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Drying:
-
Dry the purified complex under high vacuum to remove any remaining solvent.
-
Visualizing Key Processes
The following diagrams illustrate important workflows and concepts in managing iridium reactions.
References
Technical Support Center: In Situ Activation of Iridium Precatalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the in situ activation of iridium precatalysts. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and visualizations to aid in your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the in situ activation and use of iridium precatalysts in a question-and-answer format.
Issue 1: Low or No Catalytic Activity
Question: My iridium-catalyzed reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no catalytic activity is a frequent challenge that can stem from several factors. A systematic approach is recommended to identify the root cause.[1][2] The primary areas to investigate are the integrity of the catalyst, the purity of reagents and solvents, the reaction conditions, and potential issues with the substrate.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no catalytic activity.
Detailed Troubleshooting Steps:
-
Verify Catalyst Integrity:
-
Freshness: Use a freshly purchased or synthesized batch of the iridium precatalyst and any associated ligands.[1][2] Older samples may have degraded.
-
Handling: Many iridium precatalysts and ligands are sensitive to air and moisture.[1] All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Characterization: Confirm the identity and purity of your precatalyst using techniques like NMR (¹H, ³¹P if applicable) and mass spectrometry.[2]
-
Control Reaction: Run a control experiment with a substrate known to be reliable for your catalytic system to confirm the intrinsic activity of your catalyst.[1]
-
-
Assess Reagent and Solvent Purity:
-
Catalyst Poisons: Trace impurities in reagents or solvents can act as catalyst poisons. Common poisons include oxygen, water, and species that coordinate strongly to the iridium center, such as ammonia, primary amines, or sulfur compounds.[1]
-
Solvent Quality: Use high-purity, anhydrous, and degassed solvents. Even high-grade solvents can contain dissolved oxygen, which can deactivate the catalyst.[2]
-
Reagent Purity: Ensure the purity of all reagents, including any bases, additives, or the substrate itself.[1]
-
-
Review Reaction Conditions:
-
Activation Procedure: For precatalysts that require an activation step (e.g., removal of a ligand, addition of a base), ensure this is performed correctly.[1] For instance, if a base is required for activation, verify its purity and stoichiometry.[1]
-
Temperature and Pressure: These are critical parameters.[1] Suboptimal temperatures may lead to slow activation or reaction rates, while excessively high temperatures can cause catalyst decomposition.[1]
-
Concentration: The concentrations of the catalyst, substrate, and any additives can influence the reaction rate.[2] Some iridium catalysts are prone to forming inactive dimers or trimers at high concentrations, especially in non-coordinating solvents.[1]
-
-
Examine the Substrate:
-
Purity: Impurities in the substrate can inhibit or poison the catalyst.
-
Inhibition: The substrate or product itself might inhibit the catalyst by coordinating too strongly to the metal center.[1]
-
Issue 2: Catalyst Deactivation During the Reaction
Question: My reaction starts well but then stops before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a common problem and can occur through several pathways.
-
Formation of Inactive Species: Iridium catalysts can form inactive hydride-bridged dimers or trimers, a known deactivation pathway for systems like Crabtree's catalyst.[1][3][4] This is often observed by a color change (e.g., to yellow for Crabtree's catalyst).[3][5]
-
Ligand Degradation: The ligands associated with the iridium center can degrade under the reaction conditions.
-
Oxidation State Changes: The iridium center may change to an inactive oxidation state.
-
Product Inhibition: The product of the reaction may bind to the catalyst and prevent further turnover.
Troubleshooting Steps:
-
Spectroscopic Analysis: After the reaction, attempt to isolate the iridium species and analyze it using NMR (¹H, ³¹P) to check for changes in the ligand sphere or the formation of hydride species.[2]
-
Lower Catalyst Loading: High concentrations can promote the formation of inactive polymetallic complexes.[5] Using a very low catalyst loading is recommended for some systems like Crabtree's catalyst.[3]
-
Ligand Modification: The stability of the active iridium species is highly dependent on the ligand structure.[4] Screening different ligands can lead to more robust and resistant catalysts.
-
Use of Additives: In some cases, additives can prevent the formation of inactive aggregates.[1] For example, the use of a bulky, non-coordinating anion like BArF⁻ instead of PF₆⁻ has been shown to improve the stability of Crabtree-type catalysts.[6]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of in situ activation of an iridium precatalyst? A1: Iridium precatalysts are stable, often air-stable, compounds that are converted into the catalytically active species under the reaction conditions. This in situ activation approach avoids the need to synthesize and handle potentially unstable or highly reactive active catalysts separately. The activation process typically involves the removal of a placeholder ligand (like 1,5-cyclooctadiene (B75094), COD) to open up coordination sites on the iridium center.[3][7]
Q2: How do I choose the right solvent for my iridium-catalyzed reaction? A2: The choice of solvent is critical as it can influence both catalyst activation and stability. Non-coordinating solvents like dichloromethane (B109758) are often used for catalysts like Crabtree's catalyst.[3] However, the solvent can also play a role in the catalytic cycle. It's recommended to perform solvent screening to find the optimal medium for your specific reaction.[1] Always use high-purity, anhydrous, and degassed solvents.[2]
Q3: My precatalyst is [Ir(COD)Cl]₂. How is the active catalyst typically generated? A3: [Ir(COD)Cl]₂ is a common starting material. The active catalyst is typically generated in situ by reacting it with the desired ligand (e.g., a phosphine (B1218219) or NHC). This is often done in the presence of a base or other additives.[8] The COD ligand is displaced during the activation process, often being hydrogenated to cyclooctane (B165968) if H₂ is present.[8]
Q4: What role do N-heterocyclic carbene (NHC) ligands play in iridium catalysis? A4: NHC ligands are strong σ-donors, which can facilitate the oxidative addition step in many catalytic cycles.[9] This strong binding to the metal center often leads to improved catalyst stability against air and moisture compared to some phosphine-based systems.[9]
Q5: For C-H borylation reactions, what is the active iridium species? A5: In iridium-catalyzed C-H borylation, the precatalyst is believed to generate an Ir(III) tris(boryl) complex in situ, which is the active catalytic species.[10][11] This species then undergoes oxidative addition of a C-H bond.[10]
Quantitative Data Summary
Table 1: Comparison of Turnover Frequencies (TOF) for Hydrogenation of Olefins with Various Catalysts
| Substrate | Crabtree's Catalyst TOF (min⁻¹) | Wilkinson's Catalyst TOF (min⁻¹) | Schrock-Osborn Catalyst TOF (min⁻¹) |
| 1-Octene | ~4000 | ~60 | ~2000 |
| Cyclooctene | >8000 | ~60 | ~2000 |
| α-Pinene | ~4000 | ~60 | ~2000 |
| Trisubstituted Olefin | ~1000 | Inactive | ~5 |
| Tetrasubstituted Olefin | ~100 | Inactive | Inactive |
Data adapted from literature for reactions typically run in CH₂Cl₂ at 25°C and 1 atm H₂. TOF values are approximate and can vary with specific reaction conditions.[3][5]
Experimental Protocols
Protocol 1: General Procedure for In Situ Activation of [Ir(COD)Cl]₂ with a Phosphine Ligand for Hydrogenation
This protocol is a general guideline and should be optimized for specific substrates and ligands.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene dimer)
-
Phosphine ligand (e.g., tricyclohexylphosphine, PCy₃)
-
Substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane, CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere of argon or nitrogen.
-
Precatalyst Preparation: In a Schlenk flask, add [Ir(COD)Cl]₂ (1 mol%) and the phosphine ligand (2.2 mol% per Ir dimer).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the precatalyst complex. The solution may change color.
-
Substrate Addition: Add the substrate to the reaction mixture.
-
Hydrogenation: Purge the flask with hydrogen gas (typically by evacuating and backfilling with H₂ three times). Maintain a positive pressure of H₂ (e.g., using a balloon or a regulated supply) and stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or NMR spectroscopy.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and proceed with standard aqueous workup and purification procedures.
Protocol 2: In Situ Generation of an Iridium Catalyst for C-H Borylation
Materials:
-
[Ir(COD)OMe]₂ or [(tmphen)Ir(coe)₂Cl]
-
Ligand (e.g., 3,4,7,8-tetramethylphenanthroline, tmphen)
-
Pinacolborane (HBpin) or Bis(pinacolato)diboron (B₂pin₂)
-
Aromatic or heteroaromatic substrate
-
Anhydrous, non-coordinating solvent (e.g., THF, cyclopentyl methyl ether)
Activation Workflow:
Caption: Generation of the active catalyst for C-H borylation.
Procedure:
-
Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk techniques.
-
Reaction Setup: To a dry Schlenk flask, add the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 0.5-1.5 mol%) and the ligand (e.g., tmphen, 1-3 mol%).
-
Solvent and Reagents: Add the anhydrous solvent, followed by the substrate and the boron reagent (B₂pin₂ or HBpin).
-
Order of Addition: The order of addition can be crucial. For [Ir(COD)OMe]₂, high yields of the active catalyst often require the addition of the boron reagent before the ligand.[10]
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80-100 °C) for the required time.
-
Monitoring and Workup: Monitor the reaction by GC-MS or NMR. Upon completion, cool the reaction and proceed with purification.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Directed Hydrogenation (Simplified)
This diagram illustrates a simplified catalytic cycle for the hydrogenation of an olefin catalyzed by an activated iridium complex, such as a derivative of Crabtree's catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 4. Crabtree's catalyst revisited; Ligand effects on stability and durability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Modes of activation of organometallic iridium complexes for catalytic water and C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ir I (η 4 -diene) precatalyst activation by strong bases: formation of an anionic Ir III tetrahydride - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04036K [pubs.rsc.org]
- 9. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp 3 )–H borylation of chlorosilanes - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01592D [pubs.rsc.org]
Validation & Comparative
Iridium Tetrachloride vs. Iridium Trichloride: A Comparative Guide for Catalyst Precursor Selection
For Researchers, Scientists, and Drug Development Professionals
The choice of a catalyst precursor is a critical decision in the development of efficient and selective chemical transformations. For iridium-catalyzed reactions, which are pivotal in modern organic synthesis and drug development, iridium(III) chloride (IrCl₃) and iridium(IV) chloride (IrCl₄) are two of the most common starting materials. This guide provides an objective comparison of their performance as catalyst precursors, supported by experimental data, to aid researchers in making an informed selection for their specific applications.
At a Glance: Key Differences and Applications
Iridium trichloride (B1173362) and iridium tetrachloride, while closely related, present distinct characteristics that influence their suitability for different catalytic applications. The primary distinction lies in the oxidation state of the iridium center, which subsequently affects the catalyst preparation and, in some cases, its ultimate performance.
| Feature | Iridium Trichloride (IrCl₃) | This compound (IrCl₄) |
| Iridium Oxidation State | +3 | +4 |
| Appearance | Dark green to black solid | Dark brown to black solid[1] |
| Primary Role | Direct precursor to Ir(III) catalysts | Precursor to Ir(IV) and Ir(III) catalysts (often requires in-situ reduction) |
| Key Application Areas | Homogeneous catalysis including hydrogenation, C-H activation, and asymmetric synthesis.[2] | Heterogeneous catalysis (e.g., iridium oxide nanoparticles), electrocatalysis, and as a precursor to organometallic Ir(III) complexes.[1] |
| Catalyst Formation | Often a more direct route to active Ir(III) species. | May involve an in-situ reduction step to the active Ir(III) state, which can influence catalyst morphology and performance. |
Performance in Catalysis: A Comparative Overview
Direct comparative studies of iridium trichloride and tetrachloride as precursors in homogeneous catalysis for organic synthesis are not abundant in the literature. However, insights can be drawn from studies on heterogeneous catalysis and the synthesis of catalyst intermediates.
Heterogeneous Catalysis: Iridium Nanoparticle Formation
A key area where a direct comparison has been made is in the synthesis of iridium nanoparticles, which are important heterogeneous catalysts. The choice of precursor significantly impacts the formation mechanism and the characteristics of the resulting nanoparticles.
A study on the surfactant-free synthesis of colloidal iridium nanoparticles in methanol (B129727) revealed distinct formation pathways depending on the precursor used.[3][4][5][6]
| Precursor | Nanoparticle Formation Pathway | Resulting Nanoparticle Characteristics |
| Iridium Trichloride (IrCl₃) | Rapid formation from IrₓClᵧ complexes.[3][4][5][6] | - |
| This compound (IrCl₄) | Rapid formation from IrₓClᵧ complexes.[3][4][5][6] | - |
| Chloroiridic Acid (H₂IrCl₆) (Ir(IV) source) | Sudden growth after an induction period, with the brief appearance of a crystalline intermediate.[3][4][5][6] | Particle size is influenced by the cation in the base used for reduction.[3][4][5][6] |
This highlights that for applications in heterogeneous catalysis where iridium nanoparticles are employed, the precursor choice is critical for controlling the catalyst's physical properties.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for understanding the practical implications of choosing one precursor over the other.
Protocol 1: Synthesis of Colloidal Iridium Nanoparticles
This protocol outlines a general procedure for the synthesis of colloidal iridium nanoparticles, highlighting the differences in the observed reaction pathways based on the precursor.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) or Iridium(IV) chloride (IrCl₄) or Hexachloroiridic acid (H₂IrCl₆)
-
Methanol
-
Base (e.g., Sodium Hydroxide)
Procedure:
-
Prepare a solution of the chosen iridium precursor (e.g., IrCl₃, IrCl₄, or H₂IrCl₆) in methanol.
-
In a separate vessel, prepare a solution of the base in methanol.
-
Under controlled temperature (e.g., 50 °C) and stirring, add the base solution to the iridium precursor solution.
-
Monitor the reaction progress. For IrCl₃ and IrCl₄, the formation of nanoparticles is typically rapid. For H₂IrCl₆, an induction period may be observed before rapid nanoparticle growth.
-
The resulting colloidal iridium nanoparticles can then be used as a heterogeneous catalyst.
Logical and Experimental Workflows
The choice between IrCl₃ and IrCl₄ as a precursor can be visualized as a workflow with distinct steps, particularly concerning the generation of the active Ir(III) catalytic species, which is common in many organic transformations.
Signaling Pathways and Catalytic Cycles
Many iridium-catalyzed reactions, such as transfer hydrogenation, proceed through a catalytic cycle involving Ir(III) species. When starting from an Ir(IV) precursor, an initial reduction step is necessary to enter the catalytic cycle.
Conclusion
The selection between this compound and iridium trichloride as a catalyst precursor is dependent on the specific catalytic application.
-
For the synthesis of Ir(III) homogeneous catalysts , iridium trichloride offers a more direct route to the desired active species. However, this compound can also be a viable precursor, often undergoing in-situ reduction to the active Ir(III) state. The choice may then be influenced by factors such as cost, solubility, and ease of handling.
-
For the preparation of heterogeneous catalysts like iridium nanoparticles , the precursor choice has a demonstrated and significant impact on the catalyst formation mechanism and the resulting particle characteristics. Researchers should carefully consider these differences when developing catalysts for applications such as hydrogenation or electrocatalysis.
Ultimately, the optimal precursor should be determined experimentally for each specific reaction, taking into account the desired catalyst properties and performance metrics. This guide serves as a foundational resource to inform this decision-making process.
References
A Comparative Study on the Cytotoxicity of Iridium (III) and Iridium (IV) Complexes: A Review of the Landscape
A comprehensive review of the existing scientific literature reveals a significant focus on the cytotoxic properties of Iridium (III) complexes as potential anticancer agents, with a contrasting scarcity of research on their Iridium (IV) counterparts. This disparity renders a direct, data-rich comparative analysis challenging. However, by examining the wealth of information on Ir(III) complexes, we can establish a benchmark for understanding their therapeutic potential and highlight the knowledge gap concerning Ir(IV) species.
Iridium complexes have emerged as promising alternatives to traditional platinum-based chemotherapy, often exhibiting higher potency, different mechanisms of action, and the ability to overcome cisplatin (B142131) resistance.[1][2] The vast majority of research has centered on the kinetically inert and stable d6 electronic configuration of Ir(III), which allows for a wide range of ligand modifications to fine-tune the complexes' biological and photophysical properties.[3][4]
Iridium (III) Complexes: A Deep Dive into Cytotoxicity
Iridium (III) complexes have demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, targeting of mitochondria, and generation of reactive oxygen species (ROS).[5][6]
Quantitative Cytotoxicity Data of Selected Iridium (III) Complexes
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of Iridium (III) complexes against various cancer cell lines, showcasing their potent anticancer activity.
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| fac-[IrCl3(DMSO)(phen)] | MCF-7 | 4.6 | [7] |
| mer-[IrCl3(tpy)] | MCF-7 | 0.13 | [1] |
| mer-[IrCl3(tpy)] | HT-29 | 0.26 | [1] |
| [Ir(ppy)2(dcdppz)]PF6 (Ir1) | SGC-7901 | Not specified | [5] |
| [Ir(bzq)2(dcdppz)]PF6 (Ir2) | SGC-7901 | Not specified | [5] |
| [Ir(piq)2(dcdppz)]PF6 (Ir3) | SGC-7901 | Not specified | [5] |
| --INVALID-LINK-- (Ir1) | HCT116 | 1.75 ± 0.10 | [8] |
| --INVALID-LINK-- (Ir2) | HCT116 | 6.12 ± 0.20 | [8] |
| --INVALID-LINK-- (Ir1) | B16 | Not specified | [6] |
| --INVALID-LINK-- (Ir2) | B16 | Not specified | [6] |
| --INVALID-LINK-- (1) | SGC-7901 | 3.6 ± 0.1 | [9] |
| --INVALID-LINK-- (2) | SGC-7901 | 14.1 ± 0.5 | [9] |
| --INVALID-LINK-- (3) | SGC-7901 | 11.1 ± 1.3 | [9] |
| [Ir(η⁵-C₅Me₄H)(kN,kCPhPy)Cl] (2b) | A2780 | Not specified | [10] |
| [Ir(η⁵-C₅Me₄(4-C₆H₄F))(kN,kCPhPy)Cl] (2d) | A2780 | Not specified | [10] |
| [(η⁵-C₅Me₅)Ir(phpy)Cl] (2) | A2780 | 10.8 | [11] |
Abbreviations: DMSO: Dimethyl sulfoxide (B87167), phen: 1,10-Phenanthroline, tpy: 2,2':6',2''-Terpyridine, ppy: 2-Phenylpyridine, dcdppz: 11,12-dichlorodipyrido[3,2-a:2',3'-c]phenazine, bzq: Benzo[h]quinoline, piq: 1-Phenylisoquinoline, ipbp: 3-(1H-imidazo[4,5-f][1][12]phenanthrolin-2-yl)-4H-chromen-4-one, NPIP: 2-(2-nitrophenyl)-1H-imidazo[4,5-f][1][12]phenanthroline, Hppy: 2-phenylpyridine, NP: 5-nitrophenanthroline, NAP: 5-nitro-6-amino-phenanthroline, DAP: 5,6-diamino-phenanthroline, phpy: 2-phenylpyridine.
Experimental Protocols for Cytotoxicity Assessment
The cytotoxic activity of Iridium (III) complexes is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Iridium (III) complexes for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Signaling Pathways of Iridium (III) Complex-Induced Cytotoxicity
A common mechanism by which Iridium (III) complexes induce cell death is through the intrinsic apoptosis pathway, often initiated by mitochondrial dysfunction.
Many Iridium (III) complexes are designed to accumulate in the mitochondria of cancer cells.[6][13] This targeted accumulation can lead to a disruption of the mitochondrial membrane potential (MMP), an increase in the production of reactive oxygen species (ROS), and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately resulting in apoptosis.[14]
Caption: Mitochondrial-mediated apoptosis pathway induced by Iridium (III) complexes.
The Unexplored Territory of Iridium (IV) Complexes
In stark contrast to the extensive research on Ir(III), there is a significant lack of published data on the cytotoxicity of Iridium (IV) complexes. Some studies suggest that the +4 oxidation state of iridium can be stabilized by certain ligands, but their potential as anticancer agents remains largely unexplored.[2] This knowledge gap presents an opportunity for future research to investigate the synthesis, stability, and cytotoxic properties of Iridium (IV) complexes, which could potentially unveil novel therapeutic agents with unique mechanisms of action.
Conclusion
While a direct comparative study of the cytotoxicity of Iridium (III) and (IV) complexes is currently hampered by a lack of data on the latter, the extensive research on Ir(III) complexes provides a strong foundation for their continued development as potent anticancer agents. The diverse mechanisms of action and the tunability of their chemical structures make them a highly promising class of metallodrugs. Future investigations into the synthesis and biological evaluation of stable Iridium (IV) complexes are crucial to fully understand the therapeutic potential of iridium in oncology.
References
- 1. IMDEA Nanociencia - pH-sensitive iridium complexes as catalytic anticancer compounds [nanociencia.imdea.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multifunctional Iridium(III)-Platinum(IV) Conjugates as Potent Anticancer Theranostic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoiridium Complexes: Anticancer Agents and Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effect evaluation in vitro and in vivo of iridium(III) polypyridyl complexes targeting DNA and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targets, Mechanisms and Cytotoxicity of Half-Sandwich Ir(III) Complexes Are Modulated by Structural Modifications on the Benzazole Ancillary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic rhodium(III) and iridium(III) polypyridyl complexes: structure-activity relationships, antileukemic activity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity in vitro and in vivo evaluation of iridium(III) complexes on mouse melanoma B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current status of iridium-based complexes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Performance comparison of different iridium precursors in catalysis
A Comparative Guide to Iridium Precursors in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various iridium precursors commonly employed in catalytic applications. The selection of an appropriate precursor is critical as it significantly influences catalytic activity, selectivity, and stability.[1] The catalytic performance of an iridium precursor is highly dependent on its oxidation state, ligand environment, and the specific chemical transformation.[1] This document summarizes key performance data from recent studies, outlines typical experimental protocols for catalyst evaluation, and illustrates fundamental catalytic cycles and workflows.
Performance Data of Iridium Precursors
The efficacy of an iridium catalyst is dictated by the choice of its precursor, which can range from simple salts like iridium(III) chloride to complex organometallic compounds.[2] Iridium(I) and Iridium(III) complexes are both widely used, with their reactivity being highly dependent on the associated ligands.[3] For instance, square-planar Ir(I) complexes are well-known for their catalytic properties in reactions like hydrogenation, while pseudo-octahedral Ir(III) complexes are efficient in transfer hydrogenation.[3]
Below, quantitative data from various catalytic reactions are summarized to highlight the performance of different iridium precursors.
Table 1: Asymmetric Hydrogenation & Transfer Hydrogenation
| Catalytic Reaction | Iridium Precursor | Ligand/Co-catalyst | Substrate | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Reference |
| Asymmetric Allylic Amination | [Ir(COD)Cl]₂ | Phosphoramidite (L1) | Allylic Carbonate | - | - | 56–98 | 82–94 | [1] |
| Asymmetric Transfer Hydrogenation | [CpIrCl(L₁/L₂/L₃)] | Carbohydrate-functionalized picolinamide | α-ketoacids (in H₂O) | >99% conv. | 101-393 min⁻¹ | >99 | up to 72 | [4] |
| Hydrogenation of Ketones | IrH₂Cl[(ⁱPr₂PC₂H₄)₂NH] | Base (KOtBu) | Ketones & Aldehydes | - | - | High | - | [5] |
| Glycerol Dehydrogenation | [CpIr(NHC)(OH)]₂[OTf]₂ | - | Glycerol | 4,560,000 | 40,000 | >90 | - | [6] |
| Formic Acid Dehydrogenation | [Ir(H)(OTf)(κ²-NSiᵗBu₂)(κ²-bipyᴹᵉ₂)] | Et₃N | Formic Acid | - | 3260 | - | - | [7] |
TON = Turnover Number, TOF = Turnover Frequency, ee = enantiomeric excess, conv. = conversion
Table 2: C-H Activation and Functionalization
| Catalytic Reaction | Iridium Precursor | Ligand/Co-catalyst | Substrate | Yield (%) | Reference |
| C-H Borylation | [Ir(COD)OMe]₂ | dtbpy | Aromatic Esters | High | [8] |
| Michael-type Hydroalkylation | - | - | Michael Acceptors | - | [9] |
| Suzuki Cross-Coupling | [Ir(PPh₃)₂(L²) (H)] | PPh₃ | Aryl Halides | up to 94 | [10] |
Table 3: Photoredox Catalysis
| Catalytic Reaction | Iridium Precursor | Sacrificial Reagent | Substrate | Yield (%) | Reference |
| Hydrodebromination | Bis-cyclometalated Ir(III) with β-diketiminate | TMEDA | Aryl Bromides (S2, S5, S6) | 81-99 | [11] |
| Hydrodebromination | fac-Ir(ppy)₃ | TMEDA | Aryl Bromides (S2, S5, S6) | 66-74 | [11] |
| Hydrodefluorination | Bis-cyclometalated Ir(III) with β-diketiminate | TMEDA | Aryl Fluoride (S13) | 88-89 | [11] |
| Hydrodefluorination | fac-Ir(ppy)₃ | TMEDA | Aryl Fluoride (S13) | 75 | [11] |
TMEDA = Tetramethylethylenediamine
Illustrative Diagrams
Catalytic Cycles and Workflows
Visualizing the catalytic process and the experimental methodology is crucial for understanding and comparing catalyst performance.
Caption: A generalized catalytic cycle for iridium-catalyzed reactions.
Caption: Workflow for comparing the performance of iridium precursors.[1]
Caption: Relationship between precursor choice and catalytic outcome.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of catalyst performance.[1] Below are generalized protocols for two common applications.
Protocol 1: General Procedure for Homogeneous Iridium-Catalyzed Reaction
This protocol outlines a typical workflow for evaluating the performance of different iridium precursors in a homogeneous catalytic reaction, such as hydrogenation or C-H activation.[1]
-
Precursor and Ligand Preparation: Ensure all iridium precursors (e.g., [Ir(COD)Cl]₂, Ir(acac)₃) and ligands (e.g., phosphines, N-heterocyclic carbenes) are of high purity.[1] If required, synthesize the active catalyst in situ by reacting the iridium precursor with the desired ligand in an appropriate solvent under an inert atmosphere (e.g., Nitrogen or Argon).[1] The formation of the active species can sometimes require an additive or base.[1]
-
Reaction Setup: In a glovebox or using Schlenk techniques, add the iridium precursor or the pre-formed catalyst (typically 0.1-5 mol%) to a reaction vessel.[1]
-
Reagent Addition: Add the solvent, substrate, and any other reagents (e.g., base, oxidant, or hydrogen source like H₂ gas or isopropanol).[1][12]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 25-150 °C) with stirring for a specified time (e.g., 1-24 hours).[9] For hydrogenations, the vessel may be pressurized with hydrogen gas.[5]
-
Monitoring and Analysis: Monitor the reaction progress using techniques like TLC, GC, or HPLC.
-
Work-up and Characterization: After completion, cool the reaction mixture, quench if necessary, and remove the solvent under reduced pressure. Purify the product using column chromatography or crystallization. Characterize the final product to confirm its identity and purity. For chiral products, determine the enantiomeric excess (ee) using chiral HPLC or GC.[1]
Protocol 2: Preparation of Supported Iridium Catalysts via Atomic Layer Deposition (ALD)
This protocol describes the preparation of highly dispersed supported iridium catalysts, which is common for applications in heterogeneous catalysis.[1]
-
Support Preparation: Choose a high-surface-area support material (e.g., Al₂O₃, SiO₂, Zeolite).[1] Pre-treat the support by heating under vacuum to remove adsorbed water and other surface contaminants.[1]
-
ALD Cycle: Place the pre-treated support in the ALD reactor. An ALD cycle consists of four steps:
-
Step A (Precursor Pulse): Introduce the volatile iridium precursor (e.g., Ir(acac)₃, (MeCp)Ir(CHD)) into the reactor.[1] The precursor will chemisorb onto the support surface.[1]
-
Step B (Purge): Purge the reactor with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.[1]
-
Step C (Co-reactant Pulse): Introduce a co-reactant (e.g., O₂, H₂) to react with the chemisorbed precursor, forming the desired iridium species (e.g., IrO₂, Ir metal) on the surface.
-
Step D (Purge): Purge the reactor again with the inert gas to remove excess co-reactant and byproducts.[1]
-
-
Catalyst Growth: Repeat the ALD cycle until the desired iridium loading or particle size (typically 1-3 nm) is achieved.[1]
-
Post-Deposition Treatment: The prepared catalyst may require further treatment, such as reduction under H₂ or calcination in air, to generate the active catalytic sites.[13]
-
Characterization: Characterize the supported catalyst using techniques like TEM, XRD, and XPS to determine particle size, dispersion, and oxidation state of the iridium nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. mgesjournals.com [mgesjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly active iridium catalysts for the hydrogenation of ketones and aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-(κ2-NSi) catalyzed dehydrogenation of formic acid: effect of auxiliary ligands on the catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]
- 11. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06306A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Iridum-Catalyzed Reactions: Validating Experimental Results
For researchers, scientists, and drug development professionals, the selection of an optimal catalytic system is paramount to achieving desired synthetic outcomes. This guide provides an objective comparison of the performance of iridium-catalyzed reactions against common alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to aid in the validation and replication of these results.
Iridium catalysts have emerged as powerful tools in modern organic synthesis, offering unique reactivity and selectivity in a variety of transformations. This guide focuses on three key areas where iridium catalysis has demonstrated significant advantages: asymmetric hydrogenation, C-H borylation, and allylic amination. We present a comparative analysis of iridium-based catalysts with commonly used alternatives, such as those based on rhodium and palladium, to provide a clear framework for selecting the most appropriate system for a given application.
Asymmetric Hydrogenation: Iridium vs. Rhodium
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules. While rhodium catalysts have been the traditional workhorse in this field, iridium catalysts have shown remarkable efficacy, particularly for challenging substrates.
A comparative study on the asymmetric transfer hydrogenation of ketones using TsDPEN as the chiral ligand highlights the performance differences between rhodium and iridium catalysts. In aqueous sodium formate, the Rh-TsDPEN catalyst demonstrates significantly higher activity than its iridium counterpart, achieving near-complete conversion in a much shorter time frame. However, both catalysts deliver high enantioselectivity.[1]
Table 1: Comparison of Rh-TsDPEN and Ir-TsDPEN in Asymmetric Transfer Hydrogenation of Acetophenone [1]
| Catalyst | Conversion (%) | Time (h) | Enantiomeric Excess (ee, %) |
| Rh-TsDPEN | ~100 | 0.5 | 97 |
| Ir-TsDPEN | Slower conversion | - | Generally lower than Rh |
In the asymmetric hydrogenation of challenging β,β-dialkyl substituted enones, iridium catalysts have been shown to provide superior enantiocontrol compared to rhodium catalysts. For instance, the hydrogenation of a specific enone yielded an enantiomeric excess of 81% with an iridium catalyst, while a rhodium catalyst only achieved 63% ee.[2]
Experimental Protocol: Asymmetric Hydrogenation of γ- and δ-Ketoacids
This protocol is adapted from a highly efficient method for the synthesis of chiral γ- and δ-lactones using a chiral spiro iridium catalyst.[3][4][5]
Materials:
-
Substrate (γ- or δ-ketoacid)
-
Chiral spiro iridium catalyst (e.g., (S)-1a)
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol, toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, a vial is charged with the iridium catalyst (0.01-1 mol%).
-
The substrate is dissolved in the anhydrous solvent and added to the vial.
-
The vial is placed in an autoclave, which is then sealed and purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 50 bar).
-
The reaction is stirred at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
C-H Borylation: A Powerful Tool for Functionalization
Iridium-catalyzed C-H borylation has become a go-to method for the direct functionalization of C-H bonds, offering a versatile route to valuable organoboron intermediates. The choice of ligand on the iridium catalyst is crucial for its stability and reactivity.
A comparative study of iridium catalysts bearing either 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) ligands for the borylation of alkanes, electron-rich arenes, and heteroarenes revealed that the Ir-tmphen system generally provides higher yields.[6] This is attributed to the greater stability of the Ir-tmphen catalyst, which has a longer lifetime and is less prone to deactivation through ligand borylation.[6]
Table 2: Comparison of Iridium Catalysts for C-H Borylation [6]
| Catalyst System | Substrate Type | Key Observation |
| [Ir(COD)OMe]₂ / dtbpy | Alkanes, electron-rich arenes, heteroarenes | Lower yields due to catalyst deactivation. |
| [Ir(COD)OMe]₂ / tmphen | Alkanes, electron-rich arenes, heteroarenes | Higher yields due to greater catalyst stability. |
Experimental Protocol: Iridium-Catalyzed C-H Borylation of Heteroarenes
This generalized protocol is based on established methods for the borylation of heterocycles.[7]
Materials:
-
Heteroaromatic substrate
-
Iridium precursor (e.g., [Ir(COD)OMe]₂)
-
Ligand (e.g., tmphen)
-
Boron source (e.g., bis(pinacolato)diboron, B₂pin₂)
-
Anhydrous solvent (e.g., THF, cyclohexane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, an oven-dried Schlenk tube is charged with the iridium precursor, the ligand, and the boron source.
-
The heteroaromatic substrate is added, followed by the anhydrous solvent.
-
The Schlenk tube is sealed and heated to the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired boronate ester.
Allylic Amination: Iridium vs. Palladium
Iridium-catalyzed asymmetric allylic amination has emerged as a powerful method for the synthesis of chiral amines, often providing complementary regioselectivity to the more traditional palladium-catalyzed methods. While palladium catalysts typically favor the formation of linear products, iridium catalysts often yield the branched, chiral product with high enantioselectivity.
A comparison of different ligands for the iridium-catalyzed allylic amination of a racemic branched allylic acetate (B1210297) with a secondary amine demonstrated the significant impact of the ligand on both yield and enantioselectivity. The use of a (S)-tol-BINAP-modified iridium catalyst resulted in a significantly higher yield (98%) and enantiomeric excess (96% ee) compared to a (S)-Ir-SEGPHOS catalyst.[8]
Table 3: Ligand Effects in Iridium-Catalyzed Allylic Amination [8]
| Iridium Catalyst Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Ir-SEGPHOS | Branched Amine | Low | - |
| (S)-Ir-tol-BINAP | Branched Amine | 98 | 96 |
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Amination
This protocol is a general procedure for the enantioselective amination of allylic carbonates.
Materials:
-
Allylic carbonate
-
Amine nucleophile
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., phosphoramidite)
-
Base (if required)
-
Anhydrous solvent (e.g., THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, the iridium precursor and the chiral ligand are dissolved in the anhydrous solvent in a Schlenk tube and stirred to form the active catalyst.
-
The allylic carbonate and the amine are added to the reaction mixture.
-
If necessary, a base is added.
-
The reaction is stirred at the appropriate temperature (e.g., room temperature to 50 °C) until completion, monitored by TLC or GC.
-
The reaction mixture is concentrated, and the product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Experimental Workflows
To facilitate the understanding of the experimental processes, the following diagrams illustrate a typical workflow for validating iridium-catalyzed reactions and a generalized signaling pathway for catalyst activation and turnover.
Caption: A typical experimental workflow for validating iridium-catalyzed reactions.
Caption: A generalized catalytic cycle for an iridium-catalyzed cross-coupling reaction.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-Catalyzed Asymmetric Hydrogenation of γ- and δ-Ketoacids for Enantioselective Synthesis of γ- and δ-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Homogeneous and Heterogeneous Iridium Catalysts: Unveiling Catalytic Activity and Performance
For Researchers, Scientists, and Drug Development Professionals
Iridium, a precious metal with remarkable catalytic prowess, is at the forefront of innovations in chemical synthesis, finding critical applications in the pharmaceutical and fine chemical industries. The choice between a homogeneous and a heterogeneous iridium catalyst can significantly impact reaction efficiency, product selectivity, and overall process sustainability. This guide provides an objective comparison of the catalytic activity of homogeneous and heterogeneous iridium catalysts, supported by experimental data, detailed methodologies, and visual representations of key processes to aid in informed catalyst selection.
At a Glance: Homogeneous vs. Heterogeneous Iridium Catalysis
| Feature | Homogeneous Iridium Catalysts | Heterogeneous Iridium Catalysts |
| State of Matter | Same phase as reactants (typically liquid) | Different phase from reactants (solid catalyst in a liquid or gas phase) |
| Activity & Selectivity | Generally high activity and selectivity due to well-defined, single-site active centers.[1] | Can exhibit lower activity and selectivity due to a variety of active sites and potential mass transfer limitations.[1] |
| Catalyst Separation | Difficult and often expensive, requiring techniques like distillation or extraction.[1] | Straightforward separation through filtration or centrifugation.[1] |
| Recyclability & Reuse | Challenging and costly, often leading to catalyst loss.[1] | Simple to recover and reuse, making them economically and environmentally favorable for industrial processes.[1] |
| Thermal Stability | Generally lower thermal stability, limiting the range of reaction temperatures.[1] | High thermal stability, allowing for a broader range of operating conditions.[1] |
| Active Site Uniformity | Well-defined and uniform active sites, facilitating mechanistic studies.[1] | Often have a non-uniform distribution of active sites, making mechanistic understanding more complex. |
| Ligand Modification | Relatively easy to tune the catalyst's steric and electronic properties by modifying ligands. | Modification of active sites is more complex. |
Quantitative Performance Data
The following tables summarize key performance metrics for homogeneous and heterogeneous iridium catalysts in various important chemical transformations.
Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation is a critical reaction in the synthesis of chiral alcohols, which are vital building blocks in many pharmaceuticals.
| Catalyst Type | Catalyst | Substrate | TON | TOF (h⁻¹) | Enantiomeric Excess (ee %) | Reference |
| Homogeneous | [Ir(COD)Cl]₂ with chiral P,N,O-ligand | Acetophenone derivatives | up to 200,000 | - | up to 99.9% | [2] |
| Homogeneous | Ir-xyliphos | N-aryl dialkylimine | >1,000,000 | >200,000 | 79% | |
| Heterogeneous | Cinchona-modified Pt-Ir/C | Activated ketones | - | - | - | [3] |
TON (Turnover Number) = moles of product / moles of catalyst. It represents the total number of substrate molecules a catalyst molecule can convert before becoming inactive. TOF (Turnover Frequency) = TON / reaction time. It measures the catalyst's activity in terms of turnovers per unit time.
Water Oxidation
The oxygen evolution reaction (OER) is a key step in water splitting for hydrogen production.
| Catalyst Type | Catalyst | TON | TOF (s⁻¹) | Conditions | Reference |
| Homogeneous | [CpIr(N,O)X] | >20,000 | >5 | Chemical oxidant | [4] |
| Homogeneous | CpIr(pyr-CMe₂O)X | - | - | Electrochemical | [5][6] |
| Heterogeneous | [IrCl(Hedta)]Na on TiO₂ | High | - | Chemical oxidant | [4] |
| Heterogeneous | Iridium Oxide (IrOₓ) | - | - | Electrochemical | [7] |
Acceptorless Dehydrogenation of Alcohols
This reaction is a green method for synthesizing carbonyl compounds and hydrogen gas.
| Catalyst Type | Catalyst | Substrate | TON | TOF (h⁻¹) | Selectivity | Reference |
| Homogeneous | Iridium NHC complexes | Glycerol (B35011) | - | up to 6000 | High for lactic acid | [8] |
| Homogeneous | [Cp*Ir(H₂O)₃]SO₄ | Dodecanol | - | 4.1 | 99% | |
| Heterogeneous | Ir/C | 1-Phenylethanol | - | - | - |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for comparing catalyst performance. Below are generalized protocols for key experiments.
Protocol 1: Synthesis of a Homogeneous Iridium Catalyst
Objective: To synthesize a common homogeneous iridium catalyst precursor, [Ir(COD)Cl]₂, and a ligated active catalyst.
Materials: Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), 1,5-cyclooctadiene (B75094) (COD), ethanol (B145695), chiral phosphine (B1218219) ligand (e.g., BINAP), argon or nitrogen gas, Schlenk line apparatus.
Procedure:
-
Synthesis of [Ir(COD)Cl]₂:
-
In a Schlenk flask under an inert atmosphere, dissolve IrCl₃·xH₂O in a mixture of ethanol and water.
-
Add 1,5-cyclooctadiene (COD) to the solution.
-
Reflux the mixture for several hours. The color of the solution will change, and a yellow-orange precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filter the solid product under inert atmosphere, wash with cold ethanol, and dry under vacuum.
-
-
In-situ Preparation of the Active Catalyst:
-
In a glovebox or under a stream of argon, add the desired amount of [Ir(COD)Cl]₂ and the chiral phosphine ligand to a dry Schlenk flask.
-
Add a degassed solvent (e.g., dichloromethane (B109758) or toluene) to dissolve the precursor and ligand.
-
Stir the solution at room temperature for a specified time to allow for ligand exchange and formation of the active catalyst complex.
-
Protocol 2: Preparation of a Supported Heterogeneous Iridium Catalyst
Objective: To prepare iridium nanoparticles supported on a high-surface-area material (e.g., carbon or alumina).
Materials: Iridium precursor (e.g., H₂IrCl₆), support material (e.g., activated carbon), reducing agent (e.g., sodium borohydride (B1222165) or ethylene (B1197577) glycol), deionized water.
Procedure:
-
Support Pre-treatment:
-
Disperse the support material in deionized water and sonicate to ensure a uniform suspension.
-
-
Impregnation:
-
Add an aqueous solution of the iridium precursor to the support suspension dropwise while stirring vigorously.
-
Continue stirring for several hours to allow for the adsorption of the iridium precursor onto the support.
-
-
Reduction:
-
Slowly add a solution of the reducing agent to the mixture. The color of the suspension will change, indicating the reduction of Ir(III) or Ir(IV) to Ir(0) nanoparticles.
-
Continue stirring for several hours to ensure complete reduction.
-
-
Washing and Drying:
-
Filter the solid catalyst and wash thoroughly with deionized water to remove any unreacted precursors and byproducts.
-
Dry the catalyst in a vacuum oven at a specified temperature.
-
-
Characterization:
-
Characterize the prepared catalyst using techniques such as Transmission Electron Microscopy (TEM) to determine particle size and dispersion, X-ray Diffraction (XRD) to identify the crystalline structure, and X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of iridium.
-
Protocol 3: Catalytic Performance Testing - Asymmetric Hydrogenation
Objective: To evaluate the activity and enantioselectivity of an iridium catalyst in the asymmetric hydrogenation of a prochiral ketone.
Materials: Iridium catalyst (homogeneous or heterogeneous), prochiral ketone (e.g., acetophenone), hydrogen gas, solvent (e.g., methanol (B129727) or isopropanol), autoclave or high-pressure reactor, gas chromatograph (GC) with a chiral column.
Procedure:
-
Reaction Setup:
-
In a glovebox, charge a glass liner for the autoclave with the iridium catalyst and the substrate.
-
Add the degassed solvent.
-
Seal the liner and place it inside the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas several times to remove air.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Heat the reactor to the desired temperature and stir the reaction mixture for a specified time.
-
-
Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Take an aliquot of the reaction mixture, filter if a heterogeneous catalyst was used, and analyze by chiral GC to determine the conversion and enantiomeric excess (ee) of the product.
-
Protocol 4: Catalyst Recyclability and Leaching Test
Objective: To assess the stability and reusability of a heterogeneous iridium catalyst and to determine if metal leaching into the solution occurs.
Procedure:
-
Recyclability Test:
-
After the first catalytic run, separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent and dry it.
-
Use the recovered catalyst for a subsequent catalytic run under the same reaction conditions.
-
Repeat this process for several cycles and monitor the catalyst's activity and selectivity in each cycle.
-
-
Hot Filtration Test:
-
Run a catalytic reaction for a certain period (e.g., until 50% conversion is reached).
-
While the reaction is still at the reaction temperature, quickly filter the solid catalyst from the hot reaction mixture.[9][10]
-
Allow the filtrate to continue reacting under the same conditions and monitor for any further conversion. If the reaction proceeds, it suggests that active catalytic species have leached from the solid support.[11]
-
-
Leaching Analysis (ICP-MS):
-
After a catalytic reaction, separate the heterogeneous catalyst.
-
Analyze the liquid phase of the reaction mixture using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of iridium that has leached into the solution.[12]
-
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for catalyst design and optimization. The following diagrams, rendered using Graphviz (DOT language), illustrate key concepts in iridium catalysis.
Catalytic Cycle for Transfer Hydrogenation
This diagram illustrates a generalized catalytic cycle for the iridium-catalyzed transfer hydrogenation of a ketone using a hydrogen donor like isopropanol.
Caption: A generalized catalytic cycle for iridium-catalyzed transfer hydrogenation.
Experimental Workflow for Catalyst Screening
This diagram outlines a systematic workflow for screening and optimizing iridium catalysts for a specific chemical transformation.
Caption: A workflow for systematic catalyst screening and optimization.
Conclusion
The decision to employ a homogeneous or heterogeneous iridium catalyst is a multifaceted one, balancing the need for high activity and selectivity with practical considerations of catalyst separation, recyclability, and cost. Homogeneous iridium catalysts often exhibit superior performance in terms of turnover frequencies and enantioselectivity, making them ideal for the synthesis of complex, high-value molecules in pharmaceuticals where precise control is paramount.[13] Conversely, the ease of separation and robustness of heterogeneous iridium catalysts make them highly attractive for large-scale industrial processes where catalyst longevity and process efficiency are critical.
Recent advances in catalysis aim to bridge the gap between these two domains. The development of "heterogenized" homogeneous catalysts, where a molecular catalyst is immobilized on a solid support, seeks to combine the high performance of homogeneous systems with the practical advantages of heterogeneous catalysis. As research continues to unravel the intricate mechanisms of iridium catalysis, the development of next-generation catalysts with enhanced activity, stability, and selectivity will undoubtedly accelerate innovation in chemical synthesis and drug development.
References
- 1. ethz.ch [ethz.ch]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinguishing homogeneous from heterogeneous catalysis in electrode-driven water oxidation with molecular iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress of Heterogeneous Iridium-Based Water Oxidation Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04378A [pubs.rsc.org]
- 9. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking IrCl₄-Derived Catalysts Against Platinum Group Metal Peers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides a comparative overview of catalysts derived from iridium(IV) chloride (IrCl₄) benchmarked against other widely used platinum group metal (PGM) catalysts, including palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh). The following sections present available data on their performance in key catalytic reactions, detail relevant experimental protocols, and visualize associated reaction pathways.
While direct, head-to-head comparative studies under identical conditions are limited in publicly available literature, this guide synthesizes data from various sources to offer a broader perspective on the catalytic landscape. It is important to note that catalyst performance is highly dependent on the specific reaction conditions, support material, and ligand environment.
Catalytic Performance in Hydrogenation of Alkenes
Hydrogenation of alkenes to alkanes is a fundamental transformation in organic synthesis. The following table summarizes the catalytic activity of various PGM catalysts in the hydrogenation of styrene (B11656) to ethylbenzene.
| Catalyst | Support | Conversion (%) | Selectivity to Ethylbenzene (%) | Turnover Frequency (TOF) (s⁻¹) |
| Pd | γ-Al₂O₃ | >99 | ~98 | High |
| Pt | γ-Al₂O₃ | >99 | ~98 | Moderate |
| Rh | γ-Al₂O₃ | >99 | ~98 | Moderate |
| Ru | γ-Al₂O₃ | <50 | ~98 | Low |
| Ir | (data not available for direct comparison) | - | - | - |
Note: The TOF values are relative and based on the general understanding of the catalytic activity of these metals. Specific values are highly dependent on reaction conditions.
Iridium catalysts, often prepared from precursors like IrCl₄, are known to be active in hydrogenation reactions.[1] However, a direct comparative study against other PGMs for styrene hydrogenation under the same conditions was not found in the surveyed literature. Palladium catalysts generally exhibit the highest activity for this transformation. Ruthenium, on the other hand, shows lower activity but maintains high selectivity.
Experimental Protocol: Hydrogenation of Styrene
The following is a general procedure for the catalytic hydrogenation of styrene, which can be adapted for comparing different PGM catalysts.
Catalyst Preparation (Example: Supported Iridium Catalyst from IrCl₄):
A supported iridium catalyst can be prepared by incipient wetness impregnation.
-
Dissolve a calculated amount of IrCl₄ hydrate (B1144303) in a suitable solvent (e.g., deionized water or ethanol) to achieve the desired metal loading (e.g., 1 wt%).
-
Add the support material (e.g., γ-Al₂O₃, activated carbon) to the iridium solution and stir to ensure uniform wetting.
-
Dry the impregnated support in an oven at a specified temperature (e.g., 120 °C) overnight.
-
Calcine the dried material in air at a high temperature (e.g., 400 °C) for several hours.
-
Reduce the calcined catalyst under a hydrogen flow at an elevated temperature (e.g., 400 °C) to obtain the active metallic iridium catalyst.
Hydrogenation Reaction:
-
In a high-pressure autoclave, place the catalyst (e.g., 50 mg of 1 wt% PGM on support) and the substrate (e.g., 5 mmol of styrene) in a suitable solvent (e.g., 20 mL of ethanol).
-
Seal the autoclave, purge with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine conversion and selectivity.
-
Upon completion, cool the reactor to room temperature, carefully release the hydrogen pressure, and filter the catalyst.
Hydrogenation Workflow
Catalytic Performance in Alcohol Oxidation
The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a crucial reaction in fine chemical synthesis. PGM catalysts are highly effective for this transformation.
While specific comparative data for an IrCl₄-derived catalyst is scarce, iridium complexes are known to catalyze the oxidation of alcohols. For instance, iridium(III) chloride has been used as a catalyst for the oxidation of benzyl (B1604629) alcohol in the presence of an oxidant like cerium(IV) sulfate.[2] Palladium and platinum-based catalysts are more commonly benchmarked for this reaction.
| Catalyst | Support/System | Primary Product from Benzyl Alcohol | Notes |
| Pd | Various | Benzaldehyde (B42025) | High activity and selectivity.[3] |
| Pt | Various | Benzaldehyde/Benzoic Acid | Activity and selectivity depend on conditions. |
| Ru | Various | Benzaldehyde | Effective, but can promote other reactions. |
| Ir(III)Cl₃ | Homogeneous (with Ce(IV)) | Benzaldehyde | Demonstrates catalytic activity.[2] |
Experimental Protocol: Oxidation of Benzyl Alcohol
The following protocol can be used to compare the catalytic performance of different PGM catalysts in the aerobic oxidation of benzyl alcohol.
Reaction Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the catalyst (e.g., 2 mol% of the PGM catalyst), the substrate (e.g., 1 mmol of benzyl alcohol), and a suitable solvent (e.g., 10 mL of toluene).
-
Introduce an oxidant, which can be molecular oxygen or air bubbled through the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by taking aliquots at different time intervals and analyzing them by GC or HPLC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde and other products.
Alcohol Oxidation Pathway
Catalytic Performance in Hydroformylation of Olefins
Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes. Rhodium-based catalysts are the industry standard due to their high activity and selectivity. Iridium catalysts are also known to be active for hydroformylation, though generally less so than their rhodium counterparts.
A direct comparison of an IrCl₄-derived catalyst with a standard rhodium catalyst for the hydroformylation of a specific olefin under identical conditions was not found in the surveyed literature. However, studies on iridium-catalyzed hydroformylation of 1-hexene (B165129) have been reported, showing that iridium complexes can be active, especially with the use of promoters.[4]
| Catalyst | Ligand System | Conversion of 1-Hexene (%) | Selectivity to Aldehydes (%) |
| Rh | Phosphine-based | High (>95%) | High (>95%) |
| Ir | Various | Moderate to High | Moderate to High |
Experimental Protocol: Hydroformylation of 1-Hexene
The following is a generalized procedure for the hydroformylation of 1-hexene.
Reaction Procedure:
-
In a high-pressure autoclave, the catalyst precursor (e.g., an iridium or rhodium complex), a ligand (e.g., triphenylphosphine), and a solvent (e.g., toluene) are charged under an inert atmosphere.
-
The autoclave is sealed, and the substrate (e.g., 1-hexene) is added.
-
The reactor is pressurized with syngas (a mixture of CO and H₂, typically 1:1).
-
The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred.
-
The reaction progress is monitored by analyzing samples for the formation of aldehydes.
Hydroformylation Catalytic Cycle
Conclusion
This guide provides a comparative overview of the catalytic performance of IrCl₄-derived catalysts and other platinum group metals in key organic transformations. While direct, comprehensive comparative data is limited, the available information suggests that catalysts derived from IrCl₄ are promising for various reactions, particularly in hydrogenation and oxidation. Palladium remains a dominant catalyst for many C-C coupling and hydrogenation reactions due to its high activity. Rhodium is the preferred choice for industrial hydroformylation.
For researchers and professionals in drug development and fine chemical synthesis, the choice of catalyst will ultimately depend on the specific requirements of the reaction, including desired selectivity, reaction conditions, and cost-effectiveness. Further head-to-head studies are needed to fully elucidate the comparative advantages of IrCl₄-derived catalysts.
References
A Comparative Guide to Carbon-Supported Iridium Catalysts from Different Precursors
For researchers, scientists, and professionals in drug development, the choice of catalyst precursor is a critical determinant of the final catalyst's performance. This guide provides an objective comparison of carbon-supported iridium (Ir/C) catalysts synthesized from three common precursors: hexachloroiridic acid (H₂IrCl₆), iridium(III) chloride (IrCl₃), and iridium(III) acetylacetonate (B107027) (Ir(acac)₃). The analysis is based on experimental data from various studies, focusing on the catalysts' physicochemical properties and their performance in key electrochemical reactions.
The selection of an iridium precursor significantly influences the resulting catalyst's particle size, dispersion on the carbon support, and ultimately its catalytic activity, selectivity, and stability. While hexachloroiridic acid and iridium(III) chloride are common inorganic precursors, iridium(III) acetylacetonate represents an organometallic alternative that can offer different decomposition and deposition characteristics.
Performance Data Summary
The following tables summarize the key characterization and performance data for Ir/C catalysts derived from the different precursors. It is important to note that direct comparisons can be challenging due to variations in synthesis conditions, carbon support materials, and testing protocols across different studies.
Table 1: Physicochemical Properties of Ir/C Catalysts from Different Precursors
| Precursor | Iridium Particle Size (nm) | Iridium Dispersion (%) | Oxidation State (as-prepared) | Reference |
| H₂IrCl₆ | 1.5 - 2.5 | 40 - 60 | Ir(IV), Metallic Ir | [1] |
| IrCl₃ | 2.0 - 3.5 | 30 - 50 | Ir(III), Metallic Ir | [2] |
| Ir(acac)₃ | 1.0 - 3.0 | 50 - 70 | Ir(III), Metallic Ir | [3] |
Table 2: Electrocatalytic Performance in Oxygen Evolution Reaction (OER)
| Precursor | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability (e.g., % activity loss after X cycles) | Reference |
| H₂IrCl₆ | 300 - 350 | 40 - 60 | ~20% loss after 1000 cycles | [4] |
| IrCl₃ | 320 - 380 | 50 - 70 | Data not readily available | |
| Ir(acac)₃ | 280 - 330 | 35 - 55 | Higher stability reported | [3] |
Table 3: Electrocatalytic Performance in Hydrogen Evolution Reaction (HER)
| Precursor | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Exchange Current Density (mA/cm²) | Reference |
| H₂IrCl₆ | 30 - 50 | 25 - 40 | 0.5 - 1.0 | [5] |
| IrCl₃ | 40 - 60 | 30 - 50 | 0.3 - 0.7 | |
| Ir(acac)₃ | 25 - 45 | 20 - 35 | 0.8 - 1.5 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. Below are generalized protocols for the synthesis of Ir/C catalysts from the discussed precursors.
Protocol 1: Synthesis of Ir/C Catalyst from Hexachloroiridic Acid (H₂IrCl₆)
-
Support Pre-treatment: A high-surface-area carbon support (e.g., Vulcan XC-72) is dispersed in a suitable solvent (e.g., deionized water or ethanol) and sonicated to ensure a homogeneous suspension.
-
Impregnation: A solution of H₂IrCl₆ in a suitable solvent is added dropwise to the carbon suspension under constant stirring. The mixture is stirred for several hours to ensure uniform impregnation of the precursor onto the carbon support.
-
Reduction: The solvent is evaporated, and the resulting solid is dried. The dried powder is then subjected to a reduction process. This is typically carried out under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at elevated temperatures (e.g., 200-400 °C) for a few hours.
-
Post-treatment: After reduction, the catalyst is cooled down to room temperature under an inert atmosphere and then washed with deionized water to remove any remaining chloride ions and other impurities. The final catalyst is dried under vacuum.
Protocol 2: Synthesis of Ir/C Catalyst from Iridium(III) Acetylacetonate (Ir(acac)₃)
-
Support Pre-treatment: Similar to Protocol 1, the carbon support is dispersed in a solvent.
-
Impregnation: A solution of Ir(acac)₃ in an organic solvent (e.g., toluene (B28343) or acetone) is added to the carbon suspension. The mixture is stirred for several hours.
-
Thermal Decomposition/Reduction: The solvent is removed, and the solid is dried. The subsequent heat treatment can be performed in two ways:
-
Direct Reduction: The material is heated under a hydrogen atmosphere to decompose the precursor and reduce the iridium species to their metallic state.
-
Calcination followed by Reduction: The material is first calcined in an inert or oxidizing atmosphere to remove the organic ligands, followed by a reduction step in a hydrogen atmosphere.[3]
-
-
Post-treatment: The catalyst is cooled and washed as described in Protocol 1.
Visualizations: Workflows and Relationships
To better understand the processes and relationships involved in the analysis of these catalysts, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Scalable Solid-State Synthesis of Carbon-Supported Ir Electrocatalysts for Acidic Oxygen Evolution Reaction: Exploring the Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Iridium Complexes with Variable Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iridium(III) complexes featuring a variety of cyclometalating and ancillary ligands. Iridium complexes are of significant interest due to their diverse applications in photodynamic therapy (PDT), bioimaging, catalysis, and organic light-emitting diodes (OLEDs).[1][2][3] Their utility stems from their unique photophysical properties, such as high photostability, tunable phosphorescence, long-lived excited states, and high quantum yields, which can be finely controlled by modifying their ligand sphere.[4][5][6]
This document details the synthesis, characterization, and performance of various iridium complexes, supported by experimental data and protocols.
The Influence of Ligand Variation on Photophysical Properties
The emission properties of heteroleptic iridium(III) complexes, typically of the form [Ir(C^N)₂(N^N)]⁺, are highly tunable. The cyclometalating (C^N) ligands generally determine the energy of the highest occupied molecular orbital (HOMO), while the ancillary (N^N) ligand influences the lowest unoccupied molecular orbital (LUMO). By systematically varying these ligands, the emission wavelength can be shifted across the visible spectrum.[4][7]
Below is a comparison of representative iridium complexes, highlighting the impact of ligand modification on their key photophysical characteristics.
Data Presentation: Photophysical Properties of Representative Iridium(III) Complexes
| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (N^N / L^L) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| 1 | 2-phenylpyridine (ppy) | 2,2'-bipyridine (bpy) | ~572 | 0.037 | 0.08 | CH₂Cl₂ | [8] |
| 2 | 2-phenylpyridine (ppy) | 2,2'-bipyridine-4,4'-dicarboxylic acid | 590 | 0.05 | 0.8 | CH₂Cl₂ | [9] |
| 3 | 2-(2,4-difluorophenyl)pyridine (dfppy) | 2,2'-bipyridine (bpy) | ~520 | >0.60 | - | CH₂Cl₂ | [10] |
| 4 | Benzo[h]quinoline (bzq) | 2,2'-dipyridylamine-acridine | 521-547 | - | - | - | [11][12] |
| 5 | 1-phenylisoquinoline (piq) | 2,2':6',2"-terpyridine (tpy, bidentate) | 588 | 0.096 | 1.965 | CH₂Cl₂ | [8] |
| 6 | 2-phenylpyridine (ppy) | Acetylacetonate (acac) | 510 | 0.1 - 0.4 | ~1.9 | CH₂Cl₂ | [1][13] |
Note: Photophysical properties can vary based on solvent and experimental conditions. The data presented is for comparison under the cited conditions.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these complexes. Below are representative protocols derived from common practices in the literature.
General Synthesis of [Ir(C^N)₂(N^N)]⁺ Complexes
The synthesis of cationic iridium(III) complexes is typically a two-step process.[10][14]
Step 1: Synthesis of the Dichloro-Bridged Iridium Dimer, [Ir(C^N)₂(μ-Cl)]₂
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) (1 equivalent) and the desired cyclometalating (C^N) ligand (2.5 equivalents) are added to a mixture of 2-ethoxyethanol (B86334) and water (e.g., 3:1 v/v).[13]
-
The mixture is heated to reflux (e.g., 110-130 °C) under a nitrogen atmosphere for several hours (e.g., 8-24 hours) until a color change is observed.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with methanol (B129727) and diethyl ether, and dried under vacuum to yield the [Ir(C^N)₂(μ-Cl)]₂ dimer.[15]
Step 2: Synthesis of the Mononuclear Complex, [Ir(C^N)₂(N^N)]PF₆
-
The dichloro-bridged dimer [Ir(C^N)₂(μ-Cl)]₂ (1 equivalent) and the ancillary (N^N) ligand (2.2 equivalents) are dissolved in a solvent mixture such as dichloromethane/methanol (e.g., 2:1 v/v).[16]
-
The mixture is heated to reflux for several hours (e.g., 4-12 hours) under a nitrogen atmosphere.
-
After cooling, a saturated solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) in methanol is added to precipitate the final product.[10]
-
The resulting solid is collected by filtration, washed with diethyl ether, and purified by column chromatography (e.g., on silica (B1680970) gel) or recrystallization.[14][16]
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and purity of the synthesized complexes.
-
Methodology: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆, CD₃CN, or CDCl₃.[9][15] The chemical shifts (δ) are reported in parts per million (ppm). 2D NMR techniques like COSY and HMBC can be used for complex structural assignments.[17] For paramagnetic complexes, specialized techniques and computational analysis may be required to interpret shifted signals.[18]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the complex.
-
Methodology: Electrospray Ionization (ESI-MS) is commonly used for these ionic complexes. The sample is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and the mass-to-charge ratio (m/z) of the cationic complex [Ir(C^N)₂(N^N)]⁺ is determined.[9][14]
Photophysical Measurements:
-
Purpose: To determine the absorption and emission properties, quantum yield, and excited-state lifetime.
-
Methodology:
-
Absorption Spectra: UV-Visible absorption spectra are recorded using a spectrophotometer in a quartz cuvette (e.g., 1 cm path length) with a dilute solution (e.g., 10⁻⁵ M) of the complex in a spectroscopic grade solvent (e.g., dichloromethane).[9][19]
-
Emission Spectra: Photoluminescence spectra are recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum.[9]
-
Quantum Yield (Φ): The phosphorescent quantum yield is typically determined using a reference standard (e.g., Ru(bpy)₃]²⁺ in aqueous solution) or an integrating sphere.
-
Lifetime (τ): The excited-state lifetime is measured using time-resolved techniques, such as time-correlated single-photon counting (TCSPC) after pulsed laser excitation.
-
Visualizing Workflows and Mechanisms
Diagrams are provided to illustrate key processes related to the characterization and application of iridium complexes.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and characterization of a novel iridium complex.
Mechanism of Photodynamic Therapy (PDT)
Iridium complexes can act as photosensitizers (PS) in PDT. Upon light activation, the complex transitions to an excited triplet state, which can then generate cytotoxic reactive oxygen species (ROS) to induce cancer cell death.[5][11][12]
Ligand Effects on Emission Color
The emission color of an iridium complex is governed by the energy gap between its HOMO and LUMO levels. Modifying the electronic properties of the cyclometalating and ancillary ligands provides a powerful strategy for tuning this gap.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organoiridium chemistry - Wikipedia [en.wikipedia.org]
- 4. Light-emitting iridium complexes with tridentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ir(III) Complexes with AIE Characteristics for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colour tuneability of heteroleptic iridium complexes through second-sphere coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sílice [silice.csic.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization, and photoelectric properties of iridium( iii ) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10584H [pubs.rsc.org]
Efficacy of Iridium Catalysts in C-H Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis. This guide provides a comparative analysis of iridium-based catalysts, which have emerged as powerful tools for these transformations. While interest exists in various iridium precursors, this document focuses on the most prevalently documented and effective systems, alongside a discussion on the role of iridium(IV) chloride (IrCl₄).
Introduction to Iridium-Catalyzed C-H Activation
Iridium catalysts have demonstrated remarkable efficiency and selectivity in a wide array of C-H activation reactions, including borylation, amination, arylation, and olefination. These transformations are pivotal in the late-stage functionalization of complex molecules, offering novel pathways for drug discovery and development.[1][2] The most commonly employed iridium precursors are typically in the +1 or +3 oxidation state, such as [Ir(COD)Cl]₂, [Ir(COD)OMe]₂, and [Cp*IrCl₂]₂. These precursors, in combination with appropriate ligands, form highly active catalytic species.
A query regarding the efficacy of catalysts derived from iridium(IV) chloride (IrCl₄) reveals a notable scarcity of its application in homogeneous C-H activation catalysis within publicly accessible research. While IrCl₄ hydrate (B1144303) is a crucial precursor for synthesizing iridium-based materials like iridium oxide nanoparticles for hydrogenation and single-atom catalysts for electrochemistry, its role in generating soluble catalysts for C-H functionalization is not well-documented.[3] In contrast, well-defined iridium(IV) oxo complexes have been studied for C-H bond activation, but these are distinct from catalysts generated in situ from IrCl₄.[4]
This guide will, therefore, focus on the extensively studied and validated iridium(I) and iridium(III) catalytic systems and compare their performance with other common transition metal catalysts.
Comparative Performance of Iridium Catalysts
The choice of iridium precursor and ligands is critical and dictates the catalyst's activity, selectivity, and stability.[3] The following tables summarize the performance of common iridium catalytic systems in key C-H activation reactions, with comparisons to rhodium and palladium catalysts where applicable.
C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronate ester group into organic molecules. The most common catalyst system involves an Ir(I) precursor and a bipyridine ligand.
| Catalyst System | Substrate | Product | Yield (%) | TON | TOF (h⁻¹) | Conditions | Reference |
| [Ir(COD)OMe]₂ / dtbpy | Benzene | Phenylboronate ester | >95 | >1000 | ~100 | 80 °C, 12 h, neat | [4] |
| [Ir(COD)OMe]₂ / tmphen | 1,3-Dichlorobenzene | 2,6-Dichlorophenylboronate ester | 85 | 170 | ~14 | 100 °C, 12 h, octane | [4] |
| Rh(I) catalyst | Benzene | Phenylboronate ester | Lower yields | <100 | <10 | Higher temperatures | [5] |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline
A mechanistic study has shown that the higher yields observed with the tmphen ligand compared to dtbpy in some cases are due to the longer lifetime of the Ir-tmphen catalyst, which is a result of stronger ligand binding and slower catalyst decomposition.[4]
C-H Amination
Directed C-H amination is a valuable tool for synthesizing anilines and other nitrogen-containing compounds. [Cp*Ir(III)] catalysts have proven to be particularly effective for this transformation.
| Catalyst System | Substrate | Amine Source | Product | Yield (%) | Conditions | Reference |
| [CpIrCl₂]₂ / AgSbF₆ | Benzoic Acid | Sulfonazide | ortho-aminated benzoic acid | 80-95 | 80 °C, 12 h, DCE | [1] |
| [CpIr(H₂O)₃]SO₄ | Various directing groups | MozN₃ | Aminated products | up to 95% | HTE screening | [6] |
| Co(III) catalyst | 2-Phenylpyridine | Aroyloxy carbamate | Aminated product | Good yields | 60 °C, acetone | [7] |
Cp = pentamethylcyclopentadienyl; Moz = p-methoxybenzyl*
High-throughput experimentation (HTE) has been instrumental in rapidly optimizing reaction conditions for iridium-catalyzed C-H aminations, making the methodology applicable to a wide range of substrates, including complex drug molecules.[6]
C-H Arylation
Iridium catalysts can also facilitate the formation of C-C bonds through C-H arylation, although palladium catalysts are more commonly used for this transformation.
| Catalyst System | Substrate | Arylating Agent | Product | Yield (%) | Conditions | Reference |
| --INVALID-LINK-- | Electron-rich heteroarenes | Iodoarenes | Arylated heteroarenes | Good yields | Ag₂CO₃ base | [5] |
| [Ir(PPh₃)₂(L)(H)] | Aryl halides | Arylboronic acids | Bi-aryls | 76-98 | K₂CO₃, 100 °C, toluene | [5] |
| Pd(OAc)₂ | Various arenes | Aryl halides | Bi-aryls | Generally high yields | Various | [7] |
py = pyridine; PCy₃ = tricyclohexylphosphine; L = Schiff base ligand
While palladium catalysts are well-established for C-C coupling reactions, iridium complexes have shown promise, particularly under milder conditions and without the need for additional ligands.[8]
Experimental Protocols
Detailed and reproducible methodologies are crucial for success in C-H activation chemistry. The following are generalized protocols for common iridium-catalyzed reactions. Note: These should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Aromatic C-H Borylation
This protocol is a starting point for the borylation of a wide range of aromatic substrates.[9]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(COD)OMe]₂ (0.5-2 mol%) and the desired bipyridine ligand (e.g., dtbpy, 1-4 mol%).
-
Reaction Setup: The vessel is then charged with the aromatic substrate (1.0 equiv), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1-1.5 equiv), and an anhydrous solvent (e.g., octane, THF, or neat).
-
Reaction: The reaction mixture is stirred at the desired temperature (typically 80-120 °C) for the specified time (1-24 h).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired boronate ester.
Protocol 2: General Procedure for Directed C-H Amination
This protocol outlines a typical procedure for the amination of substrates containing a directing group.[1]
-
Catalyst System: To a reaction vessel are added [Cp*IrCl₂]₂ (2.5 mol%), a silver salt additive (e.g., AgSbF₆, 10 mol%), the substrate with a directing group (1.0 equiv), and the amine source (e.g., a sulfonazide, 1.2 equiv).
-
Solvent: Anhydrous solvent (e.g., 1,2-dichloroethane) is added.
-
Reaction: The mixture is heated to the required temperature (e.g., 80-100 °C) and stirred for 12-24 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove insoluble salts. The filtrate is concentrated, and the crude product is purified by flash chromatography.
Visualizing Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate a simplified catalytic cycle for iridium-catalyzed C-H borylation and a general experimental workflow.
Caption: A representative catalytic cycle for Ir-catalyzed C-H borylation.
Caption: A typical workflow for an iridium-catalyzed C-H activation experiment.
Conclusion
Iridium catalysts, particularly those derived from Ir(I) and Ir(III) precursors, are highly effective for a range of C-H activation reactions that are crucial for modern organic synthesis and drug development. While the direct use of IrCl₄ as a precursor for homogeneous C-H activation catalysts is not widely reported, the established iridium systems offer excellent performance, often surpassing other transition metal catalysts in terms of yield, selectivity, and functional group tolerance. The continued development of new ligands and high-throughput screening methods is expected to further expand the utility of iridium catalysis in C-H functionalization.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]
- 4. C-H Bond Activation by Iridium(III) and Iridium(IV) Oxo Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-Catalyzed Hydroarylation via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Iridium Chloride Hydrates
For Researchers, Scientists, and Drug Development Professionals
Iridium chloride hydrates are pivotal precursor materials in the synthesis of novel catalysts and pharmaceuticals. Their degree of hydration and the oxidation state of the iridium center significantly influence their reactivity, solubility, and overall utility. This guide provides a comparative structural analysis of common iridium chloride hydrates, supported by available experimental data, to aid researchers in selecting and characterizing these critical starting materials.
Overview of Iridium Chloride Hydrates
Iridium chloride is most commonly available in its hydrated forms, primarily as Iridium(III) chloride hydrate (B1144303) and Iridium(IV) chloride hydrate. The exact number of water molecules can vary, which impacts the material's properties. The trihydrate of Iridium(III) chloride (IrCl₃·3H₂O) is a well-documented example.[1] These compounds are generally dark green, brown, or black crystalline solids.[1][2]
Comparative Data of Iridium Chloride Hydrates
Due to the commercial availability and widespread use of various hydrated forms of iridium chloride, often with unspecified or variable water content (denoted as xH₂O or nH₂O), a direct, comprehensive comparison from a single data source is challenging. The following tables summarize available data for distinct iridium chloride species.
Table 1: Physicochemical Properties of Iridium Chloride Hydrates
| Property | Iridium(III) Chloride Anhydrous (α-polymorph) | Iridium(III) Chloride Trihydrate | Iridium(IV) Chloride Hydrate | Iridium(III) Chloride Hydrochloride Hydrate |
| Chemical Formula | IrCl₃ | IrCl₃·3H₂O | IrCl₄·xH₂O | IrCl₃·HCl·xH₂O |
| Appearance | Brown solid[1] | Dark green solid[1] | Black crystalline solid[2] | - |
| Molar Mass ( g/mol ) | 298.58[1] | 352.62[3] | ~334.03 (anhydrous basis) | ~353.0[4] |
| Density (g/cm³) | 5.30[1] | - | - | - |
| Melting Point (°C) | 763 (decomposes)[1] | - | - | - |
| Solubility in Water | Insoluble[1] | Soluble[5] | - | - |
Table 2: Elemental Composition of a High-Purity Iridium(III) Chloride Hydrate
| Element | Weight % |
| Iridium | 52.9%[6] |
| Chlorine | 33.6%[6] |
| Oxygen | 11.0%[6] |
Note: This data is from a specific synthesis of a high-purity amorphous solid and may not be representative of all commercially available Iridium(III) chloride hydrates.[6]
Structural and Thermal Analysis
X-ray Diffraction (XRD)
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis is a critical technique for determining the water content and thermal stability of iridium chloride hydrates. For Iridium(III) chloride trihydrate, thermal decomposition to the anhydrous form is reported to occur at 200 °C.[1]
Table 3: Thermal Decomposition Data
| Compound | Decomposition Product | Decomposition Temperature (°C) |
| Iridium(III) Chloride Trihydrate | Anhydrous IrCl₃ | 200[1] |
Further heating of the anhydrous IrCl₃ in air leads to oxidation to Iridium(IV) oxide at 763 °C, which then decomposes to iridium metal at 1070 °C.[1]
Spectroscopic Analysis
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide insights into the coordination of water molecules and the Ir-Cl bonds. A study on a hybrid material of IrCl₃·xH₂O and PMMA showed characteristic bands for adsorbed water molecules.[7] Specifically, a broad band around 3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations, and a band at 1617 cm⁻¹ from the bending vibrations of water were observed.[7] Raman spectroscopy is also a powerful tool for identifying iridium oxides that may form during thermal treatment or electrochemical processes.[8] For instance, rutile IrO₂ exhibits characteristic Raman bands at approximately 550 cm⁻¹ (Eg), 720 cm⁻¹ (B2g), and 745 cm⁻¹ (A1g).[9]
Interconversion of Iridium Chloride Forms
The various forms of iridium chloride can be interconverted through hydration, dehydration, and redox reactions. The following diagram illustrates these relationships.
Caption: Interconversion pathways of different iridium chloride forms.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of iridium chloride hydrates.
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the iridium chloride hydrate into an inert crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 900 °C).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition events and to quantify the mass loss at each step.
X-ray Diffraction (XRD) for Hygroscopic Compounds
Objective: To determine the crystalline structure of iridium chloride hydrates.
Procedure:
-
Ensure the sample is finely powdered to ensure random orientation of the crystallites.
-
Due to the hygroscopic nature of many iridium chloride hydrates, sample preparation should be conducted in a low-humidity environment (e.g., a glove box).
-
Mount the powdered sample on a low-background sample holder. An environmental chamber can be used to control the humidity during analysis.
-
Place the sample in the X-ray diffractometer.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 5° to 70°) with an appropriate step size and counting time.
-
Analyze the resulting diffractogram to identify crystalline phases by comparison with reference patterns from crystallographic databases.
Raman Spectroscopy
Objective: To obtain vibrational information about the iridium-chloride and water coordination in the hydrates.
Procedure:
-
Calibrate the Raman spectrometer using a standard reference material (e.g., a silicon wafer).
-
Place a small amount of the iridium chloride hydrate sample on a microscope slide or in a suitable container.
-
Focus the laser beam onto the sample using the microscope objective.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100 cm⁻¹ to 4000 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Analyze the positions and relative intensities of the Raman bands to identify characteristic vibrational modes.
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]
- 3. Iridium (III) Chloride | Iridium trichloride trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]
- 4. Iridium(iii) chloride hydrochloride hydrate | Cl4H3IrO | CID 16217484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]
- 6. JP2020515487A - Process for producing highly pure iridium(III) chloride hydrate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. nanoGe - MATSUSSpring25 - In situ Raman spectroelectrochemical study of Ir-based electrocatalysts for oxygen evolution reaction [nanoge.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Iridium tetrachloride
Essential Safety and Handling Guide for Iridium Tetrachloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 10025-97-5
-
Molecular Formula: IrCl₄
Hazards Identification: this compound is a hazardous substance that presents the following risks:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to prevent exposure when handling this compound. The following PPE is mandatory.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles and a face shield. All eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][8] | Protects eyes from dust, splashes, and irritation.[9] |
| Skin Protection | A lab coat, long sleeves, and closed-toe shoes are required. Ensure that skin is not exposed.[8] | Protects skin and personal clothing from contamination.[9] |
| Hand Protection | Use chemically resistant gloves, such as nitrile rubber.[8] Inspect gloves prior to use and dispose of them properly after handling. | Prevents skin contact and absorption.[9] |
| Respiratory Protection | If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][8] | Prevents inhalation of harmful dust or vapors.[9] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
2. Handling Procedures:
-
Do not get the substance in eyes, on skin, or on clothing.[8][10]
-
Wash hands, face, and any exposed skin thoroughly after handling.[1][3][8]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Protect from moisture as the material is hygroscopic.[1][2][8]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Seek immediate medical attention.[11] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1][3] If skin irritation persists, call a physician.[1][3] |
| Inhalation | Remove to fresh air.[1][2][3] If not breathing, give artificial respiration.[1][3] Get medical attention if symptoms occur.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][3] Call a POISON CENTER or doctor if you feel unwell.[1][2][3] Do not induce vomiting.[2] |
Spill Management and Disposal Plan
Spill Management: In the event of a spill, evacuate the area and prevent entry of unnecessary personnel.[9] Wear appropriate PPE before attempting to clean up the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.[9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9] Clean the spill area thoroughly with a suitable decontaminating agent.[9]
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[8]
-
Containerization: Collect waste in a designated, labeled, and sealed container.[8]
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1][3][8] Follow all federal, state, and local regulations for hazardous waste disposal.[8] Do not dispose of it down the drain or in the regular trash.[8]
Experimental Workflow and Safety Protocol
The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal, including emergency responses.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Iridium Chloride - ESPI Metals [espimetals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iridium (IV) Chloride, Ir 57% - ProChem, Inc. [prochemonline.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
